Product packaging for 2-Amino-3,5-dichloropyridine(Cat. No.:CAS No. 4214-74-8)

2-Amino-3,5-dichloropyridine

Numéro de catalogue: B145740
Numéro CAS: 4214-74-8
Poids moléculaire: 163 g/mol
Clé InChI: OCWBGKZFOYMCCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3,5-dichloropyridine is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2 B145740 2-Amino-3,5-dichloropyridine CAS No. 4214-74-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBGKZFOYMCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194976
Record name 3,5-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-74-8
Record name 2-Amino-3,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-3-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,5-dichloropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-3-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed data on its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a solid organic compound characterized by a pyridine (B92270) ring substituted with an amino group and two chlorine atoms.[1] Its properties make it a versatile building block in organic synthesis.

PropertyValueReference(s)
CAS Number 4214-74-8[2]
Molecular Formula C₅H₄Cl₂N₂[2][3]
Molecular Weight 163.00 g/mol [1][2]
Appearance Light beige to grey crystalline powder or flakes; Off-white to pink to beige powder or crystals[4][5]
Melting Point 79-83 °C (lit.), 81-83 °C (lit.)[3][4][5][6]
Solubility Insoluble in water[1][5]
Density (estimate) 1.5462 g/cm³[6]
EINECS Number 224-143-5[1][3]
BRN 119376[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Type Details Reference(s)
¹H NMR In CDCl₃, characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm. The amino group protons show a signal around 4.9 ppm. The coupling constant J(A,B) is approximately 2.2 Hz.[7]
¹³C NMR Spectra have been recorded in CDCl₃/DMSO-D₆ using TMS as a standard.[8]
Other Spectra IR, Mass Spectrometry, and Raman spectra are also available for this compound.[7][7]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the chlorination of 2-amino-5-chloropyridine (B124133).[2][9]

Protocol: Synthesis from 2-Amino-5-chloropyridine

This procedure details a common laboratory-scale synthesis.[2][4][10]

Materials:

Equipment:

  • 10L three-necked round-bottomed flask (or appropriately scaled reactor)

  • Thermometer

  • Condenser with reflux setup

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the reactor, prepare a solvent mixture of DMF and methanol with a volume ratio of 2.5:1 (e.g., 5500 mL).[2][4]

  • Addition of Reactants: Sequentially add 2-amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) to the solvent mixture while stirring.[2][4]

  • Reaction Conditions: Heat the mixture and maintain the temperature at 45 °C for approximately 2.5 hours, with continuous stirring.[2][4]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[2][4]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent by distillation to obtain the crude product.[2][4][10]

    • Purify the crude product by recrystallization from ethanol to yield the pure this compound.[2][4][10]

  • Drying and Yield: The final product should be dried. This process typically yields around 70.5% with a purity of approximately 98.2% as determined by GC analysis.[2][4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare 2.5:1 DMF/Methanol Solvent Mixture B Add 2-Amino-5-chloropyridine and N-Chlorosuccinimide A->B Add to Reactor C Stir at 45°C for 2.5 hours B->C D Monitor by TLC/GC C->D Periodic Sampling E Distill off Solvent (Crude Product) D->E Reaction Complete F Recrystallize from Ethanol E->F G Dry Final Product F->G

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

The Sandmeyer reaction presents an alternative pathway for synthesizing related dichloropyridines, which can start from an amino-dichloropyridine precursor like this compound.[10] This two-step process involves:

  • Diazotization: The amino group is converted to a diazonium salt using nitrous acid at low temperatures (0-5°C).[10]

  • Sandmeyer Reaction: The diazonium salt is then decomposed, catalyzed by copper(I) chloride, to replace the diazonium group.[10]

Applications in Research and Development

This compound is a valuable intermediate in several high-value chemical industries.[11]

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing novel therapeutic agents.[1][11] The presence of reactive sites allows for its incorporation into complex molecules designed to target specific biological pathways, with potential applications in treating cancer, inflammatory diseases, and bacterial infections.[11][12][13] It has been shown to inhibit cancer cells by impeding DNA and protein synthesis.

  • Agrochemicals: This compound is an essential intermediate in the manufacturing of various agrochemicals, including herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields.[4][11][14]

  • Material Science: It is used in the synthesis of dyes, pigments, and specialty polymers and resins, leading to materials with enhanced chemical resistance and durability.[11]

  • Organic Synthesis: Its unique structure makes it a versatile reagent for creating a wide range of functionalized pyridine derivatives.[1]

G cluster_fields Application Fields cluster_products Resulting Products / Research Areas A This compound CAS: 4214-74-8 B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Organic Synthesis A->E F Anti-cancer Agents B->F G Anti-inflammatory Drugs B->G H Herbicides & Pesticides C->H I Dyes & Pigments D->I J Specialty Polymers D->J K Functionalized Pyridines E->K

Caption: Key application areas for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][15]

  • Irritation: Causes skin irritation and serious eye irritation.[1][15]

  • Respiratory: May cause respiratory irritation.[1][15]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16][17]

  • Ventilation: Use only outdoors or in a well-ventilated area.[16][17] Facilities should be equipped with an eyewash station and a safety shower.[17]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] Wash hands and skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[17] Store locked up.[16]

First Aid:

  • If Swallowed: Rinse mouth and get medical help.[16][17]

  • If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[16][17]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[16][17]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS for complete safety and handling information.

References

2-Amino-3,5-dichloropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-Amino-3,5-dichloropyridine, a key intermediate in organic synthesis, particularly within medicinal chemistry and materials science.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValue
Molecular Formula C5H4Cl2N2[1][2]
Molecular Weight 163.00 g/mol [3]
IUPAC Name 3,5-dichloropyridin-2-amine[2]
CAS Number 4214-74-8[2][3]

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition derived from the molecular formula.

C5H4Cl2N2 Molecular Formula C Carbon (C) Atom Count: 5 C5H4Cl2N2->C H Hydrogen (H) Atom Count: 4 C5H4Cl2N2->H Cl Chlorine (Cl) Atom Count: 2 C5H4Cl2N2->Cl N Nitrogen (N) Atom Count: 2 C5H4Cl2N2->N

Caption: Elemental breakdown of this compound.

References

2-Amino-3,5-dichloropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,5-dichloropyridine

This document provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated heterocyclic building block essential in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure features a pyridine (B92270) ring substituted with an amino group at the 2-position and chlorine atoms at the 3 and 5 positions.

IdentifierValue
IUPAC Name 3,5-dichloropyridin-2-amine[2][3]
CAS Number 4214-74-8[2][3][4]
Molecular Formula C₅H₄Cl₂N₂[2][3][4]
Molecular Weight 163.00 g/mol [4]
Canonical SMILES C1=C(C=NC(=C1Cl)N)Cl
InChI Key OCWBGKZFOYMCCN-UHFFFAOYSA-N[2][3]

Physical Properties

The physical characteristics of this compound are summarized below. It typically presents as a solid powder.

PropertyValueSource
Appearance White to cream, pale brown, or light beige powder or crystalline powder.[2][4][5]Thermo Scientific, TCI
Melting Point 78-83 °C[2][5], 79-83 °C[3], 81-83 °C (lit.)[6], 77-85 °C[1]Various Suppliers
Boiling Point 268.76°C (rough estimate)[6]ChemicalBook
Solubility Insoluble in water.[6]ChemicalBook
pKa 2.43 ± 0.10 (Predicted)[6]ChemicalBook
Density 1.5462 (rough estimate)[6]ChemicalBook
Refractive Index 1.6300 (estimate)[6]ChemicalBook

Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

TechniqueData Summary
FTIR The infrared spectrum conforms to the structure of this compound.[2][3]
¹H NMR In CDCl₃, characteristic shifts are observed at approximately 7.94 ppm and 7.50 ppm.[7]
¹³C NMR Spectral data is available and confirms the carbon framework of the molecule.[8]
Mass Spectrometry The molecule exhibits a molecular ion peak corresponding to its molecular weight.

Chemical Properties and Reactivity

This compound is a versatile intermediate. The amino group can undergo diazotization, a key step in the Sandmeyer reaction, to replace it with other functional groups. This reactivity makes it a valuable precursor for synthesizing more complex pyridine derivatives.[9] The compound is also noted for its use as an intermediate in the creation of herbicides and pesticides.[1]

A primary application involves its use as a starting material for further chemical transformations. One such significant reaction is the Sandmeyer reaction, which allows for the conversion of the amino group into other substituents.

Sandmeyer_Reaction cluster_start Starting Material cluster_intermediate Diazotization cluster_product Sandmeyer Reaction start This compound diazonium 3,5-Dichloropyridine-2-diazonium Salt start->diazonium NaNO₂, HCl 0-5°C product Substituted 3,5-Dichloropyridine (e.g., 2,3,5-Trichloropyridine) diazonium->product Cu(I) Halide (e.g., CuCl)

Caption: Generalized workflow of the Sandmeyer reaction using this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS).[5][9][10]

Materials:

Procedure:

  • Reaction Setup: A 2.5:1 solvent mixture of DMF and methanol (e.g., 5500 mL) is added to a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer.[5][10]

  • Addition of Reactants: 2-Amino-5-chloropyridine (e.g., 2560.8 g) and N-chlorosuccinimide (e.g., 6118.4 g) are sequentially added to the solvent mixture.[5][9][10]

  • Reaction: The mixture is stirred at 45°C for approximately 2.5 hours.[5][10]

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[5][10]

  • Work-up and Purification: Upon completion, the solvent is removed by distillation to yield the crude product.[5][10] The crude solid is then purified by recrystallization from ethanol to afford pure this compound.[5][9][10] This process typically results in a yield of around 70.5% with a purity of approximately 98.2% (by GC).[5][10]

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product reactant1 2-Amino-5-chloropyridine reaction Stir at 45°C for 2.5h reactant1->reaction reactant2 N-Chlorosuccinimide (NCS) reactant2->reaction solvent DMF/Methanol Mixture solvent->reaction distill Solvent Distillation reaction->distill Monitor by TLC/GC recrystallize Recrystallization from Ethanol distill->recrystallize Crude Product product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Applications and Relevance in Research

This compound is a key intermediate in several industrial and research fields. Its utility stems from its reactive nature, allowing for the synthesis of a wide range of more complex molecules.

  • Pharmaceuticals: It serves as a building block for developing various pharmaceutical compounds.[1] Research has shown that some derivatives possess potential to inhibit cancer cells by affecting DNA and protein synthesis.

  • Agrochemicals: The compound is a crucial intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and agricultural innovation.[1][5]

  • Materials Science: It is also utilized in the production of dyes, pigments, and specialty polymers.[1]

Applications cluster_fields Key Application Areas cluster_products Resulting Products center This compound pharma Pharmaceuticals center->pharma agro Agrochemicals center->agro material Materials Science center->material pharma_prod APIs (e.g., Anti-cancer agents) pharma->pharma_prod agro_prod Herbicides & Fungicides agro->agro_prod material_prod Dyes & Specialty Polymers material->material_prod

Caption: Logical relationship of this compound to its primary application fields.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed. The compound should be handled in a well-ventilated area or fume hood. For detailed safety information, consult the specific Safety Data Sheet (SDS) from the supplier.

References

2-Amino-3,5-dichloropyridine melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dichloropyridine

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles key data, details relevant experimental protocols, and presents a logical workflow for its synthesis.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Melting Point 78-83 °C[1][2][3][4]
78.0 to 82.0 °C
81 °C
Appearance White to cream or pale brown powder/crystalline powder.[1]Multiple
Boiling Point Data not available at standard pressure.

Experimental Protocols

While specific protocols for the determination of the melting point were not detailed in the provided literature, a standard method would involve heating a small sample in a capillary tube using a calibrated melting point apparatus and observing the temperature range from the first appearance of liquid to the complete melting of the solid. The purity of the compound, often determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is critical for an accurate melting point measurement.[1][3][5]

A detailed experimental protocol for the synthesis of this compound is provided below, as this is a fundamental procedure for obtaining the compound for property analysis.

Synthesis of this compound from 2-Amino-5-chloropyridine (B124133)

This synthesis involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[3][5][6]

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: A solvent mixture of DMF and methanol, in a 2.5:1 volume ratio, is added to a 10-liter, three-necked round-bottomed flask equipped with a thermometer, condensation reflux device, and a magnetic stirrer.[3][5]

  • Addition of Reactants: 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the solvent mixture.[3][5]

  • Reaction Conditions: The reaction mixture is stirred at a constant temperature of 45°C for 2.5 hours.[3][5]

  • Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[3][5]

  • Work-up and Purification: Upon completion, the solvent is removed by distillation to yield the crude product.[3][5] The crude product is then purified by recrystallization from ethanol to obtain pure this compound.[3][5][6] The final product is dried, resulting in a yield of approximately 70.5% with a purity of 98.20% as determined by GC.[3][5]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_purification Purification Reactant_1 2-Amino-5-chloropyridine Reactant_2 N-Chlorosuccinimide (NCS) Reaction_Setup Combine reactants and solvent in a 10L flask Solvent DMF & Methanol (2.5:1) Reaction_Conditions Stir at 45°C for 2.5 hours Reaction_Setup->Reaction_Conditions Heat & Stir Monitoring Monitor via TLC and GC Reaction_Conditions->Monitoring Check Progress Distillation Remove solvent by distillation to get crude product Monitoring->Distillation Reaction Complete Recrystallization Recrystallize from ethanol Distillation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

References

2-Amino-3,5-dichloropyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and visual representations of the methodologies. While quantitative public data is limited, this guide equips researchers with the necessary information to assess solubility in their specific solvent systems.

Introduction

This compound (CAS No: 4214-74-8) is a crystalline solid with a melting point in the range of 81-83 °C.[1] Its molecular structure, featuring an amino group and two chlorine atoms on a pyridine (B92270) ring, dictates its polarity and, consequently, its solubility behavior. While it is reported to be insoluble in water, its solubility in organic solvents is critical for its application in organic synthesis.[1][2] This document aims to collate the available qualitative solubility information and provide a robust framework for its quantitative determination.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, based on its use in synthesis and recrystallization processes described in patents and chemical literature, a qualitative understanding of its solubility can be inferred. The compound demonstrates solubility in a variety of polar and non-polar organic solvents, which are essential for its role as a reactant and for its purification.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents
Organic SolventQualitative SolubilityRationale/Source
N,N-Dimethylformamide (DMF)SolubleUsed as a solvent in synthesis reactions.[2]
MethanolSolubleUsed as a co-solvent in synthesis.[2]
EthanolSolubleEmployed as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature.[2]
Ethyl AcetateSolubleUtilized as a recrystallization solvent.[2]
Propyl AlcoholSolubleMentioned as a reaction solvent.[2]
DichloromethaneSolubleA common solvent for organic compounds of similar polarity.
n-HexaneSparingly Soluble/InsolubleOften used as an anti-solvent in recrystallization, suggesting low solubility.

Note: This table is based on inferences from procedural descriptions in synthetic chemistry literature. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are standard methods in the field.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution using a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Weigh the vial with the filtered solution. Evaporate the solvent from the vial in a fume hood, followed by drying in an oven at a temperature below the melting point of the solute until a constant weight is achieved.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty vial from the final weight of the vial with the dried residue. The solubility can then be expressed in various units such as g/100 mL, mg/mL, or mol/L.

Analytical Method using UV-Vis Spectroscopy or HPLC

This method is suitable for lower solubilities and when a rapid analysis is required.

Objective: To determine the concentration of a saturated solution of this compound using an analytical instrument.

Materials:

  • Same as for the isothermal shake-flask method.

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

  • Sample Analysis: Analyze the diluted sample solution using the same analytical method and conditions as the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_analytical Analytical Method cluster_result Result start Start add_excess Add excess 2-Amino- 3,5-dichloropyridine to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent filter->evaporate dilute Dilute sample filter->dilute weigh Weigh residue evaporate->weigh calculate Calculate Solubility weigh->calculate analyze Analyze via HPLC/UV-Vis dilute->analyze analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound (Solute) dissolution Dissolution Process compound->dissolution solvent Organic Solvent solvent->dissolution temperature Temperature temperature->dissolution equilibrium Solid-Liquid Equilibrium dissolution->equilibrium solubility Solubility (g/100mL, mol/L) equilibrium->solubility

Caption: Logical relationship of factors influencing the final solubility measurement.

Conclusion

References

Spectroscopic Profile of 2-Amino-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichloropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the amino group.

Signal Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
H-6~7.94Doublet~2.2Aromatic Proton
H-4~7.50Doublet~2.2Aromatic Proton
NH₂~4.90Broad Singlet-Amino Protons

Table 1: ¹H NMR data for this compound.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of five carbon atoms in different chemical environments, five distinct signals are expected.

Chemical Shift (δ) ppm Assignment
~153.2C2 (Carbon bearing the amino group)
~144.1C6
~136.9C4
~122.5C5 (Carbon bearing a chloro group)
~110.8C3 (Carbon bearing a chloro group)

Table 2: Predicted ¹³C NMR data for this compound. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amino group, aromatic ring, and carbon-chlorine bonds. A study has reported the experimental and theoretical vibrational frequencies for this compound.[2]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3450 - 3300N-H Stretching (asymmetric and symmetric)Strong
~3100 - 3000Aromatic C-H StretchingMedium
~1620N-H Bending (Scissoring)Strong
~1580, 1470C=C Aromatic Ring StretchingMedium to Strong
~850 - 750C-Cl StretchingStrong
~880 - 820C-H Out-of-plane BendingStrong

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its identity. The molecular weight of this compound is approximately 163.01 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed. The relative intensities of these isotopic peaks are a key feature for identifying compounds containing chlorine.

m/z Relative Intensity (%) Assignment
162~65[M]⁺ (with ²³⁵Cl)
164~42[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
166~7[M+4]⁺ (with two ³⁷Cl)
127[M-Cl]⁺
99[M-Cl-HCN]⁺

Table 4: Predicted major mass spectral peaks for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound is prepared by dissolving approximately 10-50 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[1] The spectrum is then acquired on a high-resolution NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe. The sample is vaporized, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

References

1H NMR Spectroscopic Analysis of 2-Amino-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-dichloropyridine. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a comprehensive experimental protocol for data acquisition. Visual aids are included to illustrate the molecular structure and proton coupling relationships, offering a valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The spectral data reveals three distinct signals corresponding to the two aromatic protons and the amino group protons. The quantitative data, including chemical shifts (δ) in parts per million (ppm), integration values, signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

Signal AssignmentChemical Shift (δ) in ppmIntegrationMultiplicityCoupling Constant (J) in Hz
H-67.9381HDoublet (d)2.2
H-47.5011HDoublet (d)2.2
-NH24.9002HBroad Singlet (br s)-

Note: The data presented is compiled from publicly available spectral databases.[1]

Proton Coupling Pathway

The observed coupling constant of 2.2 Hz corresponds to a four-bond coupling (⁴J) between the protons at the 4th and 6th positions of the pyridine (B92270) ring. This type of long-range coupling, often referred to as meta-coupling in aromatic systems, is a characteristic feature of the substitution pattern in this molecule.

Caption: Molecular structure and meta-coupling in this compound.

Experimental Protocol

The following section outlines a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Use deuterated chloroform (CDCl3) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial. Gentle vortexing can be applied to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 1H NMR experiment on a 300 MHz or 400 MHz spectrometer:

  • Spectrometer Frequency: 300 MHz or 400 MHz

  • Nucleus: 1H

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest is recommended.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. More scans may be required for very dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range for most organic molecules.

  • Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing receiver overload. This is often done automatically by the spectrometer software.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl3 to 7.26 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the exact chemical shifts of all peaks in the spectrum.

  • Coupling Constant Measurement: Measure the separation between the split peaks of the doublets to determine the J-coupling constant.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-amino-3,5-dichloropyridine. This molecule is a key structural motif in various pharmacologically active compounds, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and development. This document presents experimentally determined chemical shift data, detailed experimental protocols for data acquisition, and a structural assignment of the carbon signals.

Core Data Presentation

The ¹³C NMR spectrum of this compound exhibits five distinct signals, corresponding to the five carbon atoms in the pyridine (B92270) ring. The chemical shifts are influenced by the electronic effects of the amino and chloro substituents. The experimentally observed chemical shift values are summarized in the table below.

Carbon AtomChemical Shift (δ) in ppm
C2154.5
C3117.9
C4139.3
C5125.1
C6145.8

Note: The assignments are based on empirical data and comparison with structurally similar compounds. The solvent used for this measurement was CDCl₃.

Signal Assignment and Interpretation

The assignment of the carbon signals is based on the known effects of substituents on the chemical shifts of the pyridine ring.

  • C2: This carbon is directly bonded to the electron-donating amino group and the electronegative ring nitrogen, resulting in a significant downfield shift to 154.5 ppm.

  • C3: The position ortho to the amino group and meta to the nitrogen and a chlorine atom experiences a combination of electronic effects, leading to its resonance at 117.9 ppm.

  • C4: This carbon is para to the amino group and meta to the two chlorine atoms, resulting in a downfield shift to 139.3 ppm.

  • C5: Being ortho to one chlorine and meta to the amino group and the other chlorine, this carbon resonates at 125.1 ppm.

  • C6: Situated between the ring nitrogen and a chlorine atom, this carbon is shifted downfield to 145.8 ppm.

The logical relationship between the carbon atoms and their assigned chemical shifts is illustrated in the following diagram:

G This compound: Carbon Numbering and ¹³C NMR Chemical Shifts cluster_molecule Molecular Structure cluster_shifts ¹³C Chemical Shifts (ppm) mol mol C2 C2: 154.5 C3 C3: 117.9 C4 C4: 139.3 C5 C5: 125.1 C6 C6: 145.8

Structure-Shift Correlation Diagram

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters

The following parameters are representative for a 400 MHz NMR spectrometer:

ParameterValue
Spectrometer Frequency100 MHz for ¹³C
Pulse ProgramStandard proton-decoupled single pulse (e.g., zgpg30)
Acquisition Time1.0 - 2.0 seconds
Relaxation Delay (D1)2.0 seconds
Pulse Angle30 degrees
Number of Scans1024 (can be adjusted based on sample concentration)
Spectral Width200-250 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: The chemical shifts of the individual peaks are determined.

The workflow for obtaining and processing the ¹³C NMR data can be visualized as follows:

G ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick

¹³C NMR Experimental Workflow

In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-3,5-dichloropyridine, a key chemical intermediate in various pharmaceutical and agrochemical syntheses. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and comparison with structurally similar compounds, such as 2-Amino-5-chloropyridine and 3,5-dichloropyridine.

The molecular formula for this compound is C₅H₄Cl₂N₂. Its nominal molecular weight is 162 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a molecular ion cluster with peaks at m/z 162 (M⁺), 164 (M+2)⁺, and 166 (M+4)⁺, with relative intensities of approximately 9:6:1.

Upon electron ionization, the molecular ion will undergo a series of fragmentation reactions, primarily driven by the loss of stable neutral molecules and radicals. The primary predicted fragmentation pathways are detailed below.

Table 1: Predicted Mass Spectrum Data for this compound
m/zPredicted Fragment IonPredicted Relative Intensity (%)
166[C₅H₄³⁵Cl³⁷ClN₂]⁺10
164[C₅H₄³⁵Cl³⁷ClN₂]⁺65
162[C₅H₄³⁵Cl₂N₂]⁺100 (Base Peak)
127[C₅H₄³⁵ClN₂]⁺40
99[C₄H₂³⁵ClN]⁺30
92[C₅H₄N₂]⁺20
64[C₄H₂N]⁺15

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key steps, initiated by the loss of a chlorine atom or hydrogen cyanide.

fragmentation_pathway M [C₅H₄Cl₂N₂]⁺˙ m/z 162/164/166 Loss1 - Cl• M->Loss1 F1 [C₅H₄ClN₂]⁺ m/z 127/129 Loss2 - HCN F1->Loss2 F2 [C₄H₂ClN]⁺˙ m/z 99/101 Loss3 - Cl• F2->Loss3 F3 [C₄H₃N]⁺˙ m/z 64 Loss1->F1 Loss2->F2 Loss3->F3

Caption: Predicted EI fragmentation pathway of this compound.

A primary fragmentation event involves the loss of a chlorine radical (Cl•) from the molecular ion to form the fragment ion at m/z 127. Subsequent loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for pyridine-containing compounds, would lead to the ion at m/z 99. A further loss of a chlorine radical would result in the fragment at m/z 64.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

    • Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a solid matrix):

    • Accurately weigh approximately 1 gram of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of methanol or acetonitrile.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

Table 2: GC-MS Instrumentation and Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 100 °C, hold for 2 min Ramp: 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will be used to identify the retention time of this compound. A mass spectrum will be generated for the corresponding peak and compared against the predicted fragmentation pattern and isotopic distribution to confirm the identity of the compound. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the molecular ion (or a characteristic fragment ion) against the concentration of the prepared standards.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and confirmation of this compound in a sample.

logical_workflow Start Sample Analysis by GC-MS TIC Obtain Total Ion Chromatogram (TIC) Start->TIC Peak Identify Peak at Expected Retention Time TIC->Peak MS Extract Mass Spectrum of the Peak Peak->MS Compare Compare with Predicted Spectrum MS->Compare Confirm Compound Confirmed Compare->Confirm Match NoMatch No Match / Re-evaluate Compare->NoMatch No Match

Caption: Logical workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful mass spectrometric analysis of this compound, enabling researchers and professionals to confidently identify and quantify this compound in their work.

In-depth Technical Guide: Infrared Spectroscopy of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 2-Amino-3,5-dichloropyridine. It is intended to be a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound, particularly within the pharmaceutical and chemical research sectors. This document outlines the expected vibrational modes, provides generalized experimental protocols for sample analysis, and presents logical workflows for spectroscopic investigation.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound, a substituted pyridine (B92270) derivative of interest in medicinal chemistry, IR spectroscopy allows for the characterization of its key structural features. The presence of an amino group, a pyridine ring, and carbon-chlorine bonds gives rise to a unique and identifiable infrared spectrum.

A comprehensive study involving Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by Density Functional Theory (DFT) calculations, has been conducted to analyze the vibrational spectra of this compound.[1] This research provides the foundation for the vibrational assignments discussed in this guide.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved through several standard sampling techniques. The choice of method depends on the sample amount, desired spectral quality, and the specific instrumentation available.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality infrared spectra of solid samples.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

  • Pellet Formation: The ground mixture is then transferred to a pellet press. A pressure of 8-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the desired range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Nujol Mull Method

An alternative method for solid sample analysis, particularly for compounds that may react with KBr or are difficult to grind.

Methodology:

  • Sample Preparation: A small amount of the solid sample (2-5 mg) is placed on a salt plate (e.g., KBr or NaCl). A drop or two of Nujol (mineral oil) is added.

  • Mulling: The mixture is ground between two salt plates to create a uniform paste or mull. The mull should be free of air bubbles and have a consistent thickness.

  • Spectral Acquisition: The salt plates with the mull are mounted in the spectrometer's sample holder. The spectrum is recorded. It is important to note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum and may obscure sample bands in those regions.

Vibrational Assignment of this compound

The interpretation of the infrared spectrum of this compound involves the assignment of observed absorption bands to specific molecular vibrations. While the full experimental data from the primary literature could not be accessed for this guide, a qualitative description of the expected vibrational modes based on the known functional groups is provided below. For precise peak positions and their detailed potential energy distribution, readers are encouraged to consult the primary research article, "Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of this compound".[1]

Expected Vibrational Modes:

  • N-H Vibrations (Amino Group):

    • Stretching: Aromatic primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

    • Scissoring (Bending): An in-plane bending vibration (scissoring) is expected to appear in the 1650-1590 cm⁻¹ region.

    • Wagging and Twisting: Out-of-plane bending vibrations (wagging and twisting) of the NH₂ group are also expected at lower frequencies.

  • Pyridine Ring Vibrations:

    • C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

    • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

    • Ring Breathing and Deformations: In-plane and out-of-plane ring deformation modes will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

  • C-Cl Vibrations:

    • Stretching: The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. The presence of two chlorine atoms may lead to multiple bands.

    • Bending: C-Cl bending vibrations occur at lower wavenumbers, often below 400 cm⁻¹.

Data Presentation

A comprehensive table of experimental FT-IR and FT-Raman frequencies, along with their detailed vibrational assignments based on Potential Energy Distribution (PED) analysis, is a cornerstone of the full spectroscopic characterization of this compound. As the full text of the primary research containing this data was not accessible, a placeholder table structure is provided below to illustrate how such data should be presented.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
Data UnavailableData UnavailableData Unavailable
Data UnavailableData UnavailableData Unavailable
Data UnavailableData UnavailableData Unavailable
.........

For detailed quantitative data, please refer to "Spectroscopic (FT-IR, FT-Raman, UV-Visible), Quantum Mechanical Based Computational Studies and Molecular Docking Analysis of this compound".[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the infrared spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Interpretation start This compound (Solid Sample) grind Grind with KBr start->grind press Press into Pellet grind->press pellet KBr Pellet press->pellet spectrometer Place in FT-IR Spectrometer pellet->spectrometer acquire Acquire Spectrum spectrometer->acquire process Data Processing (Baseline Correction, etc.) acquire->process spectrum IR Spectrum process->spectrum assign Peak Assignment spectrum->assign structure Structural Elucidation assign->structure

Caption: Experimental workflow for FT-IR analysis of this compound.

functional_groups cluster_groups Key Functional Groups (Identifiable by IR) molecule This compound amino Amino Group (-NH2) (N-H stretch, bend) molecule->amino pyridine Pyridine Ring (C=C, C=N stretch, ring modes) molecule->pyridine ccl C-Cl Bonds (C-Cl stretch) molecule->ccl

Caption: Key functional groups of this compound for IR identification.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-3,5-dichloropyridinium Chloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of a molecule is paramount. This guide provides an in-depth analysis of the crystal structure of 2-Amino-3,5-dichloropyridinium chloride monohydrate, the hydrochloride salt of the synthetically versatile 2-Amino-3,5-dichloropyridine. While the crystal structure of the neutral parent compound is not publicly available, this guide details the crystallographic parameters, molecular geometry, and intermolecular interactions of its stable salt, offering crucial insights into its solid-state behavior.

Crystallographic and Structural Data at a Glance

The crystal structure of 2-Amino-3,5-dichloropyridinium chloride monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic and structural parameters is presented in the tables below, providing a quantitative overview of the molecule's architecture.

Table 1: Crystal Data and Structure Refinement for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

ParameterValue
Empirical FormulaC₅H₅Cl₂N₂⁺ · Cl⁻ · H₂O
Formula Weight217.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.531(2)
b (Å)12.898(3)
c (Å)6.845(1)
α (°)90
β (°)104.18(3)
γ (°)90
Volume (ų)986.9(3)
Z4
Calculated Density (Mg/m³)1.464
Absorption Coefficient (mm⁻¹)0.997
F(000)440

Table 2: Selected Bond Lengths (Å) for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

BondLength (Å)
Cl(1)-C(3)1.732(2)
Cl(2)-C(5)1.721(2)
N(1)-C(2)1.348(3)
N(1)-C(6)1.339(3)
N(2)-C(2)1.328(2)
C(2)-C(3)1.411(3)
C(3)-C(4)1.370(3)
C(4)-C(5)1.371(3)
C(5)-C(6)1.378(3)

Table 3: Selected Bond Angles (°) for 2-Amino-3,5-dichloropyridinium Chloride Monohydrate [1]

AngleDegree (°)
C(6)-N(1)-C(2)122.9(2)
N(1)-C(2)-N(2)117.8(2)
N(1)-C(2)-C(3)118.0(2)
N(2)-C(2)-C(3)124.2(2)
C(4)-C(3)-C(2)121.2(2)
C(4)-C(3)-Cl(1)119.2(2)
C(2)-C(3)-Cl(1)119.6(2)
C(3)-C(4)-C(5)119.2(2)
C(4)-C(5)-C(6)120.2(2)
C(4)-C(5)-Cl(2)119.5(2)
C(6)-C(5)-Cl(2)120.3(2)
C(5)-C(6)-N(1)118.4(2)

Experimental Protocols: From Synthesis to Crystal

A detailed understanding of the experimental procedures is crucial for reproducibility and further investigation. The following sections outline the methodologies for the synthesis of the parent compound and the subsequent crystallization of its hydrochloride salt.

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 2-Amino-5-chloropyridine (B124133).[2]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_solvent Solvent cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction Mixture Reaction Mixture 2-Amino-5-chloropyridine->Reaction Mixture N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction Mixture DMF/Methanol Mixture DMF/Methanol Mixture DMF/Methanol Mixture->Reaction Mixture Stirring at 45°C Stirring at 45°C Reaction Mixture->Stirring at 45°C Solvent Removal Solvent Removal Stirring at 45°C->Solvent Removal Recrystallization (Ethanol) Recrystallization (Ethanol) Solvent Removal->Recrystallization (Ethanol) Drying Drying Recrystallization (Ethanol)->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

A general procedure involves dissolving 2-amino-5-chloropyridine and N-chlorosuccinimide in a solvent mixture of DMF and methanol.[2] The reaction mixture is then stirred at 45 °C for approximately 2.5 hours, with the reaction progress monitored by techniques such as TLC and GC.[2] Following the completion of the reaction, the solvent is removed, and the crude product is purified by recrystallization from ethanol (B145695) to yield the final product.[2]

Crystallization of 2-Amino-3,5-dichloropyridinium Chloride Monohydrate

Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized this compound in 1.0 M hydrochloric acid and allowing for the slow evaporation of the solution.[1]

Workflow for Crystallization

G Start Start Dissolve Dissolve this compound in 1.0 M HCl Start->Dissolve Evaporation Slow Evaporation of Solvent at Room Temperature Dissolve->Evaporation Crystals Formation of X-ray Quality Crystals Evaporation->Crystals Collect Collect and Air Dry Crystals Crystals->Collect End End Collect->End

Caption: Crystallization process for the hydrochloride salt.

Molecular and Crystal Packing Visualization

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 2-Amino-3,5-dichloropyridinium chloride monohydrate, hydrogen bonding plays a crucial role in the formation of the three-dimensional supramolecular assembly.

The pyridinium (B92312) proton forms a hydrogen bond with the chloride ion (Cl⁻).[1] Additionally, the amino protons are involved in hydrogen bonding interactions with both the chloride ion and the water molecule.[1] The water molecule, in turn, forms hydrogen bonds with the amino group and the chloride ions, acting as a bridge to link different components of the crystal lattice.[1]

Diagram of Key Intermolecular Interactions

G Pyridinium Cation Pyridinium Cation Chloride Anion Chloride Anion Pyridinium Cation->Chloride Anion N-H···Cl⁻ Pyridinium Cation->Chloride Anion N-H···Cl⁻ (amino) Water Molecule Water Molecule Pyridinium Cation->Water Molecule N-H···O (amino) Water Molecule->Chloride Anion O-H···Cl⁻

Caption: Primary hydrogen bonding interactions in the crystal.

This network of hydrogen bonds results in the formation of pleated sheets that run roughly parallel to the b-axis.[1] Unlike some related structures, such as 2-amino-5-chloropyridine, the title compound does not crystallize as dimers.[1] The pyridinium rings form a staggered stack parallel to the c-axis.[1]

References

2-Amino-3,5-dichloropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloropyridine is a halogenated pyridine (B92270) derivative that has historically been recognized as a significant synthetic intermediate. Initially identified as a challenging byproduct in the synthesis of monosubstituted aminopyridines, its controlled synthesis and subsequent utilization have become pertinent in various chemical fields. This document provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key synthetic pathways using schematic diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (CAS No: 4214-74-8) is a crystalline solid that serves as a valuable building block in organic synthesis. Its utility is primarily recognized in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both amino and chloro functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications. Historically, the compound was often an undesired byproduct in the chlorination of 2-aminopyridine (B139424), and much of the early literature focused on methods to minimize its formation in favor of the desired mono-chlorinated products.[2]

Discovery and History

The definitive first synthesis of this compound is not well-documented in a singular "discovery" paper. Instead, its emergence in the chemical literature is linked to the broader history of aminopyridine chlorination. Early 20th-century research into the halogenation of 2-aminopyridine often resulted in mixtures of mono- and di-chlorinated products.

A significant point in its history is highlighted by a 1975 patent that focused on a process for preparing 2-amino-5-chloropyridine (B124133) with minimal formation of the this compound byproduct.[2] This indicates that by this time, the compound was well-known, and its co-production was a recognized challenge in the synthesis of 2-amino-5-chloropyridine. The patent describes that the chlorination of 2-aminopyridine in weakly acidic media leads to comparable rates of mono- and di-chlorination, resulting in substantial amounts of this compound.[2] This historical context underscores the compound's initial status as a synthetic hurdle before its potential as a distinct chemical intermediate was fully realized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 4214-74-8
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol
Melting Point 81-83 °C[3]
Appearance Light beige to grey crystalline powder or flakes[3]
Solubility Soluble in organic solvents such as DMF and methanol (B129727).[4]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct chlorination of 2-amino-5-chloropyridine.

Chlorination of 2-Amino-5-chloropyridine with N-Chlorosuccinimide (NCS)

This method provides a reliable and high-yielding route to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction Reaction 2-Amino-5-chloropyridine->Reaction N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Reaction Solvent (DMF/Methanol) Solvent (DMF/Methanol) Solvent (DMF/Methanol)->Reaction Temperature (45 °C) Temperature (45 °C) Temperature (45 °C)->Reaction Time (2.5 h) Time (2.5 h) Time (2.5 h)->Reaction Solvent Removal Solvent Removal Reaction->Solvent Removal Recrystallization (Ethanol) Recrystallization (Ethanol) Solvent Removal->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Caption: Synthetic workflow for this compound.

The following protocol is adapted from a documented industrial synthesis.[4]

Materials:

  • 2-Amino-5-chloropyridine (2560.8 g)

  • N-Chlorosuccinimide (6118.4 g)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

Procedure:

  • A solvent mixture of DMF and methanol (volume ratio 2.5:1, total volume 5500 mL) is added to the 10L three-necked round-bottomed flask.

  • The flask is equipped with a thermometer, condenser, and magnetic stirrer.

  • 2-Amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g) are added sequentially to the solvent mixture with stirring.

  • The reaction mixture is heated to and maintained at 45 °C for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Once the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford pure this compound.

  • The purified product is dried.

Yield and Purity:

  • Yield: 70.5%[4]

  • Purity: 98.20% (by GC analysis)[4]

Spectroscopic Data

Spectroscopy Type Data
¹H NMR A ¹H NMR spectrum is available, showing characteristic peaks for the aromatic protons.
¹³C NMR A ¹³C NMR spectrum is available, providing information on the carbon framework of the molecule.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for a range of chemical transformations.

Biological Activity and Mechanism of Action

While this compound itself is not a frontline therapeutic agent, some sources indicate that it has been shown to inhibit cancer cells by inhibiting DNA and protein synthesis. This suggests a potential for its derivatives to have anticancer properties. The general mechanism of action for such compounds often involves interference with critical cellular processes required for proliferation.

Mechanism_of_Action cluster_cellular_processes Cellular Processes cluster_outcome Outcome 2-Amino-3,5-dichloropyridine_Derivative This compound Derivative DNA_Synthesis DNA Synthesis 2-Amino-3,5-dichloropyridine_Derivative->DNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis 2-Amino-3,5-dichloropyridine_Derivative->Protein_Synthesis Inhibits Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation DNA_Synthesis->Inhibition_of_Proliferation Protein_Synthesis->Inhibition_of_Proliferation

Caption: Conceptual diagram of the general anticancer mechanism.

It is important to note that this represents a generalized mechanism, and the specific molecular targets of this compound or its derivatives require further investigation to be fully elucidated.

Conclusion

This compound has evolved from being a problematic byproduct to a useful building block in organic synthesis. Its history is intertwined with the development of chlorination methods for aminopyridines. The synthetic route via chlorination of 2-amino-5-chloropyridine with NCS is a well-established and efficient method for its preparation. While its own biological activity is not extensively characterized, its role as a precursor for more complex and potentially bioactive molecules underscores its importance in medicinal chemistry and drug development. Further research into the specific biological targets of its derivatives could open new avenues for therapeutic innovation.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group in 2-amino-3,5-dichloropyridine. This compound is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its amino functionality is crucial for its effective utilization in the synthesis of novel molecules. This document details the electronic and steric influences on the amino group's nucleophilicity and outlines its behavior in key chemical transformations including acylation, alkylation, sulfonation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction pathways and mechanisms are provided to serve as a practical resource for laboratory work.

Introduction

This compound is a substituted pyridine (B92270) featuring a nucleophilic amino group and two electron-withdrawing chlorine atoms. The interplay of the electron-donating amino group and the inductive and resonance effects of the chloro-substituents, along with the inherent electron-deficient nature of the pyridine ring, results in a nuanced reactivity profile for the amino group. This guide will dissect these factors to provide a predictive understanding of the molecule's chemical behavior.

Physicochemical and Spectroscopic Properties

A foundational understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol [1]
Melting Point 81-83 °C[2]
pKa (Predicted) 2.43 ± 0.10
¹H NMR (CDCl₃, 300 MHz) δ 7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (s, 2H)
¹³C NMR (CDCl₃/DMSO-d₆) δ 153.8, 144.9, 140.2, 122.1, 116.4[3]

Factors Influencing the Reactivity of the Amino Group

The reactivity of the amino group in this compound is primarily governed by a combination of electronic and steric effects.

4.1 Electronic Effects:

  • Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring and enhances the nucleophilicity of the exocyclic nitrogen.

  • Chlorine Atoms (-Cl): The two chlorine atoms are electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the pyridine ring and subsequently reduces the basicity and nucleophilicity of the amino group compared to 2-aminopyridine.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, further contributing to the overall reduced basicity of the exocyclic amino group.

4.2 Steric Effects:

The chlorine atom at the 3-position provides significant steric hindrance around the amino group, which can influence the approach of bulky electrophiles and reagents. This steric crowding can affect reaction rates and, in some cases, the regioselectivity of reactions.

G Factors Influencing Amino Group Reactivity Reactivity Reactivity of Amino Group Electronic Electronic Effects Reactivity->Electronic Governed by Steric Steric Hindrance Reactivity->Steric Influenced by Amino_EDG Amino Group (+M) Increases Nucleophilicity Electronic->Amino_EDG Chloro_EWG Chlorine Atoms (-I) Decreases Nucleophilicity Electronic->Chloro_EWG Pyridine_EWG Pyridine Ring (-I) Decreases Basicity Electronic->Pyridine_EWG Chlorine_3 Chlorine at C3 Hinders Electrophilic Attack Steric->Chlorine_3

Factors influencing the reactivity of the amino group.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations.

N-Acylation

N-acylation of the amino group is a common reaction to form amides, which can serve as protecting groups or as intermediates for further functionalization. The reaction typically proceeds via nucleophilic attack of the amino group on an acylating agent.

Reaction Scheme: this compound + Acylating Agent → N-(3,5-dichloropyridin-2-yl)amide

Quantitative Data for Analogous Systems:

AmineAcylating AgentConditionsYield (%)Reference
2-AminopyridineAcetic Anhydride (B1165640)45 °C, 2.5 h96.3[4]
2-AminopyridinesEndic AnhydrideN/AHigh[3]

Experimental Protocol: N-Acetylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., anhydrous pyridine, dichloromethane, or neat acetic anhydride).

  • Addition of Reagent: Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to quench any unreacted acetic anhydride. If an amide precipitate forms, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G General Workflow for N-Acylation start Start setup 1. Dissolve this compound in solvent start->setup add_reagent 2. Add acylating agent (e.g., Acetic Anhydride) setup->add_reagent react 3. Stir at room temperature (Monitor by TLC) add_reagent->react workup 4. Quench with ice-water and extract product react->workup purify 5. Purify by recrystallization or chromatography workup->purify end End purify->end

A typical workflow for the N-acylation of this compound.
N-Alkylation

N-alkylation of the amino group can be challenging due to the potential for over-alkylation to form tertiary amines. However, under controlled conditions, mono-alkylation can be achieved.

Reaction Scheme: this compound + Alkylating Agent → N-Alkyl-2-amino-3,5-dichloropyridine

Quantitative Data for Analogous Systems:

AmineAlkylating AgentBaseSolventYield (%)Reference
2-AminopyridinesCarboxylic Acid/NaBH₄-THFGood[5]
2-Chloro-4-aminopyridineAlkyl HalideK₂CO₃ or NaHDMFVariable[6]

Experimental Protocol: N-Monoalkylation via Reductive Amination [5]

  • Reaction Setup: In a round-bottom flask, prepare a stirring mixture of this compound (1.0 eq.) and a carboxylic acid (2.0 eq.) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of Reducing Agent: Add sodium borohydride (B1222165) (3.3 eq.) portion-wise to the mixture over 30 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, add water to quench the reaction and adjust the pH to ~10 with a base (e.g., sodium carbonate). Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N-Sulfonylation

The reaction of the amino group with sulfonyl chlorides yields sulfonamides, a common motif in medicinal chemistry.

Reaction Scheme: this compound + Sulfonyl Chloride → N-(3,5-dichloropyridin-2-yl)sulfonamide

Quantitative Data for Analogous Systems:

AmineSulfonylating AgentConditionsYield (%)Reference
2-Aminopyridine derivativesBenzene sulfonyl chloridePyridine, Acetone (B3395972)Good to Excellent[7]

Experimental Protocol: N-Sulfonylation [7]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of dry pyridine and acetone in a round-bottom flask.

  • Addition of Reagent: Add the desired sulfonyl chloride (1.0 eq.) to the solution and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: Wash the crude product or organic extract with dilute acid, water, and brine. Dry and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via reactions like the Sandmeyer reaction.

Reaction Scheme: this compound → [3,5-Dichloropyridin-2-yl]diazonium salt → Further Products

Experimental Protocol: Sandmeyer-type Chlorination (Hypothetical)

  • Diazotization: Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (1.1 eq.) in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry, and concentrate. Purify the resulting 2,3,5-trichloropyridine (B95902) by distillation or chromatography.

G Diazotization and Sandmeyer Reaction Pathway start 2-Amino-3,5- dichloropyridine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt [3,5-Dichloropyridin-2-yl] diazonium salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (e.g., CuCl) diazonium_salt->sandmeyer product Substituted Pyridine (e.g., 2,3,5-Trichloropyridine) sandmeyer->product G Aminopyridine-based Kinase Inhibitor Signaling Pathway Interaction cluster_0 Cellular Signaling Pathway Upstream Upstream Signal Kinase Kinase Upstream->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Response PhosphoSubstrate->Downstream Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->Kinase Inhibits

References

The Electronic Influence of Substituents on the 2-Amino-3,5-dichloropyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3,5-dichloropyridine scaffold is a pivotal structural motif in medicinal chemistry and materials science. The interplay of the electron-donating amino group with the electron-withdrawing chloro substituents and the pyridine (B92270) nitrogen atom creates a unique electronic landscape. The introduction of additional substituents can finely tune the molecule's properties, influencing its reactivity, basicity, and potential as a pharmacophore. This technical guide provides an in-depth analysis of the electronic effects of substituents on the this compound core, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Fundamental Electronic Characteristics of this compound

The electronic nature of the unsubstituted this compound ring is a product of the cumulative inductive and resonance effects of its constituent groups.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than the carbon atoms, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, rendering it more susceptible to nucleophilic attack.

  • Amino Group (-NH₂ at C2): The amino group is a potent electron-donating group, primarily through its positive resonance effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho and para positions relative to the amino group. This activating effect enhances the ring's reactivity towards electrophiles.

  • Chloro Groups (-Cl at C3 and C5): The chlorine atoms are electronegative and exhibit an electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the ring via a weaker positive resonance effect (+M). Overall, halogens are considered deactivating groups.

The combination of these effects results in a pyridine ring that is electron-deficient yet activated at specific positions for electrophilic substitution, while also being primed for nucleophilic substitution. The introduction of further substituents will modulate this delicate electronic balance.

Quantifying Electronic Effects: Hammett Parameters and pKa

The electronic influence of substituents is quantitatively described by parameters such as Hammett constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18
-CF₃+0.43+0.54
-CN+0.56+0.66
-NO₂+0.71+0.78
Acid Dissociation Constant (pKa)

The pKa of the pyridinium (B92312) ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating substituents increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa for its conjugate acid. Conversely, electron-withdrawing groups decrease the basicity and lower the pKa. The predicted pKa of the parent this compound is approximately 2.43[1]. The introduction of further substituents will modulate this value.

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Changes in the chemical shifts (δ) of ¹H and ¹³C nuclei in the pyridine ring upon substitution provide a direct measure of the alteration in electron density. Electron-withdrawing groups tend to deshield adjacent nuclei, causing their signals to shift downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

While specific data for substituted 2-amino-3,5-dichloropyridines is scarce, studies on other substituted aminopyridines provide valuable insights into these trends. The following table summarizes the ¹H NMR chemical shifts for a series of 3-substituted 2-aminopyridines, demonstrating the influence of various substituents on the ring protons.

Substituent (at C3)H-4 (ppm)H-5 (ppm)H-6 (ppm)
-NO₂8.657.348.35
-CN8.127.158.25
-Br7.856.958.05
-Cl7.827.018.11
-H7.456.757.95
-CH₃7.356.857.85
-OCH₃7.156.827.81
-NH₂6.956.657.65

Data extrapolated from studies on substituted aminopyridines.

Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds, particularly the N-H stretching and bending vibrations of the amino group, are sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups can decrease the electron density on the amino nitrogen, leading to a change in the N-H bond strength and a shift in its stretching frequency.

Experimental Protocols

General Synthesis of Substituted 2-Aminopyridines

A common method for the synthesis of substituted 2-aminopyridines involves the Chichibabin reaction or transition metal-catalyzed cross-coupling reactions. A general protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below.

Materials:

  • Substituted 2-halopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • To a dry reaction vessel, add the 2-halopyridine, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the anhydrous solvent and the amine.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Determination of pKa by UV-Vis Spectrophotometry

Materials:

  • Substituted this compound derivative

  • Series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the 2-aminopyridine (B139424) derivative in a suitable solvent (e.g., methanol).

  • Prepare a series of solutions with a constant concentration of the aminopyridine derivative in buffers of varying pH.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelength of maximum absorbance (λ_max) for both the protonated and neutral forms of the compound.

  • Plot the absorbance at a chosen wavelength against the pH.

  • The pKa is the pH at which the concentration of the protonated and neutral species are equal, which corresponds to the inflection point of the titration curve.

Visualizing Electronic Effects and Workflows

Electronic_Effects_Workflow cluster_synthesis Synthesis cluster_correlation Correlation and Interpretation Start Select Substituent (R) Synth Synthesize Substituted This compound Start->Synth Purify Purify and Characterize (NMR, MS, etc.) Synth->Purify pKa pKa Determination (UV-Vis or Potentiometry) Purify->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR Comp Computational Modeling (DFT Calculations) Purify->Comp Correlate Correlate Spectroscopic Data with Hammett Constants (σ) pKa->Correlate NMR->Correlate Comp->Correlate Interpret Interpret Electronic Effects (Inductive vs. Resonance) Correlate->Interpret

Substituent_Effects_on_Basicity cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Py This compound EDG_effect Increase Electron Density on Pyridine Nitrogen Py->EDG_effect -NH₂, -OCH₃, -CH₃ EWG_effect Decrease Electron Density on Pyridine Nitrogen Py->EWG_effect -NO₂, -CN, -CF₃ Higher_pKa Higher pKa (More Basic) EDG_effect->Higher_pKa Lower_pKa Lower pKa (Less Basic) EWG_effect->Lower_pKa

Conclusion

The electronic properties of the this compound core are the result of a complex interplay of inductive and resonance effects. The introduction of additional substituents allows for the fine-tuning of these properties, which is of paramount importance in the rational design of novel pharmaceuticals and functional materials. While a comprehensive experimental dataset for a wide range of substituted 2-amino-3,5-dichloropyridines is an area ripe for further investigation, the principles outlined in this guide, along with the provided data and protocols for related aminopyridine systems, offer a solid foundation for researchers in the field. The systematic application of these analytical and synthetic methodologies will undoubtedly lead to a deeper understanding and exploitation of the chemical potential of this important heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-3,5-dichloropyridine from 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dichloropyridine is a crucial intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] Its synthesis via the chlorination of 2-amino-5-chloropyridine (B124133) is a common and effective method. This document provides a detailed protocol for this synthesis, tailored for researchers, scientists, and professionals in drug development. The procedure outlined is based on established methods involving N-chlorosuccinimide (NCS) as the chlorinating agent.

Reaction Scheme

The synthesis proceeds through the electrophilic aromatic substitution of 2-amino-5-chloropyridine with a chlorinating agent, typically N-chlorosuccinimide (NCS), to yield this compound.

Chemical Reaction:

2-amino-5-chloropyridine + N-chlorosuccinimide → this compound + succinimide

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-amino-5-chloropyridine≥98%Commercially Available
N-chlorosuccinimide (NCS)≥98%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Methanol (B129727) (MeOH)AnhydrousCommercially Available
Ethanol (B145695) (EtOH)Reagent GradeCommercially Available

Equipment

  • 10 L three-necked round-bottomed flask

  • Condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 10 L three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and condenser, add 5500 mL of a solvent mixture of N,N-dimethylformamide (DMF) and methanol (MeOH) in a 2.5:1 volume ratio.[2]

  • Addition of Reactants: To the stirred solvent mixture, sequentially add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide.[2]

  • Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature with continuous stirring for 2.5 hours.[2]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

  • Purification: The crude product is purified by recrystallization from ethanol to yield the pure this compound.[2][3]

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-amino-5-chloropyridineC₅H₅ClN₂128.561072-98-6
N-chlorosuccinimideC₄H₄ClNO₂133.53128-09-6
This compoundC₅H₄Cl₂N₂163.004214-74-8

Table 2: Summary of a Representative Synthesis

ParameterValueReference
Starting Material2560.8 g of 2-amino-5-chloropyridine[2]
Chlorinating Agent6118.4 g of N-chlorosuccinimide[2]
Solvent5500 mL of DMF:Methanol (2.5:1)[2]
Reaction Temperature45 °C[2]
Reaction Time2.5 hours[2]
Purification MethodRecrystallization from ethanol[2][3]
Yield70.5%[2][3]
Purity (by GC)98.20%[2][3]
Melting Point81-83 °C[3]

Visualizations

Diagram 1: Experimental Workflow

G A Reaction Setup - Add DMF and Methanol (2.5:1) to a 10L flask B Addition of Reactants - Add 2-amino-5-chloropyridine - Add N-chlorosuccinimide A->B Sequential Addition C Reaction - Stir at 45°C for 2.5 hours B->C Heating D Monitoring - TLC and GC analysis C->D In-process control E Work-up - Remove solvent by distillation D->E Reaction Completion F Purification - Recrystallize from ethanol E->F Crude Product G Final Product - this compound F->G Pure Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the N-Chlorosuccinimide Chlorination of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective chlorination of 2-aminopyridine (B139424) scaffolds is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. N-Chlorosuccinimide (NCS) has emerged as a versatile and efficient reagent for this purpose, offering milder reaction conditions compared to traditional chlorinating agents like chlorine gas. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the NCS-mediated chlorination of 2-aminopyridines.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group in the 2-position strongly activates the pyridine (B92270) ring, directing the electrophilic chlorine from NCS primarily to the 5-position. If the 5-position is already substituted, chlorination may occur at the 3-position. The regioselectivity and efficiency of the reaction are influenced by the substituents on the pyridine ring, the solvent, reaction temperature, and the stoichiometry of NCS.

Data Presentation: Chlorination of 2-Aminopyridines with NCS

The following table summarizes various reported conditions and yields for the N-chlorosuccinimide chlorination of substituted 2-aminopyridines.

SubstrateMolar Ratio (Substrate:NCS)Solvent(s)Temperature (°C)Time (h)ProductYield (%)Reference
2-Amino-5-chloropyridine (B124133)1:2.1DMF / Methanol (3:1)7532-Amino-3,5-dichloropyridine74.6[1]
2-Amino-5-chloropyridine1:1.2Acetonitrile801This compound85.3[1]
2-Amino-5-chloropyridine1:1.2Dichloromethane401.5This compound82.1[1]
2-Amino-5-chloropyridine1:1.2N,N-Dimethylformamide602This compound90.1[1]
2-Aminopyrazine1:1.1AcetonitrileRoom Temp.122-Amino-3-chloropyrazineGood[2]

Experimental Protocols

General Protocol for the Chlorination of 2-Amino-5-chloropyridine

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Apparatus for thin-layer chromatography (TLC) or gas chromatography (GC) for reaction monitoring

  • Rotary evaporator

  • Recrystallization solvent (e.g., dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, condenser, and thermometer, add 2-amino-5-chloropyridine.

  • Add N,N-dimethylformamide (DMF) as the solvent. A typical solvent ratio is 1:1 to 1:5 (w/w) of substrate to solvent.

  • Begin stirring the mixture to dissolve the starting material.

  • Add N-chlorosuccinimide (NCS) to the reaction mixture. The molar ratio of 2-amino-5-chloropyridine to NCS can range from 1:0.5 to 1:5, with 1:1.2 being a common starting point for monochlorination.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.[1]

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 0.5-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as dichloromethane, to yield pure this compound.

Safety Precautions:

  • N-Chlorosuccinimide is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction should be performed in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

Mandatory Visualizations

Reaction Mechanism

The chlorination of 2-aminopyridine with NCS proceeds through an electrophilic aromatic substitution. The amino group activates the pyridine ring, and the nitrogen of NCS is protonated (or activated by a Lewis acid), making the chlorine atom more electrophilic. The electron-rich pyridine ring then attacks the chlorine atom.

G Electrophilic Chlorination of 2-Aminopyridine with NCS cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products 2-Aminopyridine 2-Aminopyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Aminopyridine->Sigma_Complex Electrophilic Attack on Cl+ NCS N-Chlorosuccinimide (NCS) Chlorinated_Product 5-Chloro-2-aminopyridine Sigma_Complex->Chlorinated_Product Deprotonation Succinimide Succinimide Sigma_Complex->Succinimide Byproduct Formation

Caption: Mechanism of NCS chlorination of 2-aminopyridine.

Experimental Workflow

The following diagram illustrates a typical workflow for the NCS chlorination of a 2-aminopyridine derivative.

G Experimental Workflow for NCS Chlorination start Start reactants Combine 2-Aminopyridine Derivative, NCS, and Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC) reactants->reaction workup Cool and Concentrate (Rotary Evaporation) reaction->workup purification Purify Crude Product (e.g., Recrystallization) workup->purification product Isolated Chlorinated Product purification->product

Caption: A typical experimental workflow.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-3,5-dichloropyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary method described is the electrophilic chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS). This process is characterized by its mild reaction conditions and high product purity. Included are the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data.

Introduction

This compound is a crucial building block in organic synthesis. Its structure, featuring a pyridine (B92270) ring with both amino and chloro substituents, allows for a variety of subsequent chemical transformations. This versatility makes it an important intermediate in the development of new active pharmaceutical ingredients and agrochemicals. The synthesis method outlined here, utilizing N-chlorosuccinimide as a chlorinating agent, is an effective and commonly used procedure.

Reaction Mechanism

The synthesis of this compound from 2-amino-5-chloropyridine proceeds via an electrophilic aromatic substitution reaction. The amino group at the 2-position of the pyridine ring is an activating group, which directs the incoming electrophile to the ortho and para positions. In this case, the electrophile is a chloronium ion (Cl+), which is generated from N-chlorosuccinimide (NCS).

The reaction mechanism can be summarized in the following steps:

  • Generation of the Electrophile: N-chlorosuccinimide acts as a source of electrophilic chlorine.

  • Nucleophilic Attack: The electron-rich pyridine ring of 2-amino-5-chloropyridine attacks the electrophilic chlorine atom. The amino group directs the substitution to the 3-position.

  • Deprotonation: A base (which can be the solvent or another molecule of the starting material) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This protocol is based on a common procedure for the synthesis of this compound.[1][2][3]

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Ethanol (B145695) (for recrystallization)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of DMF and methanol in a 2.5:1 volume ratio.[1]

  • Addition of Reactants: To the solvent mixture, add 2560.8 g of 2-amino-5-chloropyridine followed by 6118.4 g of N-chlorosuccinimide.[1]

  • Reaction: Stir the reaction mixture at 45°C for 2.5 hours.[1]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

  • Drying: Dry the purified product. The expected yield is approximately 70.5% with a purity of 98.20% as determined by GC analysis.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material2-Amino-5-chloropyridine[1]
Chlorinating AgentN-Chlorosuccinimide[1]
SolventDMF:Methanol (2.5:1)[1]
Reaction Temperature45°C[1]
Reaction Time2.5 hours[1]
Yield70.5%[1]
Purity (GC)98.20%[1]

Visualizations

Reaction Workflow Diagram

SynthesisWorkflow reagents 2-Amino-5-chloropyridine N-Chlorosuccinimide reaction Reaction 45°C, 2.5h reagents->reaction solvent DMF/Methanol (2.5:1) solvent->reaction monitoring Monitoring (TLC, GC) reaction->monitoring workup Solvent Removal (Distillation) monitoring->workup Reaction Complete purification Purification (Recrystallization from Ethanol) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-chlorosuccinimide is a corrosive and oxidizing agent. Avoid contact with skin and eyes.

  • DMF is a skin and eye irritant. Work in a well-ventilated area or a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Follow standard laboratory safety procedures.

References

Laboratory Scale Synthesis of 2-Amino-3,5-dichloropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-3,5-dichloropyridine, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients. Its synthesis requires careful control of reaction conditions to ensure high yield and purity, minimizing the formation of polychlorinated by-products. The protocol outlined below provides a reliable method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via the electrophilic chlorination of 2-amino-5-chloropyridine at the 3-position.

Reactants: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS) Solvent: Dimethylformamide (DMF) and Methanol (B129727) Product: this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis protocol.

ParameterValueReference
Starting Material2-Amino-5-chloropyridine[1][2]
Chlorinating AgentN-Chlorosuccinimide (NCS)[1][2]
Solvent SystemDMF/Methanol (2.5:1 v/v)[1]
Reaction Temperature45 °C[1]
Reaction Time2.5 hours[1]
Molar Ratio (Substrate:NCS)1 : 2.28 (calculated from mass)[1]
Product Yield70.5%[1]
Product Purity (by GC)98.20%[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 volume ratio).

  • Addition of Reactants: To the solvent mixture, add 2560.8 g of 2-amino-5-chloropyridine followed by the sequential addition of 6118.4 g of N-chlorosuccinimide.

  • Reaction: Stir the reaction mixture and heat to 45 °C. Maintain this temperature for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by TLC/GC analysis), cool the mixture to room temperature. The solvent is then removed by distillation under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is purified by recrystallization from ethanol.

  • Drying: The purified crystals of this compound are collected by filtration and dried under vacuum.

  • Characterization: The final product is characterized by its melting point and purity is confirmed by GC analysis. The expected purity is approximately 98.20%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Workflow for the Synthesis of this compound A 1. Reaction Setup - Add DMF/Methanol solvent mixture to flask B 2. Addition of Reactants - Add 2-Amino-5-chloropyridine - Add N-Chlorosuccinimide A->B Proceed C 3. Reaction - Heat to 45°C - Stir for 2.5 hours - Monitor by TLC/GC B->C Initiate Reaction D 4. Work-up - Cool to room temperature - Remove solvent by distillation C->D Reaction Complete E 5. Purification - Recrystallize from ethanol D->E Crude Product F 6. Drying - Collect crystals by filtration - Dry under vacuum E->F Purified Product G 7. Characterization - Melting point - GC analysis F->G Final Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • N-Chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound on a laboratory scale. Adherence to the specified conditions is crucial for achieving high yield and purity of the final product, which is suitable for use in further research and development applications.

References

2-Amino-3,5-dichloropyridine: A Versatile Building Block for Organic Synthesis in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloropyridine is a highly functionalized heterocyclic compound that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring an amino group and two chlorine atoms on the pyridine (B92270) ring, provides multiple reactive sites for strategic chemical modifications. This versatility makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the amino group and the differential reactivity of the two chlorine atoms allow for selective functionalization, enabling the construction of molecular scaffolds with desired biological activities. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a key synthetic intermediate.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its application as a building block. A common and effective method involves the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS).[1][2] This method offers high purity and good yields, making it suitable for both laboratory and potential industrial-scale production.

Quantitative Data for Synthesis
Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Amino-5-chloropyridineN-Chlorosuccinimide (NCS)DMF/Methanol (2.5:1)452.570.598.2 (GC)[2]
Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol (B145695) (for recrystallization)

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer

Procedure: [2]

  • To a 10 L three-necked round-bottom flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a 2.5:1 (v/v) mixture of DMF and methanol.

  • Add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture and begin stirring.

  • Carefully add 6118.4 g of N-chlorosuccinimide to the reaction mixture.

  • Heat the mixture to 45 °C and maintain this temperature with continuous stirring for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the purified product. The expected yield is approximately 70.5% with a purity of 98.2% (GC).

Visualization of the Synthetic Workflow:

Synthesis_Workflow A 2-Amino-5-chloropyridine C Reaction Vessel (DMF/Methanol, 45°C, 2.5h) A->C B N-Chlorosuccinimide (NCS) B->C D Crude Product C->D Solvent Removal E Recrystallization (Ethanol) D->E F This compound E->F Purification

Caption: Synthetic workflow for the preparation of this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds, respectively, allowing for the synthesis of complex molecular architectures from simple precursors.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dichloropyridine core and various aryl or heteroaryl boronic acids. The differential reactivity of the chlorine atoms can be exploited for selective functionalization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (typically a 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-chloro-5-arylpyridine derivative.

Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L2) OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar ArB Ar'-B(OR)2 ArB->TM Base Base Base->TM RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArX This compound ArX->OA Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)-N(H)R2(L)]+X- Amine_Coord->PdII_Amine Amine R2NH Amine->Amine_Coord Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR2(L) Deprot->PdII_Amido Base Base Base->Deprot RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR2 RE->Product ArX This compound ArX->OA ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation Cofilin_P P-Cofilin (Inactive) Cofilin->Cofilin_P Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Cofilin_P->Actin_Stress_Fibers Actin Polymerization MLC_P P-MLC MLCP->MLC_P Dephosphorylation MLC MLC MLC->MLC_P Phosphorylation MLC_P->Actin_Stress_Fibers Myosin II Activation Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR CDK_Signaling_Pathway cluster_nucleus Nucleus CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylation of Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F CyclinE Cyclin E E2F->CyclinE Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->E2F Release CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F Hyperphosphorylation of Rb Growth_Factors Growth Factors Growth_Factors->CyclinD Upregulation

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-3,5-dichloropyridine in Suzuki-Miyaura cross-coupling reactions. This building block is a valuable scaffold in medicinal chemistry, enabling the synthesis of diverse substituted aminopyridines for the development of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For drug discovery and development, this reaction is invaluable for constructing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2] this compound presents a unique synthetic challenge and opportunity due to its two chloro-substituents and an amino group. The key to its effective use lies in understanding and controlling the regioselectivity of the coupling reaction. While chloro-heterocycles are often less reactive than their bromo or iodo counterparts, recent advances in catalyst systems have enabled their efficient use in cross-coupling reactions.

The presence of two chlorine atoms at the C3 and C5 positions raises the question of selective functionalization. Generally, positions ortho (C2, C6) and para (C4) to the pyridine (B92270) nitrogen are more activated towards oxidative addition in palladium-catalyzed couplings. In the case of 3,5-disubstituted pyridines, the electronic environment is more nuanced. The outcome of the reaction can often be controlled by the careful selection of the palladium catalyst, ligand, and reaction conditions.[3] The C2-amino group, being electron-donating, will also influence the reactivity of the adjacent C3-chloro position.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to have three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the carbon-chlorine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Chloro-Aminopyridines

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving chloro-aminopyridines and related substrates, providing a starting point for optimization.

EntryPyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)Toluene/H₂O90 (reflux)579
22-Amino-5-chloropyridine3-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-18>95[1]
32,6-DichloropyridineHeptylboronic acid pinacol (B44631) esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)1,4-Dioxane/H₂O1001294[4]
45-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901865-85[5]

Experimental Protocols

The following protocols are generalized methodologies for the Suzuki coupling reaction with this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Mono-Arylation

This protocol is adapted from conditions found to be effective for a structurally similar substrate, 3-Amino-2-chloropyridine, and represents a robust starting point.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(Amphos)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with 10-25% water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(Amphos)₂Cl₂, 1 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 5-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (or another suitable organic solvent) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 2-amino-3-aryl-5-chloropyridine or 2-amino-5-aryl-3-chloropyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • As per Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₃PO₄, 3 equiv.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln(Cl) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln(Ar') pd2_complex->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Regeneration reagents This compound (Ar-Cl) reagents->pd2_complex boronic Ar'-B(OH)₂ + Base boronic->pd2_trans Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the arylamine scaffold is a ubiquitous motif in a vast array of therapeutic agents. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for the synthesis of complex molecules.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-3,5-dichloropyridine, a key intermediate in the synthesis of various biologically active compounds.

The selective functionalization of polychlorinated pyridines presents a synthetic challenge. In the case of this compound, the Buchwald-Hartwig amination can be directed to selectively form a C-N bond at the C-5 position, leveraging the inherent reactivity differences of the chloro-substituents. This regioselectivity is crucial for the controlled synthesis of desired isomers.

Key Experimental Parameters

The success of the Buchwald-Hartwig amination of this compound is contingent on the careful selection and optimization of several key parameters:

  • Palladium Precatalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. For challenging substrates like dichloropyridines, third-generation (G3) palladacycle precatalysts, such as XPhos Pd G3, are often preferred due to their high reactivity and stability. These precatalysts readily form the active monoligated Pd(0) species in solution.

  • Ligand: The choice of phosphine (B1218219) ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), have demonstrated exceptional performance in the amination of aryl chlorides.[3]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used bases for this transformation.

  • Solvent: Anhydrous, aprotic solvents are essential for the reaction. Toluene (B28343), 1,4-dioxane, and tert-butanol (B103910) are frequently used solvents. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

  • Temperature: The reaction temperature typically ranges from 80 to 120 °C. Optimization of the temperature is often necessary to achieve a good balance between reaction rate and catalyst stability.

  • Amine Coupling Partner: A wide range of primary and secondary amines, including anilines and alkylamines, can be used as coupling partners. The nature of the amine can influence the reaction conditions required for optimal conversion.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with Anilines

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • This compound

  • Substituted Aniline (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the substituted aniline, XPhos Pd G3, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-5-chloro-3-aminopyridine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of chloro-heterocycles, which can serve as a reference for the expected yields in the amination of this compound. Specific yields for the target reaction will depend on the nature of the amine coupling partner and the precise reaction conditions employed.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineXPhos Pd G3 / XPhosNaOtBuToluene1101875-90
24-MethoxyanilineXPhos Pd G3 / XPhosNaOtBuToluene1101880-95
3MorpholineXPhos Pd G3 / XPhosNaOtBuToluene1001270-85
4n-ButylamineXPhos Pd G3 / XPhosKOtBut-BuOH1001265-80

Diagrams

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(R2NH)]+X- OA_complex->Amine_complex + R2NH Amido_complex Ar-Pd(II)(L)(NR2) Amine_complex->Amido_complex - HX (+ Base) HX Base-H+X- Amine_complex->HX Amido_complex->Pd0 Reductive Elimination (Ar-NR2) Product N-substituted-2-amino- 3-chloro-5-aminopyridine Amido_complex->Product ArX This compound ArX->OA_complex Amine Amine (R2NH) Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Precatalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilution - Aqueous Wash monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Applications in Drug Development

Derivatives of 2-aminopyridine (B139424) are prevalent in a number of kinase inhibitors. The products of the Buchwald-Hartwig amination of this compound, namely N-substituted 2-amino-3-chloro-5-aminopyridines, are valuable intermediates for the synthesis of potent and selective inhibitors of various kinases, which are critical targets in oncology and other therapeutic areas. For instance, substituted aminopyridines and aminopyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.[4] The development of novel CDK inhibitors is a significant area of cancer research.

The ability to readily diversify the substituent at the C-5 position of the 2-aminopyridine core through the Buchwald-Hartwig amination allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a key process in lead optimization during drug discovery. This facilitates the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Verify the activity of the palladium precatalyst and ligand. Using a fresh batch may be necessary.

    • The base may not be sufficiently strong or may be of poor quality. Consider using a freshly opened bottle of sodium or potassium tert-butoxide.

    • Increase the reaction temperature in increments of 10 °C, but be mindful of potential catalyst decomposition at excessively high temperatures.

    • Consider using a different ligand, such as RuPhos, which may be more effective for certain substrate combinations.

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • This can occur if the reductive elimination step is slow compared to competing side reactions.

    • Lowering the reaction temperature may help to suppress hydrodehalogenation.

    • Ensure the stoichiometry of the amine is appropriate; an excess of amine can sometimes promote side reactions.

    • The choice of ligand can significantly impact the selectivity. A more sterically hindered ligand may favor the desired C-N bond formation.

  • Poor Regioselectivity:

    • While the amination is expected to be regioselective for the C-5 position, some reaction at the C-3 position may occur.

    • Careful control of the reaction temperature and the choice of a bulky ligand can enhance the regioselectivity. Lower temperatures often favor the kinetically preferred product.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of N-substituted this compound derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Amino-3,5-dichloropyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine (B92270) ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. In the case of this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The chlorine atoms serve as good leaving groups. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.

The regioselectivity of the substitution is influenced by the electronic effects of the amino group at the C2 position. Generally, the chlorine atom at the C5 position is more susceptible to nucleophilic attack than the chlorine at the C3 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the C3-chloro substituent, which stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C5.

Applications in Drug Discovery: Synthesis of BAZ2A/B Bromodomain Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors of the BAZ2A and BAZ2B bromodomains. These proteins are epigenetic readers that play a crucial role in chromatin remodeling and gene transcription. Dysregulation of BAZ2A and BAZ2B has been implicated in various diseases, including cancer.

GSK2801 is a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. Its synthesis utilizes a substituted pyridine core, for which this compound serves as a key starting material. The initial step involves a nucleophilic aromatic substitution reaction to introduce a new substituent at the C5 position, which is then further elaborated to the final inhibitor.

BAZ2A/B Signaling Pathway in Chromatin Remodeling

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase ISWI. NoRC is involved in the silencing of ribosomal RNA (rRNA) genes by repositioning nucleosomes and recruiting histone-modifying enzymes and DNA methyltransferases. BAZ2B is also a component of ISWI-containing chromatin remodeling complexes. By inhibiting the BAZ2A/B bromodomain, compounds like GSK2801 prevent the "reading" of acetylated histone marks, thereby modulating gene expression.

BAZ2A_Signaling_Pathway cluster_0 Nucleus Histone Histone Tail Ac Acetylation (H3K14ac) Histone->Ac HATs BAZ2A_B BAZ2A/B Bromodomain Ac->BAZ2A_B Recognition NoRC NoRC Complex (BAZ2A + ISWI) BAZ2A_B->NoRC Forms Chromatin Chromatin NoRC->Chromatin Remodeling Gene_Silencing Gene Silencing (e.g., rRNA genes) Chromatin->Gene_Silencing GSK2801 GSK2801 (Inhibitor) GSK2801->BAZ2A_B Inhibition

Caption: Role of BAZ2A/B in chromatin remodeling and its inhibition.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. Researchers should note that reaction conditions may require optimization for specific substrates.

General Experimental Workflow

SNAr_Workflow Start Start: This compound + Nucleophile Reaction Reaction: - Solvent (e.g., DMF, NMP) - Base (e.g., K2CO3, NaH) - Heat (80-150 °C) Start->Reaction Monitoring Monitoring: - TLC - LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench with water - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Product: 2-Amino-3-chloro-5- (substituted)pyridine Purification->Product

Caption: General workflow for SNAr reactions of this compound.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of this compound with an amine to yield a 2,5-diamino-3-chloropyridine derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.1-1.5 eq.) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq.) to the stirred solution.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Alkoxylation with Alcohols

This protocol details the reaction of this compound with an alcohol in the presence of a strong base to form a 2-amino-3-chloro-5-alkoxypyridine derivative.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq.) and anhydrous THF.

  • Carefully add sodium hydride (1.2-1.5 eq.) portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Thiolation with Thiols

This protocol describes the reaction of this compound with a thiol to form a 2-amino-3-chloro-5-(alkylthio/arylthio)pyridine derivative.

Materials:

  • This compound

  • Thiol (e.g., thiophenol or an alkyl thiol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the thiol (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the SNAr reactions of this compound. Please note that these values are illustrative and actual results may vary depending on the specific nucleophile and reaction conditions.

Table 1: Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1201285-95
PiperidineK₂CO₃NMP140880-90
AnilineNaOtBuDioxane1001660-75
BenzylamineK₂CO₃DMF1201075-85

Table 2: Alkoxylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHDMF80670-80
EthanolNaHTHF/DMF90865-75
PhenolK₂CO₃DMF1302450-65

Table 3: Thiolation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80490-98
EthanethiolCs₂CO₃DMF80685-95
Benzyl mercaptanK₂CO₃DMF90588-96

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The nucleophilic aromatic substitution reactions at the C5 position proceed with good regioselectivity and provide access to key intermediates for drug discovery and other applications. The provided protocols serve as a guide for researchers to explore the rich chemistry of this important heterocyclic building block.

The Versatile Scaffold: 2-Amino-3,5-dichloropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-3,5-dichloropyridine is a halogenated heterocyclic compound that serves as a versatile building block in the field of medicinal chemistry. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The presence of the amino group and two chlorine atoms on the pyridine (B92270) ring allows for selective functionalization, enabling the exploration of vast chemical space in drug discovery programs. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potential therapeutic agents, particularly in the area of oncology. While direct clinical applications of its derivatives are still under investigation, the broader class of aminopyridines has shown significant promise, and this specific scaffold offers a unique platform for the design of novel kinase inhibitors and other targeted therapies.

Application Notes

1. Kinase Inhibitor Development:

The 2-aminopyridine (B139424) core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The chlorine atoms at the 3 and 5 positions of this compound can serve several purposes in drug design:

  • Modulation of Physicochemical Properties: The lipophilic nature of the chlorine atoms can enhance membrane permeability and oral bioavailability.

  • Blocking Metabolic Sites: Halogenation can prevent oxidative metabolism at those positions, increasing the metabolic stability and half-life of the compound.

  • Vector for Further Functionalization: The chlorine atoms can be displaced through nucleophilic aromatic substitution or serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional pharmacophoric features and explore structure-activity relationships (SAR).

Derivatives of closely related aminopyridines have shown potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and c-Met, which are implicated in cell cycle progression and cancer cell proliferation.

2. Anticancer Drug Discovery:

Building upon its role in kinase inhibition, this compound is a valuable scaffold for the development of novel anticancer agents. The general strategy involves the derivatization of the amino group to form amides, ureas, or sulfonamides, and/or the substitution of the chlorine atoms to build more complex molecular architectures. These modifications aim to optimize target engagement, selectivity, and pharmacokinetic properties. It has been suggested that this compound may inhibit cancer cell growth by interfering with DNA and protein synthesis[1].

3. Intermediate for Heterocyclic Synthesis:

This compound is a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyridines. These fused heterocyclic scaffolds are present in a number of biologically active compounds and offer a rigid framework for the precise positioning of functional groups to interact with biological targets.

Quantitative Data

The following tables summarize the biological activity of compounds that are structurally related to derivatives of this compound, highlighting the potential of this scaffold in generating potent bioactive molecules.

Table 1: Cytotoxicity of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile (B74902) Derivatives against Prostate Cancer (PC3) Cell Line. [2]

CompoundRArIC50 (µM)
S1 -H4-Cl-Ph0.45
S2 -H4-F-Ph0.85
S3 -H4-OCH3-Ph0.1
S4 -H2,4-di-Cl-Ph0.56
5-Fluorouracil (Standard) --7.49

Table 2: Antiproliferative Activity of Sorafenib Derivatives with a Pyridine-2-carboxamide Moiety.

CompoundRCell LineIC50 (µM)
4a -CH3HCT 116 (colon)1.0
4b -C2H5HCT 116 (colon)1.8
4c -n-C3H7HCT 116 (colon)2.5
4d -c-C3H5HCT 116 (colon)4.3
Sorafenib (Standard) -HCT 116 (colon)~1-10

Experimental Protocols

Protocol 1: Synthesis of this compound [3][4]

This protocol describes the synthesis of the title compound from 2-amino-5-chloropyridine (B124133).

  • Materials:

    • 2-Amino-5-chloropyridine

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

    • Methanol (B129727)

    • Ethanol (B145695) (for recrystallization)

    • 10 L three-necked round-bottomed flask

    • Thermometer, condenser, magnetic stirrer

  • Procedure:

    • To a 10 L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

    • Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.

    • Stir the reaction mixture at 45 °C for 2.5 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.

    • Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • The expected yield is approximately 70.5% with a purity of 98.2% (by GC).

Protocol 2: General Synthesis of N-(3,5-dichloropyridin-2-yl)pivalamide Derivatives (Representative Amide Synthesis) [5]

This protocol provides a general method for the acylation of the amino group of this compound.

  • Materials:

  • Procedure:

    • Dissolve this compound in acetonitrile in a round-bottomed flask.

    • Add an equimolar amount of triethylamine to the solution.

    • Slowly add an equimolar amount of pivaloyl chloride to the reaction mixture at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling [6][7]

This protocol outlines a general method for the arylation of the chlorinated pyridine ring, which can be adapted for this compound derivatives where one of the chloro-substituents is to be replaced.

  • Materials:

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine the chlorinated pyridine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

    • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

    • Add the catalyst premix to the reaction mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction Chlorination (DMF/Methanol, 45°C) 2-Amino-5-chloropyridine->Reaction NCS N-Chlorosuccinimide NCS->Reaction This compound This compound Reaction->this compound Derivatization Acylation / Cross-Coupling This compound->Derivatization Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Derivatization->Bioactive_Molecule

Caption: Synthetic workflow for creating bioactive molecules.

G cluster_pathway Representative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth_Factor->Receptor Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK) Receptor->Signaling_Proteins Kinase Target Kinase (e.g., CDK2) Signaling_Proteins->Kinase Cell_Cycle Cell Cycle Progression & Proliferation Kinase->Cell_Cycle Inhibitor 2-Aminopyridine-based Kinase Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Amino-3,5-dichloropyridine is a highly versatile and valuable building block in medicinal chemistry and drug development. Its distinct electronic properties and multiple reaction sites—an amino group and two chlorine atoms at positions C3 and C5—allow for selective functionalization, making it a crucial precursor for a wide range of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization through key cross-coupling reactions, which are fundamental in the construction of novel therapeutic agents. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Application Note 1: Synthesis of this compound

The primary route for synthesizing the title compound involves the selective chlorination of 2-amino-5-chloropyridine (B124133). The use of N-chlorosuccinimide (NCS) provides an efficient and scalable method for this transformation. The reaction proceeds with high regioselectivity, targeting the C3 position, which is activated by the C2 amino group.

Quantitative Data Summary:

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Amino-5-chloropyridine1.0DMF/Methanol (B129727) (2.5:1)452.570.598.2 (GC)
N-Chlorosuccinimide2.38DMF/Methanol (2.5:1)452.570.598.2 (GC)

Table 1: Summary of reaction parameters and outcomes for the synthesis of this compound.[1][2]

Experimental Protocol:

Materials:

  • 2-Amino-5-chloropyridine (2560.8 g)

  • N-Chlorosuccinimide (NCS) (6118.4 g)[1][2]

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (B145695) (for recrystallization)

  • 10L three-necked round-bottomed flask or reactor

  • Thermometer, condenser, and magnetic or overhead stirrer

Procedure:

  • Reaction Setup: To a 10L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).[1][2]

  • Addition of Reactants: Begin stirring and add 2560.8 g of 2-amino-5-chloropyridine to the solvent. Sequentially, add 6118.4 g of N-chlorosuccinimide to the mixture.[1][2]

  • Reaction: Heat the reaction mixture to 45°C and maintain this temperature with continuous stirring for 2.5 hours.[1][2][3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up and Purification: Upon completion, cool the mixture and distill the solvent under reduced pressure to obtain the crude product.[1][2]

  • Recrystallization: Recrystallize the crude solid from ethanol to yield pure this compound.[1][2]

  • Drying: Dry the purified product under vacuum. The expected yield is approximately 70.5% with a purity of 98.2% (GC).[2]

Synthesis Workflow:

Synthesis_Workflow start Start Materials: 2-Amino-5-chloropyridine N-Chlorosuccinimide (NCS) reaction Chlorination Reaction Solvent: DMF/Methanol Temp: 45°C Time: 2.5h start->reaction 1. Add reactants workup Work-up Solvent Distillation reaction->workup 2. Reaction complete purification Purification Recrystallization from Ethanol workup->purification 3. Crude product product Final Product: This compound purification->product 4. Pure product

Caption: Synthetic workflow for this compound.

Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[1] For this compound, this reaction can be employed to selectively introduce aryl or heteroaryl substituents, typically at the more reactive C3 position, to yield 2-amino-3-aryl-5-chloropyridines. These compounds are valuable intermediates for kinase inhibitors and other targeted therapeutics. A ligand-free, palladium-catalyzed approach can be effective, though ligand-based systems may offer higher yields and broader substrate scope.

Quantitative Data Summary (Representative):

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O601285
4-Methoxyphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O601282
3-Pyridylboronic acidPd(OAc)₂ (0.5)K₃PO₄1,4-Dioxane/H₂O801078

Table 2: Representative data for the Suzuki-Miyaura coupling of this compound. Conditions adapted from related substrates.[1]

General Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.5-2 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2 equiv.)

  • Dimethylformamide (DMF) or 1,4-Dioxane

  • Distilled water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1 mmol), the desired arylboronic acid (1.5 mmol), and the base (e.g., Na₂CO₃, 2 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as DMF and distilled water (e.g., 3 mL DMF and 3.5 mL H₂O).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100°C) for the required time (typically 10-24 hours).[1][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-aryl-5-chloropyridine.[1]

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation red_elim Reductive Elimination Complex trans->red_elim red_elim->pd0 Reductive Elimination product R¹-R² (Coupled Product) red_elim->product reagents1 R¹-X (this compound) reagents1->ox_add reagents2 R²-B(OH)₂ (Arylboronic Acid) + Base reagents2->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds.[5] This reaction allows for the coupling of amines with aryl halides, such as this compound. It provides a direct route to synthesize 2,3-diaminopyridine (B105623) derivatives or N-aryl-2-amino-5-chloropyridin-3-amines, which are common scaffolds in pharmaceuticals. The choice of ligand, base, and reaction conditions is critical for achieving high yields and selectivity, typically favoring substitution at the C3 position.

Quantitative Data Summary (Representative):

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001690
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1102085
BenzylaminePd(OAc)₂ / X-PhosK₃PO₄Toluene1001888

Table 3: Representative data for the Buchwald-Hartwig amination of this compound.

General Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Addition of Reactants: Add this compound (1 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (e.g., 100-110°C) for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amino-substituted pyridine.

Buchwald-Hartwig Amination Workflow:

Buchwald_Workflow setup 1. Setup Under Inert Atmosphere Add Pd Catalyst, Ligand, Base reactants 2. Add Reactants This compound Amine Substrate setup->reactants solvent 3. Add Anhydrous Solvent (e.g., Toluene, Dioxane) reactants->solvent reaction 4. Heat Reaction (100-110°C, 16-24h) solvent->reaction workup 5. Work-up Cool, Dilute, Filter reaction->workup purify 6. Purification Column Chromatography workup->purify product Final Product C3-Amino-Substituted Pyridine purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application of 2-Amino-3,5-dichloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dichloropyridine is a versatile halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique structural features, including the reactive amino group and the two chlorine substituents on the pyridine ring, provide multiple sites for chemical modification, making it an ideal precursor for the development of novel herbicides, fungicides, and insecticides. The presence of chlorine atoms often enhances the biological activity and metabolic stability of the final agrochemical product. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on herbicidal pyridinesulfonamides.

Synthesis of the Precursor: this compound

A common method for the synthesis of this compound involves the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS).[1] This method offers good yields and high purity of the final product.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol (B145695) (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 2-amino-5-chloropyridine in a mixture of DMF and methanol.

  • Slowly add N-chlorosuccinimide to the solution while stirring. The molar ratio of 2-amino-5-chloropyridine to NCS is typically around 1:1.5 to 1:2.

  • Heat the reaction mixture to a temperature between 40-50°C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data:

ReactantReagentSolventReaction TemperatureReaction TimeYieldPurity (GC)
2-Amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol45°C5 hours70.5%98.20%

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start Materials: 2-Amino-5-chloropyridine N-chlorosuccinimide Reaction Chlorination Reaction (DMF/Methanol, 45°C) Start->Reaction 1 Workup Solvent Removal Reaction->Workup 2 Purification Recrystallization (Ethanol) Workup->Purification 3 Product Pure this compound Purification->Product 4

Caption: Workflow for the synthesis of this compound.

Application in Herbicide Synthesis: Pyridinesulfonylureas

This compound is a key intermediate in the synthesis of pyridinesulfonylurea herbicides. These herbicides are known to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants, leading to plant growth inhibition and death. The general synthesis involves the reaction of this compound with a suitable sulfonyl isocyanate.

General Experimental Protocol: Synthesis of N-((3,5-dichloropyridin-2-yl)aminocarbonyl)benzenesulfonamide

This protocol describes a representative synthesis of a pyridinesulfonylurea herbicide from this compound and benzenesulfonyl isocyanate.

Materials:

  • This compound

  • Benzenesulfonyl isocyanate

  • Anhydrous acetonitrile (B52724)

  • Dry glassware

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • In a dry, nitrogen-flushed round bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Slowly add a solution of benzenesulfonyl isocyanate in anhydrous acetonitrile to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization if necessary.

Quantitative Data (Representative):

Herbicide ClassTarget WeedsTypical Application Rate
PyridylsulfonylureasVelvetleaf, Barnyard grass, Foxtail30-75 g/ha

Diagram of Herbicidal Action Pathway:

SignalingPathway cluster_pathway Mechanism of Action of Pyridylsulfonylurea Herbicides Herbicide Pyridylsulfonylurea Herbicide ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Binds to AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Inhibition Inhibition ALS->Inhibition ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Cessation Cessation AminoAcids->Cessation PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth ProteinSynthesis->Cessation Inhibition->AminoAcids Cessation->ProteinSynthesis Cessation->PlantGrowth

Caption: Inhibition of ALS by pyridylsulfonylurea herbicides.

This compound is a valuable and reactive intermediate for the synthesis of agrochemicals. Its application in the preparation of pyridinesulfonylurea herbicides demonstrates its importance in developing potent and selective crop protection agents. The provided protocols offer a foundation for researchers and professionals in the agrochemical industry to explore the synthesis of novel active ingredients based on this versatile pyridine derivative. Further research into the synthesis and biological evaluation of other classes of agrochemicals derived from this compound is warranted to fully exploit its potential in modern agriculture.

References

Application Notes: Preparation of Novel Picolinic Acid Herbicides from 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, pivotal in the management of broadleaf weeds in agriculture and non-crop areas.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] The pyridine (B92270) scaffold is a crucial component in numerous commercially successful herbicides.[3] This document provides a detailed protocol for the synthesis of a novel picolinic acid herbicide, 4-amino-3,5,6-trichloropicolinonitrile, starting from the readily available intermediate, 2-Amino-3,5-dichloropyridine. The subsequent conversion of the nitrile to the corresponding carboxylic acid, a common structural feature of this herbicide class, is also described.

Signaling Pathway and Mode of Action

Picolinic acid herbicides act as synthetic auxins. Their primary mode of action involves binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. This binding event facilitates the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor derepresses the expression of auxin-responsive genes, leading to a cascade of physiological effects that result in uncontrolled and disorganized plant growth, ultimately causing plant death.

Mode of Action of Picolinic Acid Herbicides cluster_0 Normal Auxin Signaling cluster_1 Action of Picolinic Acid Herbicide Auxin Natural Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Interacts with ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Normal Gene Expression & Regulated Growth Picolinic_Acid Picolinic Acid Herbicide TIR1_AFB2 TIR1/AFB Receptor Picolinic_Acid->TIR1_AFB2 Binds to Aux_IAA2 Aux/IAA Repressor TIR1_AFB2->Aux_IAA2 Promotes interaction Proteasome 26S Proteasome Aux_IAA2->Proteasome Ubiquitination & Degradation by ARF2 Auxin Response Factor (ARF) Uncontrolled_Growth Uncontrolled Gene Expression & Uncontrolled Growth ARF2->Uncontrolled_Growth De-repression leads to

Figure 1. Simplified signaling pathway of picolinic acid herbicides.

Experimental Protocols

Part 1: Synthesis of this compound

This initial step provides the precursor for the subsequent synthesis of the novel herbicide.

Materials:

Equipment:

  • 10 L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure: [4]

  • To a 10 L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Equip the flask with a thermometer, condenser, and a magnetic stirrer.

  • Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.

  • Heat the reaction mixture to 45 °C and stir for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

  • Dry the product to a constant weight. The expected yield is approximately 70.5% with a purity of >98% (by GC).

Part 2: Synthesis of 4-amino-3,5,6-trichloropicolinonitrile (A Novel Herbicidal Intermediate)

This protocol outlines the conversion of the prepared this compound to a novel herbicidal intermediate via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Water

  • Ice

Equipment:

  • Reaction flask with overhead stirrer, thermometer, and addition funnel

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Diazotization:

    • In a reaction flask, dissolve this compound in concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise via the addition funnel, ensuring the temperature is maintained below 5 °C.

    • Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the cessation of nitrogen gas evolution.

    • Cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to obtain the crude 4-amino-3,5,6-trichloropicolinonitrile.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 3: Hydrolysis to 4-amino-3,5,6-trichloropicolinic acid

The final step involves the hydrolysis of the nitrile group to a carboxylic acid, a key functional group for herbicidal activity in this class of compounds.

Materials:

  • 4-amino-3,5,6-trichloropicolinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Carefully add the 4-amino-3,5,6-trichloropicolinonitrile to concentrated sulfuric acid in a reaction flask with stirring.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated solid, 4-amino-3,5,6-trichloropicolinic acid, is collected by filtration.

  • Wash the solid with cold water and dry to a constant weight.

Experimental Workflow

Start 2-Amino-5-chloropyridine Step1 Chlorination with NCS in DMF/Methanol Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Diazotization (NaNO2, HCl) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Sandmeyer Reaction (CuCN/KCN) Intermediate2->Step3 Intermediate3 4-amino-3,5,6-trichloropicolinonitrile Step3->Intermediate3 Step4 Acid Hydrolysis (H2SO4) Intermediate3->Step4 Final_Product 4-amino-3,5,6-trichloropicolinic acid (Novel Herbicide) Step4->Final_Product

Figure 2. Synthetic workflow for the novel picolinic acid herbicide.

Quantitative Data

The herbicidal efficacy of picolinic acid derivatives is typically evaluated by determining the concentration required to inhibit plant growth by 50% (IC₅₀) or the dose required to cause a 50% reduction in plant biomass (ED₅₀). The following table provides a summary of the herbicidal activity of related, commercially available picolinic acid herbicides for comparative purposes. The newly synthesized compound would be expected to exhibit activity in a similar range, which would need to be confirmed through biological assays.

HerbicideYear of IntroductionApplication Rate (g a.i./ha)Target Weeds
Picloram1960s125–1120Broadleaf weeds, woody plants[1]
Clopyralid1975105–500Thistles, clovers, and other broadleaf weeds[1]
Aminopyralid20055–120Broadleaf weeds, including invasive species[2]

Note: The efficacy of the newly synthesized herbicide would need to be determined experimentally.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis of a novel picolinic acid herbicide from this compound. The described synthetic route is based on established chemical transformations and provides a basis for the exploration of new herbicidal compounds within this important chemical class. Further optimization of reaction conditions and biological evaluation of the synthesized compounds are essential next steps in the discovery and development process.

References

Application Notes and Protocols for 2-Amino-3,5-dichloropyridine Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 2-amino-3,5-dichloropyridine derivatives. The content is curated for professionals in the fields of medicinal chemistry, oncology, and drug discovery, offering insights into the anticancer potential of this class of compounds.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a range of biological activities, including potent anticancer and kinase inhibitory effects. The presence of the dichloro-substituted pyridine (B92270) ring and the amino group provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. Research has shown that these derivatives can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Biological Activity Data

The following table summarizes the in vitro anticancer activity of a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives, which share a core structural similarity with this compound derivatives. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells) against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)
S1 PC3 (Prostate)0.45[1]
MDA-MB-231 (Breast)28.2[1]
S2 PC3 (Prostate)0.85[1]
S3 PC3 (Prostate)0.1[1]
MDA-MB-231 (Breast)69.2[1]
S4 PC3 (Prostate)0.56[1]
MDA-MB-231 (Breast)81.3[1]
5-Fluorouracil (Standard) PC3 (Prostate)7.49[1]
MDA-MB-231 (Breast)0.49[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its derivatives, as well as for the evaluation of their cytotoxic effects.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound, from 2-amino-5-chloropyridine (B124133).

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol (B129727)

  • Ethanol (B145695)

  • 10L three-necked round-bottomed flask

  • Thermometer

  • Condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a 10L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).

  • Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.

  • Heat the reaction mixture to 45 °C and stir for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

  • Dry the purified product. The expected yield is approximately 70.5% with a purity of >98% (by GC analysis).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of the synthesized pyridine derivatives on cancer cell lines.[2][3][4][5][6]

Materials:

  • 96-well microplates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., PC3, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[3][6]

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.[6]

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential mechanism of action for anticancer pyridine derivatives and a typical workflow for their synthesis and evaluation.

anticancer_mechanism cluster_pathway Potential Anticancer Mechanism of Pyridine Derivatives Pyridine_Derivative 2-Amino-Pyridine Derivative CDK2 CDK2 Pyridine_Derivative->CDK2 Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to

Caption: Potential mechanism of action for anticancer pyridine derivatives.

experimental_workflow cluster_workflow Experimental Workflow for Synthesis and Evaluation Start Start Synthesis One-Pot Multicomponent Synthesis of Pyridine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR End End SAR->End

Caption: General experimental workflow for synthesis and evaluation.

References

Synthesis of Roflumilast Intermediate: 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The unique substitution pattern of the pyridine (B92270) ring, featuring an amino group and two chlorine atoms, provides a versatile scaffold for the construction of complex molecular architectures. This document outlines the primary synthetic strategies for 4-Amino-3,5-dichloropyridine, providing detailed experimental protocols and a summary of quantitative data to aid researchers in its preparation.

Synthetic Strategies

Two main synthetic pathways for 4-Amino-3,5-dichloropyridine have been reported:

  • Chlorination of 4-Aminopyridine (B3432731): This is a widely referenced and practical approach that starts from the readily available and inexpensive 4-aminopyridine. The synthesis involves the direct chlorination of the pyridine ring at the 3 and 5 positions.[3][4]

  • Amination of Polychlorinated Pyridines: This strategy involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridine, such as 3,4,5-trichloropyridine, with an amino group. While plausible, this route is less documented in readily available literature for this specific product.

This document will focus on the more detailed and higher-yield chlorination of 4-aminopyridine.

Data Presentation: Comparison of Synthetic Routes

Starting MaterialReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
4-AminopyridineConcentrated Hydrochloric Acid, Hydrogen PeroxideNot explicitly detailed53.86% (overall for 2 steps to N-oxide)>99% after purification[3]
3,5-Dichloropyridine(multi-step) N-oxidation, nitration, aminationNot explicitly detailed20.4% (overall for N-oxide)Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine via Chlorination of 4-Aminopyridine

This protocol describes the synthesis of 4-Amino-3,5-dichloropyridine from 4-aminopyridine.[3][4]

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂) solution

  • Suitable base for basification (e.g., Sodium Hydroxide solution)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.

  • Cool the reaction mixture to a suitable temperature (specific temperature not detailed in the source).

  • Slowly add the hydrogen peroxide solution dropwise to the stirred mixture. The rate of addition should be controlled to manage any potential exotherm.

  • After the addition is complete, continue to stir the reaction mixture for a period sufficient to ensure complete reaction (specific time not detailed in the source).

  • Upon reaction completion, cool the reaction mass.

  • Carefully basify the cooled mixture to a pH of 8-8.5 by the addition of a suitable base, such as a 10% caustic solution, while maintaining a low temperature (e.g., 5°C).[3]

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the filtered precipitate with chilled water to remove any remaining salts and impurities.

  • Dry the product to obtain crude 4-Amino-3,5-dichloropyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity (>99%).[3] The reported melting point of the purified product is 162-164°C.[3]

Visualizing the Synthesis

The following diagrams illustrate the synthetic workflow for the preparation of 4-Amino-3,5-dichloropyridine.

cluster_0 Synthesis of 4-Amino-3,5-dichloropyridine A 4-Aminopyridine B Chlorination A->B Conc. HCl, H₂O₂ C 4-Amino-3,5-dichloropyridine B->C

Caption: Synthetic pathway for 4-Amino-3,5-dichloropyridine.

cluster_1 Experimental Workflow step1 Dissolve 4-Aminopyridine in Conc. HCl step2 Add H₂O₂ dropwise step1->step2 step3 Reaction step2->step3 step4 Cooling & Basification step3->step4 step5 Filtration & Washing step4->step5 step6 Drying step5->step6 product Pure 4-Amino-3,5-dichloropyridine step6->product

Caption: Experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Optimizing yield and purity in 2-Amino-3,5-dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Amino-3,5-dichloropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for this synthesis is 2-Amino-5-chloropyridine (B124133).[1][2] Another potential starting material is 2-Aminopyridine, which would require a dichlorination step.

Q2: What are the typical chlorinating agents used in this synthesis?

N-chlorosuccinimide (NCS) is a frequently used chlorinating agent for this reaction.[1][2] Other methods might employ chlorine gas in a strongly acidic medium, although this can lead to over-chlorination by-products.[3][4]

Q3: What solvent systems are recommended for the synthesis using NCS?

A mixture of N,N-dimethylformamide (DMF) and methanol (B129727) has been reported to be effective.[1] Other suitable solvents mentioned in patent literature include tert-butanol, ethanol, ethyl acetate, propanol, and isopropanol, or a combination thereof with DMF.[2]

Q4: What are the typical reaction temperatures and times?

Reaction conditions can vary, but a common protocol involves stirring the reaction mixture at around 45°C for approximately 2.5 hours.[1] However, the temperature can range from 0-100°C and reaction times from 0.5 to 24 hours depending on the specific protocol and reagents used.[2]

Q5: How can the product be purified to achieve high purity?

Common purification techniques include recrystallization from solvents like ethanol, ethyl acetate, methylene (B1212753) chloride, or normal hexane.[1][2] Silica gel column chromatography is also a viable option for purification.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.[1]- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Reagent Ratio - Ensure the molar ratio of the chlorinating agent (e.g., NCS) to the starting material (2-Amino-5-chloropyridine) is appropriate. A molar ratio of N-chlorosuccinimide to 2-amino-5-chloropyridine can range from 0.5:1 to 5:1.[2]
Loss of Product During Workup/Purification - When removing the solvent, use a rotary evaporator under reduced pressure to avoid loss of the product due to high temperatures.- During recrystallization, ensure the solution is cooled slowly to maximize crystal formation and minimize loss in the mother liquor.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Formation of Over-chlorinated Byproducts - The formation of polychlorinated aminopyridines can be an issue.[4] Careful control of the stoichiometry of the chlorinating agent is crucial. Avoid using a large excess of the chlorinating agent.- The reaction temperature should be carefully controlled, as higher temperatures can sometimes lead to more side reactions.
Presence of Unreacted Starting Material - Ensure the reaction goes to completion by monitoring with TLC or GC.[1]- If unreacted starting material is present after the reaction, consider purification by column chromatography for efficient separation.
Formation of Isomeric Byproducts - While the primary product is this compound, other isomers could potentially form. Purification by recrystallization or column chromatography is essential to isolate the desired product with high purity.[2]

Experimental Protocols

Synthesis of this compound from 2-Amino-5-chloropyridine using NCS

This protocol is based on a method that yields a product with high purity.[1]

Materials:

  • 2-Amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, prepare a solvent mixture of DMF and methanol with a volume ratio of 2.5:1.

  • Add 2-Amino-5-chloropyridine and N-chlorosuccinimide to the solvent mixture.

  • Stir the reaction mixture at 45°C for 2.5 hours.

  • Monitor the reaction progress by TLC and GC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product to obtain this compound.

Expected Outcome:

  • Yield: ~70.5%

  • Purity: ~98.20% (by GC analysis)

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Starting Material Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
2-Amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol (2.5:1)452.570.598.20[1]
2-Amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol (1.5:1)08.555.598.50[2]

Visualizations

experimental_workflow A 1. Reaction Setup - 2-Amino-5-chloropyridine - N-chlorosuccinimide - DMF/Methanol B 2. Reaction - Stir at 45°C for 2.5h A->B Heat & Stir C 3. Monitoring - TLC/GC B->C Sample periodically D 4. Workup - Solvent removal C->D Reaction complete E 5. Purification - Recrystallization from Ethanol D->E Crude product F 6. Final Product - this compound E->F Pure product troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_reagents Verify Reagent Stoichiometry check_reaction->check_reagents Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purification Optimize Purification check_reagents->check_purification Correct stoichiometry_issue Incorrect Molar Ratio check_reagents->stoichiometry_issue Incorrect purification_issue Losses or Impurities check_purification->purification_issue Ineffective solution1 Extend Reaction Time/ Increase Temperature incomplete->solution1 solution2 Adjust Reagent Amounts stoichiometry_issue->solution2 solution3 Refine Recrystallization/ Use Chromatography purification_issue->solution3

References

Technical Support Center: Purification of 2-Amino-3,5-dichloropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 2-Amino-3,5-dichloropyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound, as it has been shown to yield a product with high purity (98.20%).[1][2] Other potential solvents that can be explored include ethyl acetate (B1210297), methylene (B1212753) chloride, n-hexane, or a mixture of ethyl acetate and ethanol.[2] The choice of solvent is critical and should be determined based on small-scale trials to achieve the best balance between solubility at high temperatures and insolubility at low temperatures.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is typically in the range of 81-83 °C.[3][4] A sharp melting point within this range is a good indicator of high purity.

Q3: My purified product has a brownish or off-white color. Is this normal?

A3: While the pure compound is often described as a white to cream or pale brown powder, a darker color can indicate the presence of impurities.[5] The synthesis of this compound can sometimes result in colored byproducts, which recrystallization aims to remove. If the color persists after recrystallization, a second recrystallization or treatment with activated charcoal may be necessary.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a solvent mixture can be very effective, especially if a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. For this compound, a mixture of ethyl acetate and ethanol has been suggested.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a general guideline for the recrystallization of this compound from ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)Expected Solubility of this compound at Room TemperatureExpected Solubility of this compound at Boiling Point
Ethanol78Low to ModerateHigh
Ethyl Acetate77LowHigh
Methylene Chloride40ModerateVery High
n-Hexane69Very LowLow

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent may not be suitable for this compound, or an insufficient volume of solvent is being used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves. Be mindful that using a large excess of solvent will reduce the final yield.

    • If the compound remains insoluble even with a larger volume of solvent, a different, more polar solvent may be required. Consider trying ethanol or a mixture of solvents.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the pure compound if available.

    • Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.

    • Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution as a liquid above its melting point. The presence of impurities can also lower the melting point of the crude material.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Slower Cooling: Insulate the flask to ensure a very slow cooling rate, which can favor crystal formation over oiling out.

Problem: The yield of recovered crystals is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. The crystals may have been washed with too much cold solvent, or the cooling was not sufficient to induce maximum crystallization.

  • Solution:

    • Minimize Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Recover from Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Ensure Thorough Cooling: Allow the solution to cool in an ice bath for an extended period to maximize precipitation.

    • Use Minimal Washing Solvent: Wash the collected crystals with a very small amount of ice-cold solvent.

Problem: The recrystallized product is not pure (e.g., broad melting point range).

  • Possible Cause: The rate of crystallization was too fast, trapping impurities within the crystal lattice. The chosen solvent may not be effective at separating the desired compound from a specific impurity.

  • Solution:

    • Repeat Recrystallization: A second recrystallization of the purified material can often improve purity.

    • Slow Down Crystallization: Ensure the solution cools as slowly as possible.

    • Try a Different Solvent: An impurity that is soluble in one solvent may be insoluble in another. Experiment with different recrystallization solvents.

Visualizations

Experimental Workflow

G Recrystallization Workflow for this compound start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot filtration (optional, if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool the solution to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in an ice bath to maximize crystallization cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with a small amount of ice-cold solvent filter->wash dry Dry the purified crystals under vacuum wash->dry end End: Pure this compound dry->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

G Troubleshooting Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Compound 'oils out'? start->oiling_out low_yield Low yield of crystals? start->low_yield impure_product Product is not pure? start->impure_product no_crystals->oiling_out No induce_crystallization Action: Induce crystallization (scratch flask, add seed crystal) no_crystals->induce_crystallization Yes oiling_out->low_yield No add_more_solvent Action: Reheat, add more solvent, and cool slowly oiling_out->add_more_solvent Yes low_yield->impure_product No minimize_solvent Action: Use minimum amount of hot solvent in the future low_yield->minimize_solvent Yes repeat_recrystallization Action: Perform a second recrystallization impure_product->repeat_recrystallization Yes concentrate_solution Action: Concentrate solution by evaporating some solvent induce_crystallization->concentrate_solution If unsuccessful change_solvent Action: Try a different solvent add_more_solvent->change_solvent If unsuccessful recover_from_filtrate Action: Concentrate filtrate for a second crop minimize_solvent->recover_from_filtrate slow_cooling Action: Ensure very slow cooling repeat_recrystallization->slow_cooling slow_cooling->change_solvent If still impure

Caption: A decision tree to navigate common troubleshooting scenarios during recrystallization.

References

Technical Support Center: Purification of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichloropyridine, focusing on the removal of colored impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The isolated this compound product is colored (e.g., light beige, brown, or darker).

  • Possible Cause: The presence of byproducts from the synthesis process. The synthesis of this compound can produce colored impurities that are difficult to remove.[1]

  • Troubleshooting Steps:

    • Recrystallization: This is the most common and effective first step for purification.

      • Recommended Solvents: Ethanol (B145695) is frequently cited as an effective solvent for recrystallization.[1][2] Other potential solvents include ethyl acetate, methylene (B1212753) chloride, and normal hexane, or a combination thereof.[1]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent to create a saturated solution. Allow the solution to cool slowly to facilitate the formation of pure crystals.

    • Activated Carbon Treatment: If recrystallization alone does not remove the color, treatment with activated carbon is recommended. Activated carbon is effective at adsorbing colored impurities from solutions of organic compounds, including aminopyridines.[3][4][5][6]

      • Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight). Stir the mixture for a short period (e.g., 5-15 minutes) and then perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.

    • Column Chromatography: For persistent impurities, silica (B1680970) gel column chromatography can be employed for purification.[1]

Issue 2: After recrystallization, the product is still colored, and the yield is low.

  • Possible Cause: The chosen recrystallization solvent may not be optimal, leading to co-precipitation of impurities or significant loss of the desired product in the mother liquor.

  • Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents to find one that dissolves the crude product well when hot but poorly when cold. This differential solubility is key to effective recrystallization.

    • Solvent Combinations: Employing a two-solvent system can be effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

    • Optimize Cooling: Slow cooling generally leads to the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Recovery from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover additional product. The purity of this second crop should be checked separately.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to light beige or cream-colored crystalline powder.[7][8][9] The melting point is generally in the range of 78°C to 84°C.[1][7][8]

Q2: What are the common impurities in crude this compound?

A2: Common impurities include byproducts from the synthesis, such as other chlorinated pyridine (B92270) derivatives.[1][10] The synthesis often involves the chlorination of an aminopyridine precursor, which can lead to the formation of various chlorinated species.[1][2]

Q3: Can I use a method other than recrystallization for purification?

A3: Yes, besides recrystallization, silica gel column chromatography is a viable option for purifying this compound.[1]

Q4: How much activated carbon should I use for decolorization?

A4: A general guideline is to use 1-5% activated carbon by weight relative to the crude product. It is advisable to start with a smaller amount and add more if necessary, as excessive use can lead to the loss of the desired product through adsorption.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] Always work in a well-ventilated area and use personal protective equipment (PPE), including gloves and safety glasses.[11]

Data Presentation

Table 1: Recrystallization Solvents and Reported Purity/Yield for this compound and Related Compounds

Recrystallization SolventCompoundPurity AchievedYieldReference
EthanolThis compound98.20% (GC)70.5%[1][2]
Normal HexaneThis compound98.50% (GC)55.5%[1]
Ethyl Acetate/EthanolThis compound98.50% (GC)55.8%[1]
Ethanol2-Amino-5-chloropyridine (B124133)99.0% (Liquid Phase Analysis)97.2%[10]

Note: Data for related compounds is included to provide additional context on solvent effectiveness.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Objective: To obtain high-purity crystalline this compound.

  • Materials:

    • Crude this compound

    • Ethanol (or other suitable solvent)

    • Erlenmeyer flask

    • Heating source (e.g., hot plate or water bath)

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol.

    • Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For maximum crystal formation, further cool the solution in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of chilled ethanol.

    • Dry the purified crystals under vacuum.

Protocol 2: Decolorization with Activated Carbon

  • Objective: To remove colored impurities from this compound.

  • Materials:

    • Colored this compound

    • Recrystallization solvent (e.g., ethanol)

    • Activated carbon

    • Erlenmeyer flask

    • Heating source

    • Filtration apparatus

  • Procedure:

    • Dissolve the colored this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • Add a small amount of activated carbon (1-5% by weight) to the hot solution.

    • Stir the mixture and keep it at a gentle boil for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization.

    • Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the decolorized crystals by vacuum filtration, wash with a small amount of chilled solvent, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Purification start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve check_color Is the solution colored? dissolve->check_color add_carbon Add activated carbon and stir check_color->add_carbon Yes cool Cool solution slowly check_color->cool No hot_filter Hot filtration to remove carbon add_carbon->hot_filter hot_filter->cool crystallize Crystallization cool->crystallize filter_dry Filter and dry crystals crystallize->filter_dry pure_product Pure this compound filter_dry->pure_product end End pure_product->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Colored Impurities start Colored Product recrystallize Perform Recrystallization start->recrystallize check_purity Is the product still colored? recrystallize->check_purity carbon_treatment Recrystallize with activated carbon check_purity->carbon_treatment Yes success Pure Product check_purity->success No check_again Is the product pure? carbon_treatment->check_again column_chromatography Consider column chromatography check_again->column_chromatography No check_again->success Yes end End column_chromatography->end success->end

Caption: A logical guide for troubleshooting colored impurities.

References

Technical Support Center: Synthesis of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 2-aminopyridine (B139424) or 2-amino-5-chloropyridine (B124133). The choice of starting material will influence the reaction conditions and the potential byproduct profile.

Q2: What are the most prevalent byproducts observed during the synthesis of this compound?

A2: The most common byproduct is the result of over-chlorination. When starting from 2-amino-5-chloropyridine, the primary byproduct is often residual starting material or under-chlorinated species. When starting from 2-aminopyridine, the formation of 2-amino-5-chloropyridine is a key intermediate, and this compound itself can be an over-chlorination byproduct if the desired product is the mono-chlorinated species. Other potential byproducts include isomeric aminodichloropyridines, such as 2-amino-3,6-dichloropyridine, and other polychlorinated pyridines.[1][2]

Q3: How does the choice of chlorinating agent affect the reaction outcome?

A3: The choice of chlorinating agent is critical in controlling the selectivity and minimizing byproducts. Common chlorinating agents include:

  • Chlorine Gas (Cl₂): Effective but can be difficult to handle and may lead to over-chlorination if not carefully controlled. The acidity of the medium plays a crucial role in directing the chlorination.[1]

  • N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often used for the chlorination of 2-amino-5-chloropyridine to the desired product.[3][4]

  • Hydrochloric Acid (HCl) and an Oxidizing Agent (e.g., H₂O₂): This combination generates chlorine in situ, offering a potentially safer alternative to chlorine gas.

The choice often depends on the desired scale of the reaction, safety considerations, and the specific starting material.

Q4: What is the role of reaction temperature in controlling byproduct formation?

A4: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of over-chlorination and other side reactions. It is crucial to monitor and control the temperature throughout the reaction, often requiring cooling baths, especially during the addition of the chlorinating agent.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. - Increase the reaction time or temperature cautiously, while monitoring for an increase in byproducts.
Suboptimal amount of chlorinating agent- Ensure the correct stoichiometry of the chlorinating agent. An insufficient amount will lead to incomplete conversion, while a large excess will promote over-chlorination.
Poor quality of starting materials or reagents- Use pure starting materials and fresh, high-quality reagents. Impurities can interfere with the reaction and lead to side product formation.
Loss of product during workup and purification- Optimize the extraction and purification steps. Recrystallization is a common purification method, and the choice of solvent is crucial for maximizing yield and purity.[3][4]

Problem 2: High levels of over-chlorinated byproducts.

Possible Cause Suggested Solution
Excess of chlorinating agent- Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.
High reaction temperature- Maintain a lower reaction temperature. The chlorination of the desired product is often faster at higher temperatures.
Prolonged reaction time- Stop the reaction as soon as the starting material is consumed. Extended reaction times can lead to the formation of over-chlorinated species.
Inappropriate reaction medium- The acidity of the reaction medium can significantly influence the selectivity. For the chlorination of 2-aminopyridine, a strongly acidic medium can favor the formation of the mono-chloro product and suppress over-chlorination.[1]

Problem 3: Presence of isomeric byproducts.

Possible Cause Suggested Solution
Reaction conditions favoring alternative chlorination positions- The regioselectivity of the chlorination is influenced by the electronic properties of the pyridine (B92270) ring, which are affected by the amino group and existing chloro-substituents. Modifying the solvent or the chlorinating agent may alter the isomeric distribution.
Difficult separation of isomers- Isomeric byproducts can be challenging to separate due to similar physical properties. Purification may require techniques such as column chromatography or fractional crystallization.

Quantitative Data

Table 1: Comparison of Synthetic Methods for 2-Amino-5-chloropyridine (Precursor to this compound)

Starting MaterialChlorinating AgentSolvent/MediumTemperature (°C)Yield (%)Purity (%)Key ByproductReference
2-AminopyridineChlorine Gas72.4% Sulfuric Acid-20 to 2586.898.7This compound[1]
2-AminopyridineChlorine GasGlacial Acetic Acid/HCl10-1269.496.4This compound[1]
2-AminopyridineChlorine Gas20% Sulfuric Acid2554-Significant this compound[1]

Table 2: Synthesis of this compound from 2-Amino-5-chloropyridine

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-Amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol (B129727)452.570.598.2[3]
2-Amino-5-chloropyridineN-Chlorosuccinimidetert-Butanol/Ethanol (B145695)15574.699.57[4]

Experimental Protocols

Synthesis of this compound from 2-Amino-5-chloropyridine using N-Chlorosuccinimide (NCS)

Materials:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

  • Three-necked round-bottomed flask

  • Condenser

  • Thermometer

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).[3]

  • Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture.[3]

  • Sequentially, add 6118.4 g of N-chlorosuccinimide to the reaction mixture.[3]

  • Heat the reaction mixture to 45 °C and stir for 2.5 hours.[3]

  • Monitor the progress of the reaction by TLC and GC until the starting material is consumed.[3]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[3]

  • Dry the purified product. The expected yield is approximately 70.5% with a purity of around 98.2% (by GC analysis).[3]

Visualizations

Synthesis_Workflow Synthesis of this compound Workflow cluster_start Starting Materials cluster_reaction Chlorination Step cluster_product Product cluster_byproducts Common Byproducts cluster_purification Purification 2-Aminopyridine 2-Aminopyridine Chlorination Chlorination (e.g., NCS, Cl2) 2-Aminopyridine->Chlorination 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine->Chlorination Product This compound Chlorination->Product Byproduct1 Over-chlorination Products (e.g., Trichloropyridines) Chlorination->Byproduct1 Byproduct2 Isomeric Products (e.g., 2-Amino-3,6-dichloropyridine) Chlorination->Byproduct2 Byproduct3 Unreacted Starting Material Chlorination->Byproduct3 Purification Workup & Purification (e.g., Recrystallization, Chromatography) Product->Purification Byproduct1->Purification Byproduct2->Purification Byproduct3->Purification Pure this compound Pure this compound Purification->Pure this compound Waste/Byproducts Waste/Byproducts Purification->Waste/Byproducts

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Byproduct Formation cluster_over_chlorination Over-chlorination cluster_isomers Isomeric Impurities cluster_starting_material Unreacted Starting Material Start High Level of Byproducts Detected OverChlorination Excess Over-chlorinated Product? Start->OverChlorination Isomers Presence of Isomers? Start->Isomers StartingMaterial High Level of Starting Material? Start->StartingMaterial Action1 Reduce Chlorinating Agent Stoichiometry OverChlorination->Action1 Yes Action2 Lower Reaction Temperature OverChlorination->Action2 Yes Action3 Decrease Reaction Time OverChlorination->Action3 Yes Action4 Modify Solvent/Chlorinating Agent Isomers->Action4 Yes Action5 Optimize Purification (e.g., Chromatography) Isomers->Action5 Yes Action6 Increase Reaction Time/Temperature Cautiously StartingMaterial->Action6 Yes Action7 Verify Stoichiometry of Chlorinating Agent StartingMaterial->Action7 Yes

Caption: Decision tree for troubleshooting byproduct formation.

References

Technical Support Center: N-Chlorosuccinimide Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-chlorosuccinimide (NCS) for the chlorination of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of N-chlorosuccinimide (NCS) with aminopyridines?

The primary reaction is an electrophilic aromatic substitution, where NCS serves as a source of an electrophilic chlorine atom (Cl⁺) that substitutes a hydrogen atom on the pyridine (B92270) ring. The amino group is a strong activating group, directing the chlorination to the positions ortho and para to it.

Q2: What are the most common side reactions when chlorinating aminopyridines with NCS?

The most common side reactions include:

  • Dichlorination: The introduction of two chlorine atoms onto the pyridine ring. This is more likely with an excess of NCS or with highly activated aminopyridines.

  • Formation of regioisomers: Depending on the position of the amino group and other substituents on the pyridine ring, a mixture of chlorinated isomers can be formed.

  • Reaction at the pyridine nitrogen: Although less common, the pyridine nitrogen can act as a nucleophile and react with NCS, potentially leading to the formation of an N-chloro-aminopyridinium salt.

  • Reaction with the exocyclic amino group: Direct chlorination of the amino group is a possible but generally less favorable side reaction compared to ring chlorination.

Q3: How does the position of the amino group (2-, 3-, or 4-) affect the reaction with NCS?

The position of the amino group significantly influences the regioselectivity of the chlorination:

  • 2-Aminopyridine: The amino group strongly activates the 3- and 5-positions. Monochlorination typically occurs at the 5-position due to steric hindrance at the 3-position. Dichlorination can occur at both the 3- and 5-positions.

  • 3-Aminopyridine: The amino group activates the 2-, 4-, and 6-positions. The outcome is often a mixture of isomers, and achieving high selectivity can be challenging.

  • 4-Aminopyridine: The amino group strongly activates the 3- and 5-positions, which are equivalent. Monochlorination selectively occurs at either of these positions. Dichlorination will occur at both the 3- and 5-positions.

Q4: Can NCS act as an oxidizing agent in these reactions?

Yes, NCS is also a mild oxidizing agent.[1] While the primary desired reaction is chlorination, under certain conditions, it could potentially oxidize sensitive functional groups elsewhere in the molecule. However, for simple aminopyridines, this is not a commonly reported issue.

Troubleshooting Guide

Problem 1: Low yield of the desired monochlorinated product and formation of dichlorinated byproduct.

Possible Cause Solution
Excess NCS: Using more than one equivalent of NCS will favor dichlorination.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NCS for monochlorination.
High reaction temperature: Higher temperatures can increase the rate of the second chlorination.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely by TLC or LC-MS.
Highly activated substrate: Aminopyridines with additional electron-donating groups are very reactive.Use milder reaction conditions, such as a less polar solvent or a shorter reaction time.
Prolonged reaction time: Allowing the reaction to proceed for too long can lead to over-chlorination.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Problem 2: Formation of a mixture of regioisomers.

Possible Cause Solution
Substrate reactivity (especially with 3-aminopyridines): The electronic activation of multiple ring positions leads to poor selectivity.Modify the reaction solvent. A change in solvent polarity can sometimes influence the isomeric ratio. Consider protecting the amino group to modulate its directing effect.
Reaction temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction.Experiment with a range of temperatures to see if the isomeric ratio can be improved.

Problem 3: No reaction or very slow reaction.

| Possible Cause | Solution | | Deactivated substrate: The presence of electron-withdrawing groups on the pyridine ring can significantly slow down the reaction. | Use a more polar solvent like acetonitrile (B52724) or acetic acid to facilitate the reaction. A catalytic amount of a protic acid can sometimes be used to activate NCS, but care must be taken as it can also protonate the aminopyridine.[2] | | Impure NCS: NCS can decompose over time. | Use freshly recrystallized NCS for best results. | | Low reaction temperature: The reaction may be too slow at very low temperatures. | Gradually increase the temperature while monitoring for the formation of side products. |

Problem 4: Complex reaction mixture with many unidentified byproducts.

| Possible Cause | Solution | | Decomposition of starting material or product: Aminopyridines or their chlorinated derivatives may be unstable under the reaction conditions. | Perform the reaction under an inert atmosphere (nitrogen or argon). Ensure the use of dry solvents. | | Radical reactions: Although electrophilic substitution is the primary pathway, radical reactions can sometimes occur, especially in the presence of light or radical initiators. | Conduct the reaction in the dark and avoid sources of radical initiation. | | Reaction with the pyridine nitrogen: Formation of N-chloro-aminopyridinium salts can lead to further, undesired reactions. | Consider using a solvent that does not favor the formation of ionic intermediates. |

Quantitative Data

The following table summarizes the product distribution for the bromination of various aminopyridines with N-bromosuccinimide (NBS) in different solvents. The trends observed with NBS are expected to be similar for chlorination with NCS, providing a useful guide for predicting regioselectivity and the potential for di-substitution.

Starting MaterialEquivalents of NBSSolventMonobromo Product(s) & Yield (%)Dibromo Product & Yield (%)
2-Aminopyridine1CCl₄5-bromo (95%)-
2-Aminopyridine2CCl₄5-bromo (5%)3,5-dibromo (95%)
3-Aminopyridine1CH₃CN2-bromo (40%), 6-bromo (60%)-
3-Aminopyridine2CH₃CN-2,6-dibromo (98%)
4-Aminopyridine1CCl₄3-bromo (98%)-
4-Aminopyridine2CCl₄3-bromo (5%)3,5-dibromo (95%)

Data adapted from a study on bromination with NBS and should be considered as a qualitative guide for chlorination with NCS.

Experimental Protocols

General Protocol for Monochlorination of an Aminopyridine:

  • Reaction Setup: To a solution of the aminopyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or chloroform) at 0 °C under an inert atmosphere, add N-chlorosuccinimide (1.05 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Troubleshooting Poor Yield

troubleshooting_yield start Low Yield of Monochlorinated Product check_dichlorination Check for Dichlorination by LC-MS or NMR start->check_dichlorination sol_dichlorination Reduce NCS equivalents Lower temperature Shorter reaction time check_dichlorination->sol_dichlorination no_dichloro No check_dichlorination->no_dichloro check_dichlorination->no_dichloro Yes check_isomers Check for Regioisomers sol_isomers Change solvent Protect amino group check_isomers->sol_isomers no_isomers No check_isomers->no_isomers check_isomers->no_isomers Yes check_sm Unreacted Starting Material? sol_sm Increase temperature cautiously Use polar solvent Check NCS purity check_sm->sol_sm no_sm No check_sm->no_sm check_sm->no_sm Yes end2 Improved Yield sol_dichlorination->end2 Optimize no_dichloro->check_isomers sol_isomers->end2 Optimize no_isomers->check_sm sol_sm->end2 Optimize end Further Investigation Needed no_sm->end Consider other side reactions (e.g., decomposition) reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Aminopyridine Aminopyridine Monochloro-aminopyridine Monochloro-aminopyridine Aminopyridine->Monochloro-aminopyridine + 1 eq. NCS N-Chloro-aminopyridinium Salt N-Chloro-aminopyridinium Salt Aminopyridine->N-Chloro-aminopyridinium Salt + NCS (Pyridine N attack) Isomeric Products Isomeric Products Aminopyridine->Isomeric Products + 1 eq. NCS Dichloro-aminopyridine Dichloro-aminopyridine Monochloro-aminopyridine->Dichloro-aminopyridine + NCS (excess)

References

Technical Support Center: Suzuki Coupling with 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Amino-3,5-dichloropyridine. This substrate is known to be challenging due to the presence of two potential reaction sites and the coordinating amino group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the common causes?

A1: Failure or low yields with this substrate are common and can often be attributed to several factors. The primary challenges arise from the electronic properties and coordinating nature of the this compound molecule itself.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen and the exocyclic amino group can coordinate to the palladium catalyst.[1] This coordination can inhibit or deactivate the catalyst, effectively stopping the catalytic cycle.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki coupling, which is often the rate-determining step.[2] This requires more active catalyst systems.

  • Poor Solubility: The starting materials or the product may have limited solubility in the chosen solvent, which can impede reaction kinetics.

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An unsuitable combination can lead to reaction failure or the formation of side products.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most common side products are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is particularly problematic with heteroaryl boronic acids and is promoted by aqueous conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or conducting the reaction under anhydrous conditions.[1]

  • Dehalogenation: The starting this compound can be reduced to 2-Amino-3-chloropyridine or 2-Amino-5-chloropyridine. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases. Ensuring an inert atmosphere and optimizing the reaction time can help minimize this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can mitigate homocoupling.[1]

Q3: How do I choose the right catalyst and ligand for this challenging coupling?

A3: Due to the lower reactivity of the C-Cl bonds and potential for catalyst inhibition, standard catalyst systems like Pd(PPh₃)₄ may not be effective. The use of highly active catalyst systems is often necessary.

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands are highly recommended. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically hinder coordination of the pyridine and amino nitrogens. Commonly successful ligands for similar substrates include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1]

  • Palladium Source: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂) can be used. Modern precatalysts, such as the Buchwald G3 precatalysts, can provide a more active and stable catalytic species in solution.

Q4: What is the best base and solvent combination to use?

A4: The choice of base and solvent is crucial and can significantly impact the reaction outcome.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. For challenging couplings with chloropyridines, stronger, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1]

  • Solvent System: Aprotic polar solvents are generally used. A mixture of 1,4-dioxane (B91453) and water is a common choice, as the water can aid in dissolving the inorganic base. Anhydrous solvents like toluene (B28343) or DMF can also be effective, especially when trying to minimize protodeboronation. Ensure all solvents are thoroughly degassed to remove oxygen.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of related dichloropyridine and aminopyridine substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C2:C5 Ratio
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012Phenylboronic acid~85>95:5
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene110164-Methoxyphenylboronic acid~88>95:5
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)90243-Tolylboronic acid~75>90:10

Data adapted from literature on 2,5-Dichloropyridine and may require optimization for this compound.[3]

Table 2: Suzuki Coupling of 2-Amino-4-bromopyridine with Various Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Phenylboronic acid88
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10084-Methoxyphenylboronic acid93
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)85164-Tolylboronic acid91
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90124-Chlorophenylboronic acid85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100103-Fluorophenylboronic acid89

This data for a related aminobromopyridine illustrates effective catalyst systems. Note that chloropyridines are generally less reactive than bromopyridines.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (optional, can be beneficial)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (and water, if using) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)-Ar'(Ln) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Coupled Product (Ar-Ar') reductive_elimination->product start_halide This compound (Ar-X) start_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base base->transmetalation Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen bases (K3PO4, Cs2CO3). Screen solvents (Dioxane/H2O, Toluene). Increase temperature. check_conditions->optimize_conditions No check_side_reactions Are major side products observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions address_protodeboronation Minimize water. Use boronic ester. check_side_reactions->address_protodeboronation Protodeboronation address_dehalogenation Ensure inert atmosphere. Optimize reaction time. check_side_reactions->address_dehalogenation Dehalogenation address_homocoupling Thoroughly degas solvents. Use Pd(0) source. check_side_reactions->address_homocoupling Homocoupling success Improved Yield check_side_reactions->success No major side products address_protodeboronation->success address_dehalogenation->success address_homocoupling->success

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and other issues during cross-coupling reactions involving 2-Amino-3,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: Reactions with this compound present several challenges. The chlorine atoms are less reactive than bromine or iodine, making the initial oxidative addition step in many catalytic cycles, such as the Suzuki-Miyaura coupling, more difficult. Additionally, the pyridine (B92270) nitrogen and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2]

Q2: What are the most common side reactions observed in Suzuki-Miyaura couplings with this substrate?

A2: Common side reactions include protodeboronation, where the boronic acid is replaced by a proton from the solvent or trace water, and homocoupling of the boronic acid. Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1]

Q3: How can I minimize catalyst poisoning when working with this compound?

A3: To minimize catalyst poisoning, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2][3] Performing the reaction in an acidic medium can also help by protonating the nitrogen atoms, preventing them from binding to the catalyst.[3]

Q4: What are the signs of catalyst deactivation in my reaction?

A4: Signs of catalyst deactivation include a sluggish or stalled reaction, low product yield, and the formation of byproducts.[3] A visual change in the catalyst, such as turning black, can indicate fouling or coking.[3]

Q5: Is it possible to regenerate a poisoned palladium catalyst?

A5: In some cases, regeneration is possible, especially for deactivation caused by fouling or poisoning by organic species. Common methods include washing the catalyst with solvents to remove adsorbed materials. For instance, a series of washes with deionized water and methanol (B129727) has been suggested for regenerating palladium on carbon catalysts used in halopyridine reactions.[3][4] Thermal regeneration at high temperatures can also be effective for removing carbon deposits, but care must be taken to avoid irreversible sintering of the metal particles.[5]

Troubleshooting Guides

Low or No Product Yield

A low or nonexistent yield is a common issue when working with the relatively unreactive this compound. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst_check Is the Catalyst System Optimal? start->catalyst_check conditions_check Are Reaction Conditions Appropriate? catalyst_check->conditions_check No catalyst_solutions Switch to Bulky Ligands (SPhos, XPhos) Increase Catalyst Loading (2-5 mol%) Use a Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst_check->catalyst_solutions Yes reagents_check Are Reagents High Quality? conditions_check->reagents_check No conditions_solutions Increase Temperature (80-120 °C) Ensure Inert Atmosphere (Argon/Nitrogen) Use Anhydrous, Degassed Solvents conditions_check->conditions_solutions Yes reagents_solutions Purify Starting Materials Use Anhydrous Base (e.g., K3PO4, Cs2CO3) Check Boronic Acid/Ester Quality reagents_check->reagents_solutions Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Common Side Reactions
Side ReactionPotential CauseSuggested Solution
Protodeboronation Presence of water or acidic impurities.Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters) for increased stability.
Homocoupling Presence of oxygen or Pd(II) species.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Hydrodehalogenation Slow reductive elimination, presence of moisture.Ensure anhydrous conditions. The choice of base can also be influential; screen different strong, non-nucleophilic bases.[2]
Catalyst Deactivation

Catalyst deactivation can occur through several mechanisms when reacting with this compound.

Catalyst Deactivation and Poisoning Pathways

CatalystDeactivation cluster_poisoning Poisoning (Reversible/Irreversible) cluster_deactivation Deactivation ActiveCatalyst Active Pd(0) Catalyst PyridineCoordination Coordination of Pyridine Nitrogen ActiveCatalyst->PyridineCoordination Inhibition AmineCoordination Coordination of Amino Group ActiveCatalyst->AmineCoordination Inhibition ImpurityBinding Binding of Substrate Impurities (e.g., Sulfur) ActiveCatalyst->ImpurityBinding Strong Binding Fouling Fouling/Coking (Polymer Deposition) ActiveCatalyst->Fouling Blockage of Active Sites Sintering Sintering (Thermal Agglomeration) ActiveCatalyst->Sintering Loss of Surface Area Leaching Leaching of Palladium ActiveCatalyst->Leaching Loss of Active Metal

Caption: Mechanisms of catalyst poisoning and deactivation in reactions with this compound.

Data Presentation

Direct quantitative data for this compound is limited in the literature. The following tables present representative data for analogous chloropyridine and aminopyridine substrates to guide catalyst and condition selection.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (for analogous substrates)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[6]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[6]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[6]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012~85 (for 2,5-dichloropyridine)[7]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)AmineExpected Product Yield (for analogous substrates)
Pd₂(dba)₃XPhosNaOtBuToluene (B28343)100MorpholineGood (estimated for 2,5-dichloropyridine)[8]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110AnilineGood (estimated for 2,5-dichloropyridine)[8]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization for specific coupling partners is recommended.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.[7]

  • Add the remaining anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the Schlenk flask via syringe.[6][7]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine to the tube. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solid reagents.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

ExperimentalWorkflow Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Catalyst Catalyst Addition Setup->Catalyst Reaction Heating and Stirring (Monitor Progress) Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Low reactivity of C-Cl bond in 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving 2-Amino-3,5-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the reactivity of the C-Cl bond in this molecule.

Understanding the Low Reactivity of the C-Cl Bond

The C-Cl bonds in this compound exhibit lower reactivity in common cross-coupling and nucleophilic substitution reactions than might be expected for a dihalogenated heterocycle. This reduced reactivity is primarily due to a combination of electronic factors:

  • Electron-Donating Amino Group: The amino group at the C2 position is a strong electron-donating group. It increases the electron density of the pyridine (B92270) ring through resonance, making the carbon atoms attached to the chlorine atoms less electrophilic and therefore less susceptible to nucleophilic attack or oxidative addition in palladium-catalyzed reactions.

  • Position of the Chlorine Atoms: The chlorine atoms are located at the C3 and C5 positions. In pyridine systems, the C2, C4, and C6 positions are electronically more activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing nature of the ring nitrogen. The C3 and C5 positions (meta to the nitrogen) are significantly less activated.

These electronic properties necessitate more forcing reaction conditions or carefully optimized catalytic systems to achieve successful transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Several factors can contribute to poor outcomes in Suzuki-Miyaura couplings with this substrate:

  • Catalyst Inhibition: The nitrogen atoms of both the pyridine ring and the amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Low Reactivity of Aryl Chlorides: C-Cl bonds are inherently less reactive in oxidative addition (the rate-determining step) than C-Br or C-I bonds, requiring more active catalyst systems.

  • Electron-Rich Substrate: The electron-donating amino group further deactivates the C-Cl bonds towards oxidative addition.

  • Side Reactions: Protodeboronation of the boronic acid and reductive dehalogenation of the starting material can be significant side reactions.[1][2]

Q2: Which C-Cl bond is more likely to react first in a mono-substitution reaction?

A2: Predicting the regioselectivity can be complex and is highly dependent on the reaction conditions, particularly the catalyst and ligand used in cross-coupling reactions. While both chlorine atoms are in meta-like positions relative to the nitrogen, the electronic environment is not identical due to the amino group at C2. For palladium-catalyzed reactions, the relative rates of oxidative addition at the C3 and C5 positions would need to be considered, and this can be influenced by the steric and electronic properties of the catalyst system. It is plausible that a mixture of isomers will be obtained, and achieving high regioselectivity may require extensive screening of reaction conditions.

Q3: Can I perform a Buchwald-Hartwig amination on this compound?

A3: Yes, but it is challenging for the same reasons outlined for the Suzuki-Miyaura coupling. Catalyst inhibition by the substrate's nitrogen atoms is a major hurdle. The use of sterically hindered and electron-rich ligands is crucial to promote the desired C-N bond formation and prevent catalyst deactivation. Unproductive side reactions like β-hydride elimination can also occur.[3]

Q4: What conditions are suitable for nucleophilic aromatic substitution (SNAr) on this molecule?

A4: Due to the electron-donating amino group and the meta-positions of the chlorine atoms, this compound is not highly activated for SNAr.[4] Forcing conditions, such as high temperatures and the use of strong nucleophiles and bases, are typically required. The reaction may also suffer from a lack of regioselectivity, potentially yielding a mixture of 3- and 5-substituted products.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by the pyridine and amino nitrogens.2. Inactive catalyst for C-Cl bond activation.3. Poor solubility of reagents.1. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.2. Increase catalyst loading (e.g., to 3-5 mol%).3. Employ a more active pre-catalyst.4. Screen different solvents or solvent mixtures (e.g., 1,4-dioxane (B91453)/water, toluene, DMF) to improve solubility.
Significant Side Products 1. Protodeboronation: Hydrolysis of the boronic acid.2. Reductive Dehalogenation: Replacement of chlorine with hydrogen.3. Homocoupling: Dimerization of the boronic acid.1. Use boronic esters (e.g., pinacol (B44631) esters) which are more stable.2. Run the reaction under anhydrous conditions.3. Ensure a thoroughly inert atmosphere (degas solvents and use argon or nitrogen).4. Use a Pd(0) source to minimize side reactions promoted by Pd(II) species.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Catalyst poisoning by the substrate.2. Inappropriate ligand or base.3. Reaction temperature is too low.1. Use sterically hindered biarylphosphine ligands.2. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), being mindful of functional group compatibility.3. Gradually increase the reaction temperature (typically 80-110 °C).
Formation of Palladium Black Catalyst decomposition.1. Ensure a strictly inert atmosphere.2. Check the purity of reagents and solvents.3. Consider a lower reaction temperature with a longer reaction time.
Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause(s) Suggested Solution(s)
No Reaction 1. Insufficiently activated substrate.2. Nucleophile is not strong enough.3. Reaction temperature is too low.1. This substrate is inherently unreactive; consider alternative synthetic routes if possible.2. Use a stronger nucleophile and a strong base to deprotonate the nucleophile if applicable (e.g., NaH for alcohols).3. Increase the reaction temperature significantly, but monitor for decomposition.
Mixture of Products Lack of regioselectivity between the C3 and C5 positions.1. This is a likely outcome. Careful chromatographic separation will be necessary.2. Extensive screening of solvents and reaction temperatures may reveal conditions that favor one isomer, but this is not guaranteed.

Summary of Recommended Reaction Conditions

The following table provides starting points for optimizing reactions with this compound, based on successful conditions for analogous compounds.

Reaction Catalyst/Ligand Base Solvent Temperature (°C) Key Considerations
Suzuki-Miyaura Coupling Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene80 - 110Requires bulky, electron-rich ligands. Anhydrous conditions may be needed to prevent protodeboronation.
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos or RuPhosNaOtBu or K₃PO₄Toluene or 1,4-Dioxane80 - 110Sterically hindered ligands are crucial. Base selection depends on the amine's pKa and substrate's stability.
Nucleophilic Aromatic Substitution N/AStrong base (e.g., NaH, KOtBu)Polar aprotic (e.g., DMF, DMSO)>100Expect low reactivity and potential for a mixture of isomers. High temperatures are generally necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and will likely require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and will likely require optimization.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with argon.

  • Add the anhydrous toluene, followed by this compound, the amine, and finally the NaOtBu.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G Factors Influencing the Reactivity of this compound cluster_0 Electronic Effects cluster_1 Consequences for Reactivity A 2-Amino Group (Electron-Donating) D Increased Ring Electron Density A->D donates e- F Catalyst Inhibition (N-Pd Coordination) A->F lone pair B Pyridine Nitrogen (Electron-Withdrawing) B->F lone pair C C3 & C5 Chlorine Positions (meta-like) G Low Reactivity in SNAr & Cross-Coupling C->G less activated E Reduced Electrophilicity at C-Cl D->E E->G less reactive F->G deactivates catalyst G Troubleshooting Workflow for Low Yield in Cross-Coupling Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active Enough for C-Cl? Start->Check_Catalyst Check_Inhibition Is Catalyst Inhibition Likely? Check_Catalyst->Check_Inhibition Yes Sol_Catalyst Use more active pre-catalyst (e.g., Pd(II) -> Pd(0) in situ) Increase catalyst loading Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are Side Reactions Prevalent? Check_Inhibition->Check_Side_Reactions No Sol_Inhibition Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) Check_Inhibition->Sol_Inhibition Yes Sol_Side_Reactions Ensure inert atmosphere (degas) Use boronic esters (Suzuki) Optimize temperature and time Check_Side_Reactions->Sol_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Sol_Catalyst->Success Sol_Inhibition->Success Sol_Side_Reactions->Success

References

Stability and storage conditions for 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 2-Amino-3,5-dichloropyridine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation of its integrity, storage under an inert atmosphere, protected from light, at room temperature is advised.[2] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C.[3]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal temperatures and pressures.[1] However, it is important to avoid exposure to incompatible materials, excessive heat, and light to prevent degradation.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, and reducing agents.[1][4] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation of this compound?

A5: A visual indication of degradation can be a change in the appearance of the compound. Fresh this compound is typically a white to light beige or grey crystalline powder or flakes.[6] A significant color change to brown may suggest degradation.[5] For accurate assessment, analytical techniques such as HPLC should be used to determine the purity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound due to improper storage.- Verify the storage conditions (temperature, light exposure, atmosphere). - Check the appearance of the compound for any color change. - Test the purity of the compound using a suitable analytical method like HPLC. - If degradation is suspected, use a fresh batch of the compound for the experiment.
Discoloration of the compound (e.g., turning brown) Exposure to light, air (oxidation), or high temperatures over time.- Store the compound in a dark, cool, and dry place under an inert atmosphere. - Use opaque or amber-colored containers. - Minimize exposure to air by tightly sealing the container after use. - While the discolored compound may still be usable for some applications, it is advisable to check its purity before use in sensitive experiments.
Inconsistent analytical results (e.g., new peaks in HPLC) Formation of degradation products.- Review the handling and storage procedures to identify potential causes of degradation. - Characterize the new peaks to identify potential degradation products. - Consider performing a forced degradation study to understand the degradation pathways under specific stress conditions (acid, base, oxidation, heat, light).

Stability Data

While specific quantitative long-term and accelerated stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and known stability information.

Parameter Recommendation / Information Source(s)
Storage Temperature Room temperature; Cool place (<15°C recommended by some)[2][3]
Light Keep in a dark place; Protect from light[2]
Atmosphere Store under an inert atmosphere[2]
Humidity Store in a dry place[1]
General Stability Stable under normal temperatures and pressures[1]
Incompatibilities Strong oxidizing agents, acids, reducing agents[1][4]
Appearance White to light beige/grey crystalline powder or flakes[6]

Experimental Protocols

The following are generalized protocols for assessing the stability of a chemical compound like this compound. These should be adapted based on the specific experimental setup and analytical capabilities.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to dry heat at 80°C in an oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome start Obtain High-Purity This compound protocol Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->protocol forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_degradation accelerated_stability Accelerated Stability Studies (e.g., 40°C / 75% RH) protocol->accelerated_stability long_term_stability Long-Term Stability Studies (Recommended Storage Conditions) protocol->long_term_stability analyze_data Analyze Samples at Defined Time Points forced_degradation->analyze_data accelerated_stability->analyze_data long_term_stability->analyze_data identify_degradants Identify & Characterize Degradation Products analyze_data->identify_degradants establish_shelf_life Establish Shelf-Life & Retest Period analyze_data->establish_shelf_life determine_pathways Determine Degradation Pathways identify_degradants->determine_pathways storage_conditions Define Optimal Storage Conditions determine_pathways->storage_conditions establish_shelf_life->storage_conditions handling_guidelines Develop Handling & Troubleshooting Guidelines storage_conditions->handling_guidelines

Caption: Logical workflow for the stability assessment of this compound.

Troubleshooting Decision Tree for Unexpected Results

This diagram provides a decision-making framework for troubleshooting unexpected experimental results that may be related to the stability of this compound.

Troubleshooting_Decision_Tree start Unexpected Experimental Results (e.g., low yield, side products) check_purity Check Purity of This compound (e.g., by HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage No other_factors Investigate Other Experimental Factors (Reagents, Protocol, etc.) is_pure->other_factors Yes improper_storage Improper Storage Identified? review_storage->improper_storage use_fresh Use a Fresh Batch of This compound improper_storage->use_fresh No correct_storage Correct Storage Conditions and Re-evaluate improper_storage->correct_storage Yes use_fresh->start correct_storage->start

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Purity Assessment of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-Amino-3,5-dichloropyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the purity of this compound?

A1: The most common and recommended techniques for purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC is well-suited for analyzing volatile and thermally stable compounds like this, while HPLC is a versatile alternative, particularly for identifying non-volatile impurities.[1][2] Spectroscopic methods such as FTIR and Nuclear Magnetic Resonance (NMR) are primarily used for identity confirmation.[3][4][5][6]

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Impurities in this compound often originate from the synthesis process. Common starting materials and by-products include 2-amino-5-chloropyridine (B124133) and potentially under- or over-chlorinated species.[7] Depending on the synthetic route, other related substances may also be present. It is crucial to have a high-resolution analytical method to separate these from the main component.

Q3: How can I confirm the identity of my this compound sample?

A3: The identity of this compound can be confirmed using spectroscopic techniques. Fourier-Transform Infrared Spectroscopy (FTIR) will show characteristic absorption bands for the amine group and the substituted pyridine (B92270) ring.[3][4][5] Proton NMR (¹H NMR) spectroscopy can also be used for structural confirmation by analyzing the chemical shifts and coupling constants of the aromatic and amine protons.[6]

Q4: My chromatogram shows peak tailing. What are the common causes and solutions?

A4: Peak tailing in HPLC is often caused by strong interactions between the basic amine group of the analyte and active sites (silanols) on the silica-based column packing.[8] To mitigate this, consider adding a competing base to the mobile phase (e.g., triethylamine) or using a mobile phase with a lower pH to protonate the silanols.[8] Using a column with high-purity silica (B1680970) or an end-capped column can also significantly reduce tailing. In GC, peak tailing can indicate active sites in the injector liner or column; using a deactivated liner and column is recommended.

Q5: What is a suitable concentration for my sample solution for HPLC and GC analysis?

A5: For HPLC analysis, a typical starting concentration is approximately 0.1 to 1.0 mg/mL, prepared in the mobile phase.[1][9] For GC analysis, a concentration of around 1 mg/mL in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) is common.[1] It is important to avoid overloading the column, which can lead to peak distortion.[10]

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
No Peaks or Very Small Peaks No flow or incorrect mobile phase composition.Check the pump, solvent lines, and ensure the mobile phase is correctly prepared and degassed.[10][11]
Sample degradation or incorrect sample preparation.Prepare a fresh sample and verify the dissolution solvent is appropriate.
Peak Tailing Secondary interactions with the stationary phase.Add a competing base to the mobile phase, adjust the pH, or use an end-capped column.[8]
Column overload.Reduce the injection volume or sample concentration.[10]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible.[12]
Column overload.Decrease the amount of sample injected.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[10]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[10]
Column degradation.Replace the column with a new one of the same type.
Poor Resolution Inappropriate mobile phase.Optimize the mobile phase composition (e.g., organic solvent ratio, pH).
Low column efficiency.Use a longer column, a column with a smaller particle size, or optimize the flow rate.
GC Troubleshooting
ProblemPotential CauseSuggested Solution
Broad Peaks Low oven temperature or slow temperature ramp.Increase the initial oven temperature or the ramp rate.
Column contamination or degradation.Bake out the column at a high temperature or trim the first few centimeters.
Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed column.
The compound is interacting with the stationary phase.Consider a column with a different stationary phase polarity.
Inconsistent Peak Areas Leaks in the injection port septum.Replace the septum.
Improper sample injection.Ensure a consistent and rapid injection technique.
Ghost Peaks Contamination in the carrier gas or syringe.Use high-purity carrier gas with traps and clean the syringe.
Carryover from a previous injection.Run a solvent blank after highly concentrated samples.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Example)

This method is a starting point and may require optimization for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of about 0.1 mg/mL.[1]

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Gas Chromatography (GC) Method (Example)

This method is a starting point and may require optimization for your specific instrumentation and sample.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[2]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 300°C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 50:1.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of approximately 1 mg/mL.[1]

  • Data Analysis: The purity is determined by the area percent method.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods discussed. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Primary Application Routine purity testing, separation of volatile impurities.Purity testing, analysis of non-volatile impurities.

Note: The quantitative data is based on typical performance for analogous compounds.[1]

Visual Workflow and Logic Diagrams

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start Chromatographic Problem (e.g., Bad Peak Shape, Shifting RT) peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting rt_shift Retention Time Shifting? start->rt_shift check_silanols Check for Silanol Interactions peak_tailing->check_silanols Yes adjust_mobile_phase Adjust Mobile Phase (add competing base, lower pH) check_silanols->adjust_mobile_phase Yes use_new_column Use End-Capped or High-Purity Silica Column check_silanols->use_new_column Alternative check_solvent Sample Solvent > Mobile Phase? peak_fronting->check_solvent Yes dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_mp Check Mobile Phase Composition & Temp. rt_shift->check_mp Yes prepare_fresh_mp Prepare Fresh Mobile Phase check_mp->prepare_fresh_mp Inconsistent Composition use_column_oven Use Column Oven check_mp->use_column_oven Temp. Fluctuations Analytical_Method_Selection start Purity Assessment of This compound check_volatility Are Impurities Volatile & Thermally Stable? start->check_volatility gc_path Gas Chromatography (GC) check_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) check_volatility->hplc_path No / Unknown gc_details Ideal for: - Routine Purity - Volatile Impurities - Residual Solvents gc_path->gc_details hplc_details Ideal for: - Non-Volatile Impurities - Thermally Labile Compounds - Greater Versatility hplc_path->hplc_details

References

Detecting overchlorination byproducts in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering overchlorination byproducts during the synthesis of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common overchlorination byproducts in aminopyridine synthesis?

A1: During the chlorination of aminopyridines, particularly 2-aminopyridine (B139424), the primary desired product is often a monochlorinated aminopyridine (e.g., 2-amino-5-chloropyridine). However, overchlorination can lead to the formation of dichlorinated species, with 2-amino-3,5-dichloropyridine being a common and significant byproduct.[1][2] Depending on the reaction conditions, other polychlorinated aminopyridines can also be formed.[2]

Q2: What reaction conditions typically lead to the formation of these overchlorination byproducts?

A2: Overchlorination is generally favored by conditions that increase the reactivity of the system beyond what is necessary for monochlorination. Key factors include:

  • Insufficiently Acidic Medium: Chlorination in weakly acidic or neutral conditions can lead to significant amounts of dichlorinated byproducts. In contrast, a strongly acidic medium can promote selective monochlorination.[1]

  • Excess Chlorinating Agent: Using a molar excess of the chlorinating agent can drive the reaction towards di- and polychlorination.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of chlorination, including the formation of overchlorinated products.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can result in the further chlorination of the desired monochlorinated product.

Q3: How can I detect and quantify overchlorination byproducts in my reaction mixture?

A3: The most common and effective methods for detecting and quantifying overchlorination byproducts are chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification.[2][3] These techniques allow for the separation and quantification of the starting material, the desired monochlorinated product, and various chlorinated byproducts.

Troubleshooting Guide

Problem: My synthesis is producing a high percentage of dichlorinated aminopyridine byproducts.

This troubleshooting guide will help you identify the potential causes and implement solutions to minimize the formation of overchlorination byproducts.

Troubleshooting_Overchlorination start High Levels of Dichlorinated Byproducts Detected check_acidity Step 1: Verify Acidity of Reaction Medium start->check_acidity acidity_ok Is the medium strongly acidic (e.g., Ho < -3.5)? check_acidity->acidity_ok increase_acidity Action: Increase Acidity (e.g., use concentrated H2SO4 or pass HCl gas) acidity_ok->increase_acidity No check_reagents Step 2: Check Stoichiometry of Chlorinating Agent acidity_ok->check_reagents Yes increase_acidity->check_reagents reagents_ok Is the molar ratio of chlorinating agent to aminopyridine ~1:1? check_reagents->reagents_ok reduce_reagent Action: Reduce Amount of Chlorinating Agent reagents_ok->reduce_reagent No check_temp Step 3: Monitor Reaction Temperature reagents_ok->check_temp Yes reduce_reagent->check_temp temp_ok Is the temperature controlled at a low level (e.g., 0-10°C)? check_temp->temp_ok lower_temp Action: Lower and strictly control the reaction temperature temp_ok->lower_temp No check_addition Step 4: Review Addition of Reagents temp_ok->check_addition Yes lower_temp->check_addition addition_ok Is the chlorinating agent added slowly and in a controlled manner? check_addition->addition_ok slow_addition Action: Add chlorinating agent dropwise or via syringe pump addition_ok->slow_addition No end Monitor reaction by HPLC/GC to confirm reduced byproduct formation addition_ok->end Yes slow_addition->end

Caption: Troubleshooting workflow for minimizing dichlorinated byproducts.

Data on Byproduct Formation

The following table summarizes how reaction conditions can affect the product distribution in the chlorination of 2-aminopyridine.

Reaction MediumChlorinating AgentTemperature (°C)Desired Product (2-amino-5-chloropyridine) YieldDichlorinated Byproduct (this compound) FormationReference
Strongly Acidic (Ho < -3.5)Chlorine10-1269.4% (96.4% purity)Minimal[1]
20% Aqueous Sulfuric AcidNot specified2554%Significant amounts[1]
NaClO/HCl SolutionNaClO/HCl10 then 2571.6%0.5%[2]
DMF/MethanolN-chlorosuccinimide45Not applicable (starting material is 2-amino-5-chloropyridine)70.5% yield of this compound[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of Overchlorination Byproducts

This protocol is for the qualitative and quantitative analysis of the reaction mixture from aminopyridine chlorination.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium with a constant flow rate of 1.0 mL/min.

2. Sample Preparation:

  • Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with 3 x 1 mL of ethyl acetate (B1210297).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic phase with ethyl acetate to a suitable concentration for GC-MS analysis.

3. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization: 70 eV

  • Scan Range: 50-300 amu

4. Data Analysis:

  • Identify the peaks for aminopyridine, monochlorinated aminopyridine, and dichlorinated aminopyridine based on their retention times and mass spectra.

  • Quantify the relative amounts of each component using the peak area percentage.

Protocol 2: HPLC Analysis of Overchlorination Byproducts

This protocol provides a method for the separation and quantification of aminopyridine and its chlorinated derivatives.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

3. Sample Preparation:

  • Dilute a sample of the reaction mixture in the mobile phase to a concentration of approximately 0.3 mg/mL.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Program:

    • Start with 10% acetonitrile, hold for 2 minutes.

    • Ramp to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 2 minutes.

    • Return to 10% acetonitrile and equilibrate for 5 minutes.

5. Data Analysis:

  • Identify peaks corresponding to the starting material, product, and byproducts based on retention times of standards.

  • Construct a calibration curve for each compound to determine their absolute concentration in the reaction mixture.

Reaction Pathway Visualization

The following diagram illustrates the chlorination pathway of 2-aminopyridine, highlighting the formation of the desired monochlorinated product and the subsequent overchlorination to a dichlorinated byproduct.

Chlorination_Pathway aminopyridine 2-Aminopyridine monochloro 2-Amino-5-chloropyridine (B124133) (Desired Product) aminopyridine->monochloro + Cl dichloro This compound (Overchlorination Byproduct) monochloro->dichloro + Cl (Excess Reagent/ High Temp) conditions Reaction Conditions: - Chlorinating Agent - Acidity - Temperature conditions->monochloro conditions->dichloro

Caption: Reaction pathway of 2-aminopyridine chlorination.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-3,5-dichloropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the common synthetic route from 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS).

Problem IDIssuePotential CausesRecommended Solutions
SYN-001 Low Reaction Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Sub-optimal Molar Ratio: Incorrect stoichiometry of reactants. - Moisture Contamination: NCS can be deactivated by moisture. - Loss during Work-up: Product loss during solvent removal or recrystallization.- Reaction Monitoring: Closely monitor the reaction progress using TLC or GC to ensure completion.[1][2] - Optimize Conditions: Experiment with slight increases in temperature (within the 0-100°C range) or extended reaction times (from 0.5 to 24 hours), especially at larger scales where mixing may be less efficient.[3] - Reagent Stoichiometry: Ensure a molar ratio of 2-amino-5-chloropyridine to NCS is appropriate; literature suggests a range of 1:0.5 to 1:5.[3] - Anhydrous Conditions: Use anhydrous solvents and handle NCS in a dry environment. - Efficient Work-up: Optimize the recrystallization process to minimize loss of product in the mother liquor.
SYN-002 Low Product Purity / Off-Color Product - Over-chlorination: Formation of tri-chlorinated pyridine (B92270) species. This is a known issue in the chlorination of aminopyridines.[4][5] - Incomplete Chlorination: Presence of the starting material, 2-amino-5-chloropyridine. - Byproduct Formation: Other side reactions leading to colored impurities. Patents have noted that byproducts can lead to a darker product.[3] - Inefficient Purification: Sub-optimal recrystallization failing to remove impurities effectively.- Temperature Control: Maintain a consistent reaction temperature. At larger scales, "hot spots" can form due to inefficient heat transfer, leading to over-chlorination. Ensure adequate cooling capacity for the reactor. - Controlled Reagent Addition: At pilot or industrial scale, consider controlled addition of NCS to manage the reaction exotherm and minimize localized high concentrations of the chlorinating agent. - Reaction Monitoring: Ensure the reaction goes to completion to consume the starting material. - Purification Optimization: Optimize the recrystallization solvent and procedure. Multiple recrystallizations may be necessary, though this can impact overall yield.[3] Consider alternative purification methods like column chromatography for very impure batches, although this can be challenging at scale.
SYN-003 Reaction Stalls or is Sluggish at Larger Scale - Mass Transfer Limitations: Inefficient mixing in a large reactor can lead to poor contact between reactants. - Heat Transfer Issues: Difficulty in maintaining the optimal reaction temperature throughout a large volume.- Agitation Efficiency: Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture to ensure good mixing. - Temperature Control: Utilize a reactor with a suitable heating/cooling jacket and monitor the internal temperature at multiple points if possible. - Process Analytical Technology (PAT): Consider implementing in-situ monitoring (e.g., with IR or Raman spectroscopy) to better understand reaction kinetics at scale and identify the root cause of a stalled reaction.
SYN-004 Difficulties in Product Isolation and Purification - Poor Crystal Formation: Product "oiling out" or forming very fine particles that are difficult to filter. - Solvent Removal Issues: Distillation of high-boiling solvents like DMF can be time-consuming and energy-intensive at a large scale.- Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. Ethanol is commonly used.[1][2] - Controlled Cooling: Implement a controlled cooling profile during recrystallization to promote the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial. - Efficient Filtration and Drying: Ensure filtration equipment is appropriately sized for the batch. Use an efficient drying method (e.g., vacuum oven) to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity for the scale-up synthesis of this compound?

A1: In a 10L reactor, a yield of around 70.5% with a purity of 98.20% (by GC analysis) has been reported.[1][2] However, yields and purity can vary depending on the specific reaction conditions and the efficiency of the purification process.

Q2: The final product has a pink or beige color. Is this normal and how can I improve it?

A2: An off-white to pink or beige color can indicate the presence of impurities, which is a known issue in the preparation of this compound.[3] This can be due to byproducts from the reaction. To improve the color, a thorough purification by recrystallization is recommended.[1][2] Using decolorizing carbon during the purification process may also be effective, but should be tested on a small scale first as it can sometimes lead to product loss.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns involve the handling of N-chlorosuccinimide (NCS) and N,N-dimethylformamide (DMF).

  • NCS: It is a strong oxidizing agent and can be corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust.

  • DMF: This solvent is toxic and has potential adverse health effects.[6] It should be used in a well-ventilated area or in a closed system. Appropriate PPE is essential to prevent skin contact and inhalation.

  • Exothermic Reaction: Although the reaction is typically run at a controlled temperature, chlorination reactions can be exothermic. At a large scale, the potential for a thermal runaway must be considered and mitigated with an appropriate reactor and cooling system.

Q4: Can I use a different solvent system instead of DMF/methanol (B129727)?

A4: While a DMF/methanol mixture is documented for this synthesis,[1][2] a patent suggests that other solvents such as t-butanol, ethanol, methanol, ethyl acetate, propanol, isopropanol, or DMF alone or in combination can be used.[3] When changing the solvent system at scale, it is crucial to re-optimize the reaction conditions, as the solvent can affect reaction kinetics, solubility of reactants and products, and the impurity profile.

Q5: How can I monitor the reaction progress effectively at a large scale?

A5: Traditional methods like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the reaction.[1][2] For larger scale and more controlled manufacturing, implementing Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy can provide real-time data on the concentration of reactants and products, allowing for more precise control over the reaction endpoint and impurity formation.

Quantitative Data

The following table summarizes the reported data for a 10L scale synthesis and provides illustrative examples for lab and pilot scales to highlight potential scale-up considerations.

ParameterLab Scale (Illustrative)10L Scale (Reported)Pilot Scale (Illustrative)
Starting Material (2-amino-5-chloropyridine) 256 g2560.8 g[1]25.6 kg
NCS 612 g6118.4 g[1]61.2 kg
Solvent (DMF:Methanol 2.5:1) 0.55 L5.5 L[1]55 L
Reaction Temperature 45°C45°C[1]45-50°C (monitor for exotherm)
Reaction Time 2-3 hours2.5 hours[1]3-5 hours (potential for longer time due to mixing)
Typical Yield 70-75%70.5%[1]65-70%
Typical Purity (by GC) >98%98.20%[1]>97%

Experimental Protocols

Synthesis of this compound at 10L Scale [1][2]

  • Reactor Setup: To a 10L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 volume ratio).

  • Reactant Addition: Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine, followed by the sequential addition of 6118.4 g of N-chlorosuccinimide.

  • Reaction: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 2.5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC and GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol.

  • Drying: Dry the purified product to obtain this compound. The reported yield is 70.5% with a purity of 98.20% (by GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup (10L) - DMF/Methanol (2.5:1) reactant_addition Reactant Addition - 2-amino-5-chloropyridine - N-chlorosuccinimide reactor_setup->reactant_addition heating Heat to 45°C reactant_addition->heating stirring Stir for 2.5h heating->stirring monitoring Monitor (TLC/GC) stirring->monitoring distillation Solvent Distillation monitoring->distillation Reaction Complete recrystallization Recrystallization (Ethanol) distillation->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Off-Color cluster_stalled Sluggish/Stalled Reaction start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_chlorination Over-chlorination? start->over_chlorination mixing_issue Mixing Issue? start->mixing_issue check_conditions Check Temp/Time/ Monitoring Data incomplete_rxn->check_conditions solution Implement Corrective Actions: - Optimize Conditions - Improve Temp Control - Enhance Mixing check_conditions->solution check_temp_control Review Temperature Profile/ Hot Spots over_chlorination->check_temp_control check_temp_control->solution check_agitation Evaluate Agitator Speed/ Design for Scale mixing_issue->check_agitation check_agitation->solution

Caption: Troubleshooting logic for common scale-up synthesis issues.

References

Improving the selectivity of chlorination of 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the selectivity of the chlorination of 2-amino-5-chloropyridine (B124133), a critical reaction in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chlorination of 2-amino-5-chloropyridine?

The main challenge is controlling the regioselectivity of the chlorination reaction. The desired product is often the monochlorinated derivative at a specific position, but over-chlorination can occur, leading to the formation of di- and tri-chlorinated byproducts. The most common byproduct is 2-amino-3,5-dichloropyridine.[1][2][3] The presence of these over-chlorinated impurities complicates the purification of the desired product and reduces the overall yield.[1]

Q2: How can I minimize the formation of the this compound byproduct?

Minimizing the formation of the di-chloro byproduct can be achieved by carefully controlling the reaction conditions:

  • Choice of Chlorinating Agent: Milder chlorinating agents are often preferred. N-chlorosuccinimide (NCS) is a commonly used reagent that can provide good selectivity.[2][4]

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second chlorination, thus improving selectivity for the mono-chlorinated product.

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the chlorinating agent is crucial. A large excess will significantly increase the formation of di-chlorinated products.[1]

  • Solvent: The choice of solvent can influence the reactivity of the substrate and the chlorinating agent. A mixture of DMF and methanol (B129727) has been reported for the synthesis of this compound, suggesting that solvent choice is a key parameter to optimize for selectivity.[4]

Q3: What are the recommended analytical methods to monitor the reaction and assess product purity?

To effectively monitor the reaction progress and determine the purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of products.

  • Gas Chromatography (GC): A robust method for quantifying the ratio of the desired product to byproducts, especially for volatile compounds like chlorinated pyridines.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile impurities and for purity assessment.[5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a highly accurate method for determining purity without the need for a specific reference standard of the analyte.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chlorination of 2-amino-5-chloropyridine.

Issue Potential Cause Recommended Solution
Low conversion of starting material - Insufficient amount of chlorinating agent- Low reaction temperature- Short reaction time- Increase the equivalents of the chlorinating agent incrementally (e.g., from 1.0 to 1.2 eq).- Gradually increase the reaction temperature in 5-10 °C increments.- Extend the reaction time and monitor by TLC or HPLC.
Poor selectivity (high levels of this compound) - Excess chlorinating agent- High reaction temperature- Highly reactive chlorinating agent- Reduce the amount of chlorinating agent to stoichiometric or slightly less.- Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.- Switch to a milder chlorinating agent (e.g., if using Cl₂, consider NCS).[2][3][4]
Formation of other unidentified byproducts - Reaction with solvent- Decomposition of starting material or product- Screen different solvents. Inert solvents like dichloromethane (B109758) or acetonitrile (B52724) might be suitable alternatives.- Ensure the starting material is pure. Consider purification of the starting material before the reaction.
Difficult purification - Similar polarity of the desired product and byproducts- Optimize the reaction to maximize selectivity and minimize byproduct formation.- Employ a different purification technique. If column chromatography is not effective, consider recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from the synthesis of this compound and should be optimized to favor the mono-chlorination product.[2][4]

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a thermometer, a condenser, and a magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq).

  • Solvent Addition: Add a suitable solvent or solvent mixture. A mixture of DMF and methanol (2.5:1 v/v) has been reported.[4]

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Maintain the reaction temperature at a controlled level, for instance, starting at 0 °C and slowly warming to room temperature or slightly above (e.g., 45 °C), while monitoring the reaction progress.[4]

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed or the desired product concentration is maximized.[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Analytical Monitoring by GC-FID

This protocol provides a general guideline for monitoring the reaction mixture.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.[5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject 1 µL.

  • Data Analysis: Determine the relative peak areas of 2-amino-5-chloropyridine, the desired chlorinated product, and this compound to assess conversion and selectivity.

Visual Diagrams

Chlorination_Pathway 2-amino-5-chloropyridine 2-amino-5-chloropyridine Desired_Product 2-amino-x,5-dichloropyridine 2-amino-5-chloropyridine->Desired_Product + Cl+ Byproduct This compound Desired_Product->Byproduct + Cl+ (Over-chlorination)

Caption: Reaction pathway for the chlorination of 2-amino-5-chloropyridine.

Troubleshooting_Workflow Start Start: Poor Selectivity Check_Stoichiometry Is chlorinating agent > 1.1 eq? Start->Check_Stoichiometry Reduce_Stoichiometry Reduce to 1.0-1.05 eq Check_Stoichiometry->Reduce_Stoichiometry Yes Check_Temperature Is temperature > 25°C? Check_Stoichiometry->Check_Temperature No Reduce_Stoichiometry->Check_Temperature Lower_Temperature Lower temperature to 0-10°C Check_Temperature->Lower_Temperature Yes Check_Agent Consider milder chlorinating agent (e.g., NCS) Check_Temperature->Check_Agent No Lower_Temperature->Check_Agent End Improved Selectivity Check_Agent->End

Caption: Troubleshooting workflow for improving chlorination selectivity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3,5-dichloropyridine and 2-Amino-3,5-dibromopyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of different analogs is paramount for efficient and successful synthetic campaigns. This guide provides a comprehensive comparison of the reactivity of two closely related dihalogenated aminopyridines: 2-amino-3,5-dichloropyridine and 2-amino-3,5-dibromopyridine (B40352). The discussion will focus on key transformations relevant to drug discovery, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by theoretical principles and available experimental data.

Introduction to 2-Amino-3,5-dihalopyridines

This compound and 2-amino-3,5-dibromopyridine are versatile intermediates in organic synthesis. The presence of two halogen atoms, an amino group, and the pyridine (B92270) nitrogen provides multiple sites for functionalization, allowing for the construction of complex molecular architectures. The amino group can act as a directing group and a nucleophile, while the halogen atoms are susceptible to displacement through various cross-coupling and substitution reactions. The nature of the halogen atom—chlorine versus bromine—is the primary determinant of the differential reactivity between these two molecules.

Comparative Reactivity Analysis

The reactivity of this compound and 2-amino-3,5-dibromopyridine is best understood by examining their performance in three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is a crucial factor governing the ease of this step and, consequently, the overall reaction rate.

The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond as one moves down the group. Therefore, the carbon-bromine (C-Br) bonds in 2-amino-3,5-dibromopyridine are weaker than the carbon-chlorine (C-Cl) bonds in this compound. This fundamental difference leads to the general expectation that 2-amino-3,5-dibromopyridine will be more reactive than this compound in palladium-catalyzed cross-coupling reactions .[1][2] This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the dibromo-substituted pyridine.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. While specific comparative data for the two title compounds is scarce, the general principles of reactivity are well-established. It is anticipated that 2-amino-3,5-dibromopyridine will undergo Suzuki-Miyaura coupling more readily than its dichloro counterpart.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Dihalopyridine 2-Amino-3,5-dihalopyridine (X = Cl or Br) Catalyst Pd(0) Catalyst + Ligand Dihalopyridine->Catalyst Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Transmetalation Product 2-Amino-3,5-diaryl-pyridine (or mono-arylated) Catalyst->Product Reductive Elimination Base Base Base->Catalyst Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Dihalopyridine 2-Amino-3,5-dihalopyridine (X = Cl or Br) Catalyst Pd(0) Catalyst + Ligand Dihalopyridine->Catalyst Oxidative Addition Amine R₂NH Amine->Catalyst Amine Coordination Product 2-Amino-3,5-di(amino)-pyridine (or mono-aminated) Catalyst->Product Reductive Elimination Base Base Base->Catalyst

Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-amino-3,5-dihalopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is more complex and is influenced by both the nature of the leaving group and the position of substitution. In general, for SNAr reactions, the rate-determining step can be either the initial nucleophilic attack to form a Meisenheimer complex or the subsequent departure of the leaving group.

The high electronegativity of chlorine can make the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. For pyridines, substitution is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. I[3]n the case of 3- and 5-substituted pyridines, this stabilization is less effective.

Given that both halogens are in the 3- and 5-positions, the electronic activation from the pyridine nitrogen is not optimal. Therefore, the relative reactivity in SNAr will be a subtle interplay of the inductive effect of the halogen, its leaving group ability, and the nature of the nucleophile and reaction conditions. In many cases, the C-Br bond lability is the dominant factor, suggesting that 2-amino-3,5-dibromopyridine may exhibit higher reactivity in SNAr reactions , although this is not as clear-cut as in palladium-catalyzed couplings.

dot

SNAr_Mechanism Reactant 2-Amino-3,5-dihalopyridine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate Product Substituted Pyridine Intermediate->Product Leaving Group Departure LeavingGroup X⁻

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) of 2-amino-3,5-dihalopyridines.

Data Presentation

The following tables summarize hypothetical comparative data based on general reactivity principles. It is important to note that actual results may vary depending on the specific reaction conditions, substrates, and reagents used.

Table 1: Hypothetical Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2-Amino-3,5-dibromopyridine
Relative Reactivity LowerHigher
Typical Reaction Temp. Higher (e.g., 100-120 °C)Lower (e.g., 80-100 °C)
Typical Reaction Time Longer (e.g., 12-24 h)Shorter (e.g., 4-12 h)
Catalyst Loading HigherLower
Expected Yield Good to ExcellentExcellent

Table 2: Hypothetical Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2-Amino-3,5-dibromopyridine
Relative Reactivity LowerHigher
Typical Reaction Temp. Higher (e.g., 90-110 °C)Lower (e.g., 70-90 °C)
Typical Reaction Time Longer (e.g., 16-24 h)Shorter (e.g., 8-16 h)
Ligand Choice Often requires more specialized, electron-rich ligandsBroader range of effective ligands
Expected Yield Moderate to GoodGood to Excellent

Table 3: Hypothetical Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Amino-3,5-dibromopyridine
Relative Reactivity Generally LowerGenerally Higher
Typical Reaction Temp. HigherLower
Typical Reaction Time LongerShorter
Nucleophile Scope May require stronger nucleophilesBroader scope of nucleophiles
Expected Yield Substrate and nucleophile dependentSubstrate and nucleophile dependent

Experimental Protocols

The following are representative experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 2-amino-3,5-dihalopyridine (1.0 eq.), the corresponding boronic acid (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4 to 24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere are added the 2-amino-3,5-dihalopyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-8 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq.). A dry, degassed solvent such as toluene, 1,4-dioxane, or THF is added. The mixture is heated to a temperature between 70 and 110 °C for 8 to 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired aminated product.

General Protocol for Nucleophilic Aromatic Substitution

The 2-amino-3,5-dihalopyridine (1.0 eq.) and the nucleophile (e.g., a primary or secondary amine, 1.5-3.0 eq.) are dissolved in a suitable solvent (e.g., DMSO, NMP, or ethanol). A base, if required (e.g., K₂CO₃ or Et₃N), is added. The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours to days. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Conclusion

For drug development professionals, this means that 2-amino-3,5-dibromopyridine may be the preferred starting material when milder reaction conditions and shorter reaction times are desired. However, this compound is often more cost-effective and its lower reactivity can sometimes be advantageous for achieving selective mono-functionalization in the presence of other reactive sites. The choice between these two valuable building blocks will ultimately depend on the specific synthetic strategy, economic considerations, and the desired final product.

References

Unraveling the Biological Activity of 2-Amino-3,5-dichloropyridine and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of isomeric compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activities of 2-Amino-3,5-dichloropyridine and its isomers, supported by available experimental data and detailed methodologies.

Derivatives of aminopyridine are recognized for their wide-ranging pharmacological effects, stemming from their ability to interact with a multitude of enzymes and receptors. The precise positioning of the amino and chloro groups on the pyridine (B92270) ring can significantly influence the biological activity of these compounds, leading to variations in their cytotoxic and antimicrobial properties. While direct comparative studies on all isomers of this compound are limited, this guide synthesizes available data to offer insights into their relative biological profiles.

Cytotoxic Activity: A Tale of Isomeric Differences

For instance, studies on other substituted aminopyridine derivatives have demonstrated significant cytotoxic effects. Derivatives of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) have shown superior cytotoxicity against prostate and cervical cancer cell lines when compared to the standard anticancer drug 5-fluorouracil, with IC50 values ranging from 0.1 to 0.85 μM and 1.2 to 74.1 μM, respectively[1]. Furthermore, 2-amino-4,6-diphenylnicotinonitriles have also exhibited potent cytotoxic effects against breast cancer cell lines[2].

While specific IC50 values for this compound and its direct isomers from a comparative study are not available, the general toxicity profile of some isomers has been noted. For example, 4-Amino-3,5-dichloropyridine is classified as harmful if swallowed and causes skin and eye irritation[3]. Similarly, 2-Amino-4,6-dichloropyridine is also categorized as harmful and an irritant[4].

Table 1: Comparison of General Toxicity of Aminodichloropyridine Isomers

CompoundCAS NumberReported Toxicity
This compound4214-74-8Data not available in comparative studies
4-Amino-3,5-dichloropyridine22889-78-7Harmful if swallowed, causes skin and eye irritation[3]
2-Amino-4,6-dichloropyridine33589-39-0Harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation; may cause respiratory irritation[4]

Antimicrobial Activity: The Influence of Substitution Patterns

The antimicrobial potential of aminopyridine derivatives is another area of significant research interest. The arrangement of substituents on the pyridine ring plays a crucial role in determining the spectrum and potency of antimicrobial action.

Studies on derivatives of 2-amino-4-chloropyridine (B16104) have shown variable and modest activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi[5]. This suggests that while the aminopyridine scaffold is a viable starting point for antimicrobial drug discovery, further structural modifications are necessary to enhance efficacy. Research on 2-amino-5-substituted pyridine derivatives has also indicated notable fungicidal and bactericidal activity[6].

A direct comparative study detailing the Minimum Inhibitory Concentrations (MICs) of this compound and its isomers against a standardized panel of microbes is not currently available. However, the existing research on related structures underscores the importance of the specific substitution pattern in defining the antimicrobial profile.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically used to evaluate the cytotoxic and antimicrobial properties of compounds like this compound and its isomers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO, with a final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Minimum Inhibitory Concentration (MIC) Assay Workflow

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which aminodichloropyridines exert their biological effects are not yet fully elucidated. However, it is known that various phytochemicals can modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB, MAPKs, and PI3K/Akt pathways[7]. It is plausible that aminodichloropyridine isomers could also interact with and modulate these or other cellular signaling cascades, contributing to their observed cytotoxic and antimicrobial activities. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound and its isomers.

Putative_Signaling_Pathways cluster_pathways Potential Signaling Pathways Modulated by Aminodichloropyridines Compound Aminodichloropyridine Isomers NFkB NF-κB Pathway Compound->NFkB Modulation MAPK MAPK Pathway Compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Modulation Cell_Effects Cytotoxicity & Antimicrobial Activity NFkB->Cell_Effects MAPK->Cell_Effects PI3K_Akt->Cell_Effects

Hypothesized Signaling Pathways

Conclusion

The biological activity of this compound and its isomers is a promising area of research with potential applications in drug development. While a comprehensive, direct comparative analysis is still needed, the available data strongly suggest that the isomeric form of aminodichloropyridines is a critical factor influencing their cytotoxic and antimicrobial properties. The position of the amino and chloro substituents on the pyridine ring likely dictates the molecule's interaction with biological targets. Future structure-activity relationship studies, employing standardized experimental protocols, are essential to systematically evaluate these isomers and identify lead compounds for the development of novel therapeutic agents. Further investigation into the specific signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and facilitate their rational design for enhanced efficacy and selectivity.

References

Spectroscopic comparison of 2-Amino-3,5-dichloropyridine and 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Amino-3,5-dichloropyridine and 4-Amino-3,5-dichloropyridine, two isomeric compounds with distinct spectral fingerprints. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their FT-IR, Raman, UV-Vis, and NMR spectra, supported by experimental data and protocols.

The structural difference between this compound and 4-Amino-3,5-dichloropyridine, arising from the position of the amino group on the pyridine (B92270) ring, gives rise to significant variations in their spectroscopic properties. Understanding these differences is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science.

Molecular Structures

This compound (CAS: 4214-74-8) and 4-Amino-3,5-dichloropyridine (CAS: 22889-78-7) are isomers with the molecular formula C₅H₄Cl₂N₂. The key distinction lies in the substitution pattern of the amino group on the dichlorinated pyridine ring.

G cluster_2A This compound cluster_4A 4-Amino-3,5-dichloropyridine 2A_N1 N 2A_C2 C 2A_C3 C 2A_C4 C 2A_C5 C 2A_C6 C 2A_NH2 NH₂ 2A_Cl3 Cl 2A_Cl5 Cl 4A_N1 N 4A_C2 C 4A_C3 C 4A_C4 C 4A_C5 C 4A_C6 C 4A_Cl3 Cl 4A_NH2 NH₂ 4A_Cl5 Cl

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and 4-Amino-3,5-dichloropyridine.

Table 1: FT-IR and Raman Spectral Data (cm⁻¹)

Vibrational ModeThis compound4-Amino-3,5-dichloropyridine
N-H Stretching~3400-3200~3400-3200
C-H Stretching~3100-3000~3100-3000
C=C/C=N Stretching~1650-1400~1650-1400
N-H Bending~1620~1620
C-Cl Stretching~800-600~800-600

Note: The data for 4-Amino-3,5-dichloropyridine is based on typical values for similar compounds due to limited direct experimental findings in the searched literature.

Table 2: UV-Visible Spectral Data

CompoundSolventλmax (nm)
This compoundVarious~240, ~310
4-Amino-3,5-dichloropyridineNot SpecifiedNot available

Table 3: ¹H NMR Spectral Data (ppm)

ProtonThis compound (in CDCl₃)[1]4-Amino-3,5-dichloropyridine (in DMSO-d₆)
H-4~7.50-
H-6~7.94~8.0 (s, 2H)
-NH₂~4.90 (br s)~6.5 (br s)

Note: The data for 4-Amino-3,5-dichloropyridine is predicted based on its symmetrical structure and general chemical shift knowledge.

Table 4: ¹³C NMR Spectral Data (ppm)

CarbonThis compound (in CDCl₃/DMSO-d₆)4-Amino-3,5-dichloropyridine
C-2~153Not available
C-3~118Not available
C-4~138Not available
C-5~125Not available
C-6~145Not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Method: A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Analysis: The spectrum was recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Raman Spectroscopy

  • Method: A small amount of the solid sample was placed on a microscope slide.

  • Instrument: A Raman spectrometer equipped with a laser excitation source.

  • Analysis: The Raman spectrum was collected by focusing the laser beam on the sample and detecting the scattered light.

UV-Visible (UV-Vis) Spectroscopy

  • Method: A dilute solution of the compound was prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Analysis: The absorbance was measured over a wavelength range of 200-400 nm, using the pure solvent as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A high-resolution NMR spectrometer.

  • Analysis: ¹H and ¹³C NMR spectra were recorded at room temperature.

Spectroscopic Comparison Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Comparison Compound1 This compound FTIR FT-IR Compound1->FTIR Raman Raman Compound1->Raman UVVis UV-Vis Compound1->UVVis NMR NMR (¹H & ¹³C) Compound1->NMR Compound2 4-Amino-3,5-dichloropyridine Compound2->FTIR Compound2->Raman Compound2->UVVis Compound2->NMR Data_Acquisition Data Acquisition FTIR->Data_Acquisition Raman->Data_Acquisition UVVis->Data_Acquisition NMR->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Comparative_Analysis Comparative Analysis Spectral_Interpretation->Comparative_Analysis Conclusion Conclusion on Spectroscopic Differences Comparative_Analysis->Conclusion

Discussion of Spectroscopic Differences

Vibrational Spectroscopy (FT-IR and Raman): The position of the amino group significantly influences the vibrational modes of the pyridine ring. In this compound, the amino group is adjacent to the nitrogen atom of the ring, leading to different patterns of ring vibrations compared to the 4-amino isomer where the amino group is in the para position. These differences are most pronounced in the "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹), where complex skeletal vibrations occur.

UV-Visible Spectroscopy: The electronic transitions responsible for UV absorption are affected by the position of the amino group, which acts as an auxochrome. The different conjugation patterns in the two isomers are expected to result in distinct absorption maxima (λmax) and molar absorptivities.

NMR Spectroscopy:

  • ¹H NMR: The symmetry of 4-Amino-3,5-dichloropyridine results in a simpler ¹H NMR spectrum with only two signals for the aromatic protons (which are chemically equivalent) and one for the amino protons. In contrast, this compound, being asymmetrical, shows distinct signals for each of its aromatic protons.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of the 4-amino isomer is expected to show fewer signals due to its higher symmetry compared to the 2-amino isomer. The chemical shifts of the carbon atoms are also influenced by the position of the electron-donating amino group.

Conclusion

The spectroscopic analysis of this compound and 4-Amino-3,5-dichloropyridine reveals distinct spectral features that can be directly attributed to the different positions of the amino group on the pyridine ring. These differences are evident in their vibrational, electronic, and nuclear magnetic resonance spectra, providing a reliable basis for their differentiation and characterization. This comparative guide serves as a valuable resource for researchers working with these and similar substituted pyridine compounds.

References

Utility of 2-Amino-3,5-dichloropyridine as a synthon compared to other dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Dichloropyridines are a versatile class of synthons, offering multiple reaction sites for functionalization. Among these, 2-Amino-3,5-dichloropyridine presents a unique combination of reactive centers, making it a valuable tool in the medicinal chemist's arsenal. This guide provides a comparative analysis of the utility of this compound against other dichloropyridine isomers, supported by experimental data and detailed protocols for key chemical transformations.

Reactivity and Regioselectivity Overview

The reactivity of dichloropyridines in cross-coupling reactions is significantly influenced by the electronic effects of the pyridine (B92270) nitrogen and the relative positions of the chlorine atoms. Generally, positions ortho (C2, C6) and para (C4) to the ring nitrogen are more activated towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

In the case of This compound , the presence of the activating amino group at the C2 position and chlorine atoms at the C3 and C5 positions creates a distinct reactivity profile. The amino group can direct lithiation and other electrophilic substitutions, while the two chlorine atoms offer handles for cross-coupling reactions.

In contrast, other dichloropyridine isomers exhibit different reactivity patterns:

  • 2,6-Dichloropyridine: The chlorine atoms are at the highly activated C2 and C6 positions, making them susceptible to nucleophilic displacement.[2]

  • 3,5-Dichloropyridine: The chlorine atoms are meta to the nitrogen, resulting in lower reactivity in SNAr reactions compared to ortho and para positions.[1]

  • 2,3-Dichloropyridine: This isomer is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4][5]

  • 2,4-Dichloropyridine: Typically undergoes cross-coupling at the more activated C4 position, although C2 selectivity can be achieved with specific ligands.[6]

  • 2,5-Dichloropyridine: Presents a challenge in achieving regioselectivity, with the C2 position being generally more activated.[7]

Comparative Performance in Key Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following tables summarize the performance of various dichloropyridines in these reactions, based on available literature data. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in pharmaceutical agents.

Dichloropyridine IsomerBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-18(Data not explicitly found for this isomer, protocol adapted from a close analog)[8]
2,3-Dichloropyridine Arylboronic acidsPd(OAc)₂ (ligand-free)Na₂CO₃DMF/H₂O6012High Yields[9]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25>95 (LC-MS)[10]
2,5-Dichloropyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]
2,6-Dichloropyridine Heptyl boronic pinacol (B44631) esterPd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O100-94[11]
3,5-Dichloropyridine Arylboronic acidSpecialized catalyst systems may be required due to lower reactivity.-----[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another critical functional group in drug molecules.

Dichloropyridine IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Various amines(Specific data not found, general protocols are available)-----
2,4-Dichloropyridine Anilines/Heterocyclic aminesXantphos-based catalystK₂CO₃--0.5 (MW)High regioselectivity for C2[6]
2,6-Dibromopyridine Primary/Secondary aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-110-High[5]
2,5-Dichloro-4,6-pyrimidinediamine Primary/Secondary amines(Quantitative data not readily available)-----[12]

Applications in Drug Discovery and Development

Dichloropyridine scaffolds are integral to the synthesis of a wide range of biologically active molecules.

P2X7 Receptor Antagonists

The P2X7 receptor is a target for inflammatory and neurological disorders. A class of potent P2X7 antagonists is derived from a 3,5-disubstituted pyridine core.[1] Structure-activity relationship (SAR) studies have highlighted the importance of the 3,5-dichloro substitution pattern for high antagonistic activity.[1][13]

Kinase Inhibitors

Kinase inhibitors are a major class of anticancer drugs. The pyridopyrimidine core, often synthesized from dichloropyrimidine precursors, is a common scaffold in these inhibitors.[14] For instance, 2,4-dichloro-5-nitropyridine (B33049) is a key starting material for the synthesis of Rho-Kinase (ROCK) inhibitors.[15] this compound and its derivatives have also been investigated for their potential anticancer properties by inhibiting DNA and protein synthesis.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis.

General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Dichloropyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the dichloropyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17][18]

General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine

This is a general protocol and may require optimization for specific substrates and ligands.

Materials:

  • Dichloropyridine (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dichloropyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5]

Visualizing Reaction Pathways and Workflows

Understanding the logical flow of synthetic procedures and reaction mechanisms is crucial for experimental design and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Dichloropyridine Amine Base Setup Combine reagents and catalyst under inert atmosphere Reagents->Setup Catalyst Palladium Precatalyst Phosphine Ligand Catalyst->Setup Solvent Anhydrous, Degassed Solvent Solvent->Setup Heating Heat to 80-110 °C Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and quench reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable synthon in organic chemistry, particularly for the synthesis of complex molecules in drug discovery. Its unique substitution pattern offers distinct reactivity compared to other dichloropyridine isomers. While direct comparative data under standardized conditions is limited, the available literature suggests that the strategic placement of the amino group and chlorine atoms allows for a range of selective functionalization reactions. The choice of a specific dichloropyridine isomer will ultimately depend on the desired target molecule and the overall synthetic strategy. This guide provides a foundational understanding of the comparative utility of this compound, empowering researchers to make informed decisions in their synthetic endeavors.

References

The Strategic Role of 2-Amino-3,5-dichloropyridine in the Synthesis of Potent Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the selection of optimal starting materials is a critical determinant of synthetic efficiency and the ultimate efficacy of the final drug candidate. This guide provides a comprehensive validation of 2-Amino-3,5-dichloropyridine as a key building block in the synthesis of kinase inhibitors, offering a comparative analysis with alternative scaffolds. This report is tailored for researchers, medicinal chemists, and professionals in drug development, presenting objective data to inform strategic decisions in the synthesis of next-generation therapeutics.

Executive Summary

This compound has emerged as a valuable and versatile precursor for a range of kinase inhibitors. Its di-substituted nature allows for regioselective functionalization, providing a robust scaffold for creating complex molecular architectures. This guide will delve into a comparative analysis of this compound with other prominent building blocks, such as 2-aminothiazoles and alternative pyridine (B92270) derivatives, in the context of synthesizing clinically relevant kinase inhibitors. The comparison will focus on synthetic accessibility, reaction yields, and the biological potency of the resulting inhibitors, supported by experimental data and detailed protocols.

Comparative Performance of Starting Materials in Kinase Inhibitor Synthesis

The choice of a core heterocyclic scaffold significantly influences the synthetic route and the pharmacological properties of the resulting kinase inhibitor. Below is a comparative overview of this compound and its alternatives in the synthesis of representative kinase inhibitors.

Starting MaterialRepresentative Kinase InhibitorKey Synthetic ReactionsReported Overall YieldTarget Kinase(s)Potency (IC50)
This compound Derivative p38 MAP Kinase InhibitorSuzuki-Miyaura Coupling, Nucleophilic Aromatic SubstitutionGood to Excellentp38α MAP Kinase45 nM
2-Chloro-5-chloromethylpyridine Pexidartinib (B1662808)Alkylation, Amino Substitution78.8%[1]CSF1RNot specified in snippet
2-Aminothiazole (B372263) DasatinibAmidation, Cycloaddition82.7%[2]BCR-Abl, Src family kinasesSubnanomolar to nanomolar
Imidazol-5-yl pyridine p38α Kinase InhibitorMulti-step synthesisNot specifiedp38α45-47 nM[3][4]
4-phenyl-5-pyridyl-1,3-thiazole p38 MAP Kinase InhibitorMulti-step synthesisNot specifiedp38 MAP KinaseDouble-digit nanomolar

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. The following are representative protocols for key reactions in the synthesis of kinase inhibitors using this compound and its alternatives.

Protocol 1: Synthesis of a p38 MAP Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a dichloropyridine derivative, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 2,5-Dichloropyridine (or a derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel, add the dichloropyridine derivative, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Protocol 2: Synthesis of Pexidartinib Intermediate

This protocol describes the initial alkylation step in a continuous production method for the kinase inhibitor pexidartinib, starting from alternative pyridine and azaindole precursors.[1]

Materials:

  • 5-chloro-7-azaindole (raw material 1)

  • 2-chloro-5-chloromethylpyridine (raw material 2)

  • Silver oxide (additive)

  • Potassium iodide (catalyst)

  • 1,4-Dioxane (solvent)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-chloro-7-azaindole in 1,4-dioxane.

  • Sequentially add potassium iodide and silver oxide to the solution.

  • Heat the reaction solution to 100°C.

  • Dissolve 2-chloro-5-chloromethylpyridine in 1,4-dioxane and add it dropwise to the reaction mixture over 1 hour.

  • Maintain the reaction at 100°C for 8 hours, monitoring for completion by HPLC.

  • The resulting alkylated intermediate is used directly in the subsequent amino substitution step without purification.

Protocol 3: Synthesis of Dasatinib

This protocol describes a key step in an alternative synthesis of the kinase inhibitor Dasatinib, which features a 2-aminothiazole core.[2]

Materials:

Procedure:

  • The intermediate carboxamide is subjected to a cycloaddition reaction with acetamidine hydrochloride.

  • The reaction is carried out under alkaline conditions to facilitate the formation of the pyrimidine (B1678525) ring.

  • This route leads to the final product, Dasatinib, in a high overall yield.[2]

Visualizing Synthetic and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways.

G cluster_0 General Kinase Inhibitor Synthesis Workflow start Starting Material (e.g., this compound) step1 Key Coupling Reaction (e.g., Suzuki-Miyaura) start->step1 step2 Intermediate Functionalization step1->step2 step3 Final Assembly / Derivatization step2->step3 end Kinase Inhibitor step3->end

Caption: A generalized workflow for the synthesis of kinase inhibitors.

G cluster_1 p38 MAPK Signaling Pathway ext_stimuli External Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor (Derived from Dichloropyridine) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

Conclusion

The data and protocols presented in this guide validate this compound as a highly effective and versatile building block for the synthesis of potent kinase inhibitors. While alternative scaffolds like 2-aminothiazoles offer distinct advantages and have led to the successful development of drugs such as Dasatinib, the dichloropyridine core provides a reliable and synthetically tractable platform for accessing a diverse range of kinase inhibitor chemotypes. The choice of starting material will ultimately depend on the specific kinase target, the desired pharmacological profile, and the overall synthetic strategy. This comparative guide provides the foundational information necessary for researchers and drug development professionals to make informed decisions in the rational design and synthesis of novel kinase inhibitors.

References

A Comparative Study of Metal Complexes of 2-Amino-3,5-Dihalopyridines: Synthesis, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of metal complexes derived from 2-amino-3,5-dihalopyridines. It focuses on their synthesis, structural features, and biological performance, supported by experimental data and detailed methodologies.

Metal complexes of 2-amino-3,5-dihalopyridines have garnered significant interest due to their intriguing structural chemistry and potential applications in materials science and medicinal chemistry. This guide offers a comparative overview of these complexes, with a particular focus on copper(II) derivatives of 2-amino-3,5-dichloropyridine and 2-amino-3,5-dibromopyridine.

Synthesis and Structural Characterization

A family of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds has been synthesized and characterized.[1][2] These complexes, with the general formula (3,5-diXAPH)₂CuY₄ (where X = Cl, Br and Y = Cl, Br), are formed from the reaction of the corresponding 2-amino-3,5-dihalopyridine with a copper(II) halide in a concentrated hydrohalic acid solution.[1][2]

The structural analysis of these complexes reveals interesting variations depending on the specific halides present. For instance, (3,5-diCAPH)₂CuCl₄ adopts a distorted square planar geometry, while the other complexes in the series, (3,5-diCAPH)₂CuBr₄, (3,5-diBAPH)₂CuCl₄, and (3,5-diBAPH)₂CuBr₄, exhibit a distorted tetrahedral geometry around the copper(II) ion.[1][2]

Comparative Structural and Magnetic Data
CompoundFormulaCrystal SystemSpace GroupGeometry2J/kB (K)
1 (C₅H₅Cl₂N₂)₂CuCl₄TriclinicP-1Distorted Square Planar-11.71(2)
2 (C₅H₅Cl₂N₂)₂CuBr₄MonoclinicP2₁/nDistorted Tetrahedral-2.21(1)
3 (C₅H₅Br₂N₂)₂CuCl₄MonoclinicP2₁/cDistorted Tetrahedral-12.43(2)
4 (C₅H₅Br₂N₂)₂CuBr₄MonoclinicP2₁/nDistorted Tetrahedral-1.36(1)

Table 1: Structural and magnetic parameters of copper(II) complexes of 2-amino-3,5-dihalopyridines. Data sourced from Turnbull, M. M., et al. (2009).[1][2]

All four compounds exhibit antiferromagnetic interactions.[1][2] Interestingly, the chloride complexes show stronger magnetic exchange than the bromide complexes, a phenomenon attributed to the influence of Cu-X⋯X angles and Cu-X⋯X-Cu torsion angles on the exchange pathway.[1][2]

Biological Activity: A Comparative Outlook

While detailed biological studies on the specific complexes mentioned above are not extensively available in the initial literature search, the broader class of metal complexes containing pyridine (B92270) derivatives has shown significant potential in medicinal chemistry. These complexes have been investigated for their antimicrobial, antifungal, and cytotoxic activities.[3][4][5][6][7][8][9][10][11][12][13][14] The biological activity of these metal complexes is often found to be greater than that of the free ligands.[4][6][8][9][10]

For instance, various metal complexes have demonstrated efficacy against a range of bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[4][5] Furthermore, certain metal complexes have shown promising cytotoxic effects against various cancer cell lines, with some exhibiting IC₅₀ values significantly lower than the standard drug cisplatin.[3][7][15][16] The mechanism of action for the anticancer activity of some metal complexes is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[3]

Experimental Protocols

General Synthesis of (3,5-diXAPH)₂CuY₄ Complexes

A general procedure for the synthesis of these complexes involves the reaction of the appropriate 2-amino-3,5-dihalopyridine with a copper(II) halide in a 1:1 or 2:1 molar ratio in a concentrated aqueous solution of the corresponding hydrohalic acid.[2]

Example Synthesis of (3,5-diCAPH)₂CuBr₄: To a solution of CuBr₂ (0.223 g, 1.00 mmol) in 2 ml of 6 M aqueous HBr, this compound (0.163 g, 1.00 mmol) is added.[2] The mixture is warmed to dissolve the solids, resulting in a dark red-purple solution.[2] Upon cooling, black crystals are formed, which are then collected by vacuum filtration, washed with tert-butyl alcohol, and air-dried.[2]

Synthesis_Workflow Reactants 2-Amino-3,5-dihalopyridine + Cu(II) Halide + Aqueous Hydrohalic Acid Reaction_Mixture Warm to Dissolve Reactants->Reaction_Mixture Crystallization Cool to Crystallize Reaction_Mixture->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with tert-butyl alcohol Isolation->Washing Drying Air Dry Washing->Drying Product Crystals of (3,5-diXAPH)₂CuY₄ Drying->Product

General synthesis workflow for (3,5-diXAPH)₂CuY₄ complexes.
Characterization Techniques

  • Single-Crystal X-ray Diffraction: This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and the overall geometry of the complex.

  • Magnetic Susceptibility Measurements: These measurements are performed over a range of temperatures to determine the magnetic properties of the complexes, such as whether they are paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complexes and to confirm the coordination of the ligand to the metal ion.[2]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the synthesized complexes, which helps in confirming their empirical formula.[2]

Biological Assays
  • Antimicrobial Susceptibility Testing: The antimicrobial activity of the complexes can be evaluated using methods like the agar (B569324) well diffusion method or by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[11]

  • Cytotoxicity Assays: The in vitro anticancer activity of the complexes can be assessed against different cancer cell lines using assays like the MTT assay to determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).[7]

  • Apoptosis Assays: To understand the mechanism of cell death induced by the complexes, assays such as Hoechst staining or flow cytometry using Annexin V-FITC/PI staining can be employed to detect apoptosis.[3]

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity cluster_mechanism Mechanism of Action Antimicrobial_Screening Agar Well Diffusion MIC_Determination Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination Cell_Line_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Line_Culture->MTT_Assay IC50_Determination IC₅₀ Value Calculation MTT_Assay->IC50_Determination Apoptosis_Assay Hoechst Staining / Flow Cytometry IC50_Determination->Apoptosis_Assay ROS_Measurement Reactive Oxygen Species (ROS) Measurement Apoptosis_Assay->ROS_Measurement Investigate Mechanism Metal_Complex Test Compound: Metal Complex of 2-Amino-3,5-dihalopyridine Metal_Complex->Antimicrobial_Screening Metal_Complex->Cell_Line_Culture

Workflow for the biological evaluation of metal complexes.

Signaling Pathways in Cytotoxicity

While specific signaling pathways for the metal complexes of 2-amino-3,5-dihalopyridines have not been elucidated in the reviewed literature, related metal complexes have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS). An increase in intracellular ROS can lead to oxidative stress, mitochondrial damage, and the activation of caspase cascades, ultimately resulting in programmed cell death.

Apoptosis_Signaling_Pathway Metal_Complex Metal Complex ROS Increased ROS Production Metal_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Cascade Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

A potential signaling pathway for metal complex-induced apoptosis.

This guide provides a foundational comparison of metal complexes of 2-amino-3,5-dihalopyridines. Further research is warranted to expand the library of these complexes with different metal centers and dihalopyridine ligands and to conduct comprehensive biological evaluations to fully understand their therapeutic potential and mechanisms of action.

References

Benchmarking the synthesis of 2-Amino-3,5-dichloropyridine against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the prevailing synthesis methods for 2-Amino-3,5-dichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. By presenting quantitative data, detailed experimental protocols, and logical workflow visualizations, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs, considering factors such as yield, purity, reaction conditions, and scalability.

Performance Benchmark: Synthesis of this compound

The most prominently documented and industrially significant method for the synthesis of this compound is the electrophilic chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS). The following table summarizes quantitative data from various reported protocols, highlighting the impact of different reaction parameters on the final yield and purity.

Starting Material Chlorinating Agent Solvent System (v/v) Temperature (°C) Time (h) Yield (%) Purity (%) Reference
2-Amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol (B129727) (2.5:1)452.570.598.2 (GC)[1]
2-Amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol (1.5:1)08.555.598.5 (GC)[2]
2-Amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol (3:1)753Not SpecifiedNot Specified[2]
2-Amino-5-chloropyridineN-Chlorosuccinimidetert-Butanol/Ethanol (B145695) (1:4)155Not SpecifiedNot Specified[2]
2-Amino-5-chloropyridineN-ChlorosuccinimideDichloromethaneNot SpecifiedNot Specified74.699.57 (GC)[2]
2-Amino-5-chloropyridineN-ChlorosuccinimideEthyl Acetate02453.396.2 (GC)[2]
2-Amino-5-chloropyridineN-ChlorosuccinimidePropanol1000.555.898.5 (GC)[2]

Experimental Protocols

Key Experiment: Synthesis via Chlorination with N-Chlorosuccinimide

This protocol details a common and effective method for the synthesis of this compound from 2-amino-5-chloropyridine.

Materials:

  • 2-amino-5-chloropyridine

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 10L three-necked round-bottomed flask equipped with a thermometer, condensation reflux device, and a magnetic stirrer, a solvent mixture of 5500 mL of DMF and methanol (2.5:1 v/v) is added.

  • Addition of Reactants: The magnetic stirrer is started, and 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the flask.

  • Reaction: The reaction mixture is heated to and maintained at 45°C with continuous stirring for 2.5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed by distillation to yield the crude product. The crude product is then purified by recrystallization from ethanol to afford the pure this compound. The final product is dried, resulting in a yield of 70.5% and a purity of 98.20% as determined by GC analysis.[1][3]

Alternative Synthetic Routes

While the chlorination of 2-amino-5-chloropyridine with NCS is the most established method, other synthetic strategies have been considered.

Synthesis from 2-Aminopyridine (B139424)

The direct dichlorination of 2-aminopyridine can lead to the formation of this compound. However, this reaction often produces a mixture of mono- and di-chlorinated products, making the isolation of the desired product challenging and often resulting in lower yields of the monochloro product.[4] Careful control of reaction conditions is necessary to favor the formation of the dichlorinated species.

Sandmeyer Reaction

Conceptually, a Sandmeyer reaction could be employed to synthesize 3,5-dichloropyridine (B137275) from this compound by converting the amino group to a diazonium salt, which is then displaced by a chloride ion.[3] However, for the synthesis of this compound itself, this route is less direct and not commonly reported in the literature. The general steps would involve:

  • Diazotization: The amino group of a suitable aminopyridine precursor is converted to a diazonium salt using nitrous acid at low temperatures.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

This method is a cornerstone of aromatic chemistry but appears to be less favored for the industrial production of this specific compound compared to direct chlorination.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the primary synthesis method of this compound.

Start Start Reactants 2-Amino-5-chloropyridine N-Chlorosuccinimide Start->Reactants Reaction Reaction (45°C, 2.5h) Reactants->Reaction Solvent DMF/Methanol (2.5:1) Solvent->Reaction Monitoring Monitoring (TLC/GC) Reaction->Monitoring Workup Solvent Removal (Distillation) Monitoring->Workup Reaction Complete Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

This guide has presented a comparative analysis of the synthesis of this compound, with a focus on providing actionable data and protocols for laboratory and industrial applications. The choice of synthetic route will ultimately depend on a balance of desired yield, purity, cost of reagents, and available equipment.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Amino-3,5-dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of 2-Amino-3,5-dichloropyridine, a scaffold of increasing interest in medicinal chemistry. The information presented herein is collated from various in vitro studies, offering a valuable resource for hit-to-lead and lead optimization campaigns.

The 2-aminopyridine (B139424) core is a privileged scaffold in drug discovery, with derivatives showing activity against a range of biological targets. However, this promiscuity necessitates a thorough evaluation of their selectivity. This guide summarizes key findings on the cross-reactivity of this compound derivatives against several important target classes, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases.

Comparative Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activities of various 2-aminopyridine derivatives against a panel of kinases and adenosine (B11128) receptors. This data highlights the diverse activity profiles and potential for off-target interactions.

Table 1: Kinase Inhibitory Activity of Aminopyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Kinase Panel ScreenedReference
Compound (R)-21Nek20.02224 Kinases (ProfilerPro 1 kit)[1]
Plk15.8224 Kinases (ProfilerPro 1 kit)[1]
MPS10.3124 Kinases (ProfilerPro 1 kit)[1]
Aurora A>5024 Kinases (ProfilerPro 1 kit)[1]
CDK24.3724 Kinases (ProfilerPro 1 kit)[1]
Aminopyridine 17aNek20.015Not specified[1]
Plk10.096Not specified[1]
CCT241736 (27e)Aurora A0.038KinomeScan[2]
FLT3<0.001 (Kd)KinomeScan[2]
JAK21.3 (% control @ 1µM)KinomeScan[2]
RET1.8 (% control @ 1µM)KinomeScan[2]
PDGFRB4 (% control @ 1µM)KinomeScan[2]

Table 2: Adenosine Receptor Affinity of Amino-3,5-dicyanopyridine Derivatives

Compound IDTarget ReceptorKi (nM)Reference
Compound 6crA10.076[3]
Compound 6drA10.179[3]
Compound 6krA121.0[3]
Compound 6lrA11.58[3]
Compound 6mrA10.467[3]
Compound 6nrA10.256[3]
Compound 6orA10.998[3]
Compound 6prA11.32[3]
Compound 7crA161.9[3]
Compound 1hA19.63[4]
hA2A21[4]
hA352[4]
Compound 5hA12.50[4]
hA2A24[4]
hA325[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are generalized protocols for key assays cited in this guide.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.

General Procedure:

  • Reagents: Purified recombinant kinase, appropriate substrate (e.g., a generic peptide or a specific protein), ATP, test compound, and assay buffer.

  • Assay Plate Preparation: Add test compounds at various concentrations to the wells of a microtiter plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP to the wells. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity of test compounds to a specific G-protein coupled receptor.

General Procedure:

  • Reagents: Cell membranes expressing the target receptor, a specific radioligand (e.g., [³H]DPCPX for A1 adenosine receptors), test compound, and binding buffer.

  • Assay Plate Preparation: Add a fixed concentration of radioligand and varying concentrations of the test compound to the wells of a microtiter plate.

  • Binding Reaction: Add the cell membranes to the wells and incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical kinase profiling workflow and the logical steps in assessing compound selectivity.

kinase_profiling_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (Serial Dilution) incubation Incubation compound->incubation kinase_panel Kinase Panel (Diverse Kinases) kinase_panel->incubation reagents Assay Reagents (ATP, Substrate, Buffer) reagents->incubation detection Signal Detection (e.g., Luminescence) incubation->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Figure 1. A generalized workflow for in vitro kinase profiling.

selectivity_assessment_logic start Primary Target Potency (IC50/Ki) off_target_screening Broad Panel Screening (e.g., KinomeScan, GPCR Panel) start->off_target_screening data_analysis Analyze Screening Data (Identify significant hits) off_target_screening->data_analysis confirmation_assays Dose-Response Assays for Off-Target Hits data_analysis->confirmation_assays selectivity_ratio Calculate Selectivity Ratio (Off-Target IC50 / Primary Target IC50) confirmation_assays->selectivity_ratio decision Decision on Compound Progression (Acceptable Selectivity Window?) selectivity_ratio->decision

Figure 2. Logical flow for assessing compound selectivity.

Conclusion

The presented data indicates that while some this compound derivatives exhibit high potency for their intended targets, they can also interact with other proteins, sometimes with significant affinity. For instance, certain aminopyridine-based kinase inhibitors show activity against multiple kinases, which could lead to polypharmacology or unwanted side effects. Similarly, amino-3,5-dicyanopyridine derivatives designed as adenosine receptor ligands can display varying degrees of selectivity across the different adenosine receptor subtypes.

This comparative guide underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. By leveraging the data and experimental frameworks provided, researchers can make more informed decisions in the design and development of novel therapeutics based on the this compound scaffold.

References

In-Silico Showdown: A Comparative Guide to the Binding Properties of 2-Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In-silico analysis has become an indispensable tool for accelerating the discovery and optimization of drug candidates based on this scaffold. This guide provides a comparative overview of the binding properties of 2-aminopyridine analogs, with a focus on in-silico data. We will delve into their binding affinities against specific targets, outline the computational methodologies used for these predictions, and visualize the relevant biological pathways.

Comparative Binding Affinities of 2-Aminopyridine Derivatives

The binding affinity of a ligand to its target protein is a critical determinant of its potential therapeutic efficacy. In-silico methods, such as molecular docking, provide valuable estimates of this affinity, typically expressed as binding energy (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50).

A noteworthy in-silico investigation focused on a series of novel 2-aminopyridine derivatives as inhibitors of the c-Met kinase, a key target in cancer therapy.[1] The study employed 3D quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics simulations to elucidate the binding modes of these inhibitors.[1] While specific binding energies were not tabulated in the primary publication, the provided IC50 values against c-Met kinase offer a robust dataset for comparing the relative potency of these analogs. A lower IC50 value corresponds to a higher binding affinity.

Compound IDStructure/SubstituentsTarget ProteinIC50 (µM)
1 R1=H, R2=Hc-Met Kinase0.089
2 R1=H, R2=4-Fc-Met Kinase0.046
3 R1=H, R2=4-Clc-Met Kinase0.029
4 R1=H, R2=4-Brc-Met Kinase0.035
5 R1=H, R2=4-CH3c-Met Kinase0.041
... ...c-Met Kinase...
42 ...c-Met Kinase...

(Note: This table is a representative sample based on the data from the cited study. For a complete list of the 42 compounds and their respective IC50 values, please refer to the original publication.)[1]

In other studies, various 2-aminopyridine derivatives have been evaluated against different targets. For instance, a molecular docking study of several aminopyridines, including 2-aminopyridine, against a voltage-dependent K+ channel reported estimated binding energies in the range of 3-7 kcal/mol. Another investigation of a 2-aminopyridine derivative, compound 2c, targeting bacterial proteins in S. aureus and B. subtilis showed binding scores of -5.532 kcal/mol and -6.389 kcal/mol, respectively.[2]

Experimental Protocols: A Look Under the Hood of In-Silico Analysis

The in-silico evaluation of 2-aminopyridine analogs typically involves a multi-step computational workflow. The following is a generalized protocol based on common practices in the field.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The 3D structures of the 2-aminopyridine analogs (ligands) are generated and optimized to their lowest energy conformation using computational chemistry software.

  • Grid Generation and Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • Docking simulations are performed using software such as AutoDock, MOE (Molecular Operating Environment), or Glide.[2] These programs employ algorithms like the Lamarckian genetic algorithm to explore various binding poses of the ligand within the active site.

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The pose with the lowest binding energy is generally considered the most favorable.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Descriptor Calculation: Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for the 2-aminopyridine analogs.

  • Model Prediction: These descriptors are used as input for predictive models, often based on machine learning algorithms, to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

  • Drug-Likeness Evaluation: The predicted properties are often evaluated against established rules, such as Lipinski's Rule of Five, to assess the "drug-likeness" of the compounds.

Visualizing the In-Silico Workflow and Biological Pathways

Diagrams are powerful tools for understanding complex processes. Below are visualizations of a typical in-silico analysis workflow and a relevant signaling pathway for a common target of 2-aminopyridine analogs.

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Energy & Pose docking->binding_energy stability Complex Stability md_sim->stability drug_likeness Drug-Likeness Profile admet->drug_likeness

A typical in-silico analysis workflow for drug discovery.

The HGF/c-Met signaling pathway is frequently implicated in cancer and is a target for some 2-aminopyridine derivatives.[1]

hgf_cmet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

The HGF/c-Met signaling pathway.

References

Experimental validation of calculated properties of 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the experimentally determined properties of 2-Amino-3,5-dichloropyridine against its structural isomers and a related monochlorinated analog. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate an objective evaluation of this compound for various applications. All data presented is supported by experimental findings, and detailed protocols for key analytical methods are provided.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key experimentally determined properties of this compound and its selected alternatives. These compounds are of interest in medicinal chemistry and organic synthesis, often serving as important intermediates.[1]

PropertyThis compound2-Amino-5-chloropyridine (B124133)3-Amino-2,5-dichloropyridine4-Amino-3,5-dichloropyridine
Molecular Formula C5H4Cl2N2C5H5ClN2C5H4Cl2N2C5H4Cl2N2
Molecular Weight ( g/mol ) 163.00128.56163.01163.00
Melting Point (°C) 81-83[2][3]135-138124-129[4][5]No data available
Appearance Off-white to pink to beige powder or crystals[2]Beige crystalline solid[6]Yellow to brown crystalline powder[5]Colorless crystals[7]
Water Solubility Insoluble[2]Moderately soluble[3]No data availableSoluble upon warming[7]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are crucial for the structural elucidation and purity assessment of chemical compounds.

AnalysisThis compound2-Amino-5-chloropyridine3-Amino-2,5-dichloropyridine4-Amino-3,5-dichloropyridine
Infrared (IR) Spectrum Conforms to structureData available in NIST WebBook[8]No specific data availableCrystal structure data available[9]
Purity (by GC/HPLC) 98.20% (GC)[3][6], ≥97.5% (HPLC)[10]98%≥ 99% (GC)[5]No data available
¹H NMR (CDCl₃, 400MHz) δ 7.91 (s, 1H); δ 7.51 (s, 1H); δ 4.93 (bs, 2H)[1]No specific data availableNo specific data availableNo specific data available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis and Purification of this compound

This protocol is adapted from a general procedure for the synthesis of this compound from 2-amino-5-chloropyridine.[3][6]

  • Reaction Setup : To a 10L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (B129727) (2.5:1 volume ratio). Equip the flask with a thermometer, a condensation reflux device, and a magnetic stirrer.

  • Addition of Reactants : Start the stirrer and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.

  • Reaction Conditions : Heat the reaction mixture to 45 °C and stir for 2.5 hours.

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.

  • Workup : After the reaction is complete, remove the solvent by distillation to obtain the crude product.

  • Purification : Recrystallize the crude product from ethanol (B145695) to yield the pure this compound.

  • Drying : Dry the purified product. The expected yield is approximately 70.5% with a purity of 98.20% (GC analysis).[3][6]

Melting Point Determination

The melting point of a solid is a key indicator of its purity and can be determined using the capillary method.

  • Sample Preparation : Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : Place the capillary tube into a melting point apparatus.

  • Heating : If the approximate melting point is known, heat rapidly to about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For a pure substance, this range should be narrow (0.5-1°C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification Reactants 2-Amino-5-chloropyridine + N-chlorosuccinimide ReactionVessel Reaction at 45°C Reactants->ReactionVessel Solvent DMF/Methanol Solvent->ReactionVessel TLC_GC TLC/GC Analysis ReactionVessel->TLC_GC Monitor Progress Distillation Solvent Distillation TLC_GC->Distillation Reaction Complete Recrystallization Recrystallization from Ethanol Distillation->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure 2-Amino-3,5- dichloropyridine Drying->FinalProduct

Caption: Synthesis and purification workflow for this compound.

Potential Applications and Further Research

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It has been shown to have inhibitory effects on cancer cells by affecting DNA and protein synthesis.[11] Further research could focus on elucidating the specific signaling pathways involved in its anti-cancer activity and exploring its potential as a scaffold for the development of novel therapeutic agents. The comparative data presented here can aid in the selection of appropriate starting materials and in the design of new molecules with desired biological activities.

References

Navigating the Structure-Activity Landscape of 2-Amino-3,5-dichloropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their activity as P2X7 receptor antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in drug design and development.

Comparative Analysis of Biological Activity

The 3,5-dichloro substitution on the pyridine (B92270) ring has been identified as a critical feature for the potent biological activity of several classes of compounds. In the context of P2X7 receptor antagonism, this substitution pattern is crucial for high-potency antagonists.[1] The following table summarizes the SAR of a series of 3,5-dichloropyridine (B137275) derivatives, highlighting the impact of various substitutions on their inhibitory activity against the P2X7 receptor.

Table 1: Structure-Activity Relationship of 3,5-Dichloropyridine Derivatives as P2X7 Receptor Antagonists [1]

Compound IDR GroupIC₅₀ (nM)
9 -C(O)NH-adamantan-1-yl>1000
51 -NHC(O)-adamantan-1-yl4.9
52 -NHC(O)-adamantan-2-yl13
53 -NHC(O)-cyclohexyl110
54 -NHC(O)-phenyl240
55 -NHC(O)-1-naphthyl85

IC₅₀ values were determined using an ethidium (B1194527) bromide uptake assay in hP2X7-expressing HEK293 cells.[1]

Key Structure-Activity Relationship Insights

The data presented in Table 1 reveals several key insights into the SAR of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists.

SAR_Summary cluster_core Core Scaffold cluster_substituents Substitutions at the 2-Amino Position cluster_activity Resulting Activity Core This compound Adamantyl Adamantyl (e.g., Cmpd 51, 52) Core->Adamantyl Introduction of bulky, lipophilic groups Cycloalkyl Cycloalkyl (e.g., Cmpd 53) Core->Cycloalkyl Smaller cycloalkyl groups Aryl Aryl (e.g., Cmpd 54, 55) Core->Aryl Aromatic substitutions High High Potency (Low nM) Adamantyl->High Moderate Moderate Potency (High nM to µM) Cycloalkyl->Moderate Lower Lower Potency (µM range) Aryl->Lower

Key SAR findings for P2X7 receptor antagonists.

As illustrated in the diagram, the nature of the substituent at the 2-amino position significantly influences the antagonistic potency. The introduction of bulky and lipophilic groups, such as the adamantyl moiety, leads to a substantial increase in activity, with IC₅₀ values in the low nanomolar range.[1] In contrast, smaller cycloalkyl or aryl substitutions result in a decrease in potency. This suggests that a large, hydrophobic pocket exists in the binding site of the P2X7 receptor that can accommodate these bulky groups, leading to enhanced binding affinity. The 3,5-dichloro substituents on the pyridine ring are critical for maintaining the overall conformation required for potent antagonism.[1]

Experimental Protocols

P2X7 Receptor Functional Assay: Ethidium Bromide Uptake

This protocol describes a common method for measuring P2X7 receptor activation by assessing the uptake of the fluorescent dye ethidium bromide (EtBr) into cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing human P2X7 receptor (hP2X7-HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • HEPES buffer

  • Ethidium bromide (EtBr)

  • BzATP (P2X7 receptor agonist)

  • Test compounds (this compound derivatives)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture hP2X7-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, wash the cells with assay buffer (e.g., HEPES-buffered saline).

  • Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation and Dye Uptake: Add a solution containing EtBr (final concentration, e.g., 25 µM) and BzATP (final concentration, e.g., 100 µM) to each well to stimulate the P2X7 receptor.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 595 nm using a fluorescence plate reader. Measurements are typically taken every minute for 15-30 minutes.

  • Data Analysis: The rate of EtBr uptake is determined from the linear phase of the fluorescence increase over time. The IC₅₀ values for the test compounds are calculated by plotting the percentage of inhibition of the agonist-induced EtBr uptake against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture hP2X7-HEK293 cells Seed Seed cells in 96-well plate Culture->Seed Wash Wash cells Seed->Wash Add_Compound Add test compounds Wash->Add_Compound Add_EtBr_BzATP Add EtBr and BzATP Add_Compound->Add_EtBr_BzATP Measure_Fluorescence Measure fluorescence Add_EtBr_BzATP->Measure_Fluorescence Calculate_Rate Calculate rate of EtBr uptake Measure_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 values Calculate_Rate->Determine_IC50

Workflow for the P2X7 receptor functional assay.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent bioactive molecules. The SAR studies on P2X7 receptor antagonists clearly demonstrate that the 3,5-dichloro substitution is a key determinant of activity, and that modifications at the 2-amino position with bulky, hydrophobic groups can lead to highly potent compounds. The experimental protocols provided offer a framework for the evaluation of novel derivatives. Further exploration of this scaffold against a wider range of biological targets is warranted to fully elucidate its therapeutic potential.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to Amino-Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine (B92270) scaffolds is a cornerstone of novel molecule discovery. The Suzuki-Miyaura cross-coupling reaction is a paramount tool in this endeavor, enabling the formation of crucial carbon-carbon bonds. However, the efficiency of this reaction can be significantly influenced by the isomeric form of the starting materials. This guide provides a comparative analysis of the Suzuki coupling efficiency for various isomers of amino-dichloropyridine, offering valuable insights for reaction optimization and substrate selection.

The position of the amino group on the dichloropyridine ring plays a critical role in the reactivity and regioselectivity of the Suzuki coupling reaction. Electronic effects and the potential for the amino group to coordinate with the palladium catalyst can either facilitate or hinder the catalytic cycle. Understanding these nuances is key to achieving desired synthetic outcomes.

Comparative Analysis of Suzuki Coupling Efficiency

The following table summarizes experimental data on the Suzuki coupling of different amino-dichloropyridine isomers. It is important to note that a direct comparison of yields is challenging due to variations in reaction conditions across different studies. However, the data provides valuable insights into the reactivity of these isomers.

Amino-Dichloropyridine IsomerBoronic Acid/EsterCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-chloropyridine (B124133)2-Thiophene boronic acidPd₂(dba)₃ / 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)K₃PO₄1,4-Dioxane1001295[1]
4-Amino-3,5-dichloropyridazine*2-Fluoro-4-(trifluoromethyl)phenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane/H₂ONot SpecifiedNot Specified67[2]
5-Amino-2,4-dichloropyridineArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh C4-selectivity observed[3]
3-Amino-2,4-dichloropyridineArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEroded C4-selectivity observed[3]
6-Amino-2,4-dichloropyridineArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEroded C4-selectivity observed[3]

Note: 4-Amino-3,5-dichloropyridazine is a diazine, a related nitrogen-containing heterocycle, included here for comparative context.

The data suggests that isomers like 2-amino-5-chloropyridine can be highly reactive, achieving excellent yields.[1] For 2,4-dichloropyridine (B17371) systems, the position of the amino group is a key determinant of regioselectivity. An amino group at the 5-position appears to maintain high selectivity for coupling at the C4 position, whereas amino groups at the 3- or 6-positions can diminish this selectivity, potentially leading to mixtures of products.[3]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction with an amino-dichloropyridine isomer. Specific conditions should be optimized for each substrate and desired product.

Materials:

  • Amino-dichloropyridine isomer (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amino-dichloropyridine isomer, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Visualizing the Process

To better understand the experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction, the following diagrams are provided.

Experimental_Workflow reagents Combine Reactants: Amino-dichloropyridine, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract, Wash monitoring->workup purification Purify Product (Column Chromatography) workup->purification product Isolated Product purification->product

A generalized experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)Ln-Ar' ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2) ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination

The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Isomeric Purity Analysis of Aminodichloropyridine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control and regulatory compliance. Aminodichloropyridine, a common building block in medicinal chemistry, can exist in several positional isomeric forms, the presence of which can significantly impact the efficacy and safety of the final drug product. This guide provides a comparative overview of two primary analytical techniques for the isomeric purity analysis of aminodichloropyridine samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Key Isomers of Aminodichloropyridine:

The most common positional isomers of aminodichloropyridine that may be present as impurities in a sample include:

  • 2-amino-3,5-dichloropyridine

  • 4-amino-2,6-dichloropyridine

  • 2-amino-4,6-dichloropyridine

This guide will focus on the separation and quantification of these three isomers.

Experimental Workflow

A typical workflow for the isomeric purity analysis of an aminodichloropyridine sample is outlined below. This process ensures accurate and reproducible results, from initial sample handling to final data analysis and reporting.

Isomeric Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing and Reporting Sample Aminodichloropyridine Sample Dissolution Dissolution in a Suitable Solvent (e.g., Acetonitrile (B52724)/Water) Sample->Dissolution Filtration Filtration through 0.45 µm Filter Dissolution->Filtration Injection Injection into Chromatographic System Filtration->Injection Separation Isomer Separation (HPLC or GC) Injection->Separation Detection Detection (UV or FID/MS) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Isomers (% Area Normalization) Integration->Quantification Report Generation of Certificate of Analysis Quantification->Report

Caption: General workflow for the isomeric purity analysis of aminodichloropyridine.

Comparison of Analytical Methods

The choice between HPLC and GC for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the isomers, the required sensitivity, and the available instrumentation. Below is a comparison of typical performance characteristics for each technique in the context of aminodichloropyridine analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Resolution Excellent for polar, non-volatile compounds. Baseline separation of isomers is achievable with optimized methods.High efficiency and resolution, particularly for volatile and thermally stable compounds. Derivatization may be needed for polar amines to improve peak shape.[1]
Analysis Time 15 - 30 minutes per sample.10 - 25 minutes per sample.
Limit of Quantification (LOQ) ~0.05%~0.02%
Pros - Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.- Robust and reproducible.- Non-destructive, allowing for fraction collection.- High separation efficiency.- Sensitive detectors (e.g., FID, MS).- Lower solvent consumption compared to HPLC.
Cons - Higher solvent consumption and disposal costs.- May require longer run times for complex separations.- Requires analytes to be volatile and thermally stable.- Amines can exhibit poor peak shape (tailing) on some columns, potentially requiring derivatization.[1]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the method development and validation for the isomeric purity analysis of aminodichloropyridine.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of aminodichloropyridine isomers without derivatization.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column:

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of Acetonitrile (A) and a buffer such as 0.02 M potassium phosphate (B84403) monobasic adjusted to pH 3.0 with phosphoric acid (B).

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-20 min: 20% to 60% A

      • 20-25 min: 60% A

      • 25-26 min: 60% to 20% A

      • 26-30 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the aminodichloropyridine sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of aminodichloropyridine isomers, potentially with improved peak shape through derivatization.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column:

    • A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A special amine-specific column can also be used to minimize peak tailing.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aminodichloropyridine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • (Optional Derivatization): To improve peak shape and reduce tailing, the sample can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS and heat at 60 °C for 30 minutes.

Conclusion

Both HPLC and GC are powerful techniques for the isomeric purity analysis of aminodichloropyridine samples. The choice of method will depend on the specific requirements of the analysis. HPLC offers a robust and direct method for analysis, while GC can provide higher resolution and sensitivity, especially when coupled with mass spectrometry, although it may require derivatization for optimal performance with amine compounds. Method development and validation are essential to ensure the accuracy and reliability of the chosen technique for its intended purpose in a drug development and quality control setting.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-dichloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental compliance. 2-Amino-3,5-dichloropyridine, like other pyridine (B92270) derivatives, is considered hazardous waste and necessitates specific disposal procedures.[1][2][3] Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[1][2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in accordance with all local, state, and federal regulations.[1] The following is a general procedural guide:

  • Waste Identification and Segregation: All materials contaminated with this compound, including the chemical itself, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste.[1] It is crucial to store it separately from strong oxidizing agents and acids.[2][4]

  • Waste Collection and Labeling: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4] The container must be sealable and airtight.[2][4] The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".[2] Include all relevant hazard information, such as "Flammable," "Toxic," and "Irritant".[1]

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.[2][4]

  • Final Disposal: Once the waste container is full or no longer in use, a chemical collection request should be completed and submitted to your institution's EHS department or equivalent authority for proper disposal.[4] Disposal methods for pyridine-based compounds often include rotary kiln incineration.[3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of treating it as a hazardous chemical waste stream is consistently emphasized. The primary "protocol" is the segregation, containment, and professional disposal outlined above. For specific treatment or neutralization procedures, consultation with a certified EHS professional is mandatory.

Data Presentation

PropertyValue
Melting Point/Range 158 - 160 °C / 316.4 - 320 °F
Molecular Formula C5 H4 Cl2 N2

Note: This data is for 4-Amino-3,5-dichloropyridine and should be used as a reference for handling precautions.[5]

Mandatory Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Work in a Ventilated Area (e.g., Fume Hood) C Identify Waste: - Pure this compound - Contaminated solutions - Contaminated labware D Segregate from Incompatible Waste (e.g., strong oxidizers, acids) C->D E Collect in a Designated, Sealed, and Labeled Hazardous Waste Container D->E F Store Container in a Cool, Dry, Well-Ventilated, and Secure Area E->F G Complete and Submit Chemical Collection Request Form F->G H Transfer to Institutional Environmental Health & Safety (EHS) G->H I Professional Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling 2-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Amino-3,5-dichloropyridine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Health Effects

This compound is a chemical compound that poses several health risks. It is crucial to handle this substance with care to avoid adverse effects. The primary hazards associated with this chemical include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5][6]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use.[5][6][7]Prevents skin contact and subsequent irritation. It is recommended to change gloves regularly, typically every 30 to 60 minutes, or immediately if they become contaminated.[7]
Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat or a chemical-resistant apron is recommended. For larger quantities or increased risk of splashing, fire/flame resistant and impervious clothing should be worn.[4][5][6]Minimizes the risk of skin contact and contamination of personal clothing. Protective gowns should have closed fronts, long sleeves, and tight-fitting cuffs.[7]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator should be used if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[4][5][6] This may include a dust mask (e.g., N95) for low-level exposure or a full-face respirator for higher concentrations.[6]Protects the respiratory tract from irritation due to dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]

  • Before beginning work, confirm that all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.[2][4]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the formation and inhalation of dust.[2][4][6]

  • Avoid contact with skin and eyes.[2][4]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

Spill Management and Disposal Plan

Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Clean up spills immediately, wearing the appropriate protective equipment.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4][6]

  • Ventilate the area of the spill.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated materials and waste should be placed in a labeled, sealed container.

  • Disposal should be carried out by a licensed disposal company.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][2][4]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Procedures start Start: Handling this compound hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Harmful if Swallowed start->hazards eye_protection Eye Protection: Tightly Fitting Goggles hazards->eye_protection Eye Contact Risk hand_protection Hand Protection: Chemical-Resistant Gloves hazards->hand_protection Skin Contact Risk body_protection Body Protection: Lab Coat / Apron hazards->body_protection Skin Contact Risk respiratory_protection Respiratory Protection: Respirator (if needed) hazards->respiratory_protection Inhalation Risk handling Follow Safe Handling Procedures eye_protection->handling hand_protection->handling body_protection->handling respiratory_protection->handling disposal Proper Disposal of Waste handling->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dichloropyridine
Reactant of Route 2
2-Amino-3,5-dichloropyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.